1-(5-Methyl-1,3,4-oxadiazol-2-yl)propan-2-one
Description
Properties
IUPAC Name |
1-(5-methyl-1,3,4-oxadiazol-2-yl)propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-4(9)3-6-8-7-5(2)10-6/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZDZFCHYDRLYQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)CC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20513864 | |
| Record name | 1-(5-Methyl-1,3,4-oxadiazol-2-yl)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20513864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83553-13-3 | |
| Record name | 1-(5-Methyl-1,3,4-oxadiazol-2-yl)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20513864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-(5-methyl-1,3,4-oxadiazol-2-yl)propan-2-one: Synthesis, Characterization, and Physicochemical Profiling
Abstract
This technical guide provides a comprehensive scientific framework for the synthesis, characterization, and evaluation of the physicochemical properties of the novel compound, 1-(5-methyl-1,3,4-oxadiazol-2-yl)propan-2-one. While this specific molecule is not extensively documented in current literature, this paper leverages established principles of 1,3,4-oxadiazole chemistry to propose a robust synthetic pathway and a detailed protocol for its analytical characterization and property profiling. This document is intended for researchers, medicinal chemists, and drug development professionals interested in the exploration of new 1,3,4-oxadiazole derivatives as potential therapeutic agents or functional materials. The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities including anticancer, antibacterial, anti-inflammatory, and antifungal properties.[1][2]
Introduction: The Significance of the 1,3,4-Oxadiazole Scaffold
The 1,3,4-oxadiazole ring is a five-membered heterocyclic system containing one oxygen and two nitrogen atoms.[1] This structural motif is considered a "privileged scaffold" in drug discovery due to its favorable metabolic stability, its ability to participate in hydrogen bonding, and its role as a bioisostere for amide and ester functionalities.[3] The diverse pharmacological profiles of 1,3,4-oxadiazole derivatives stem from their capacity to interact with a multitude of biological targets.[1][4] Consequently, the synthesis of novel derivatives remains a vibrant area of research aimed at the development of new therapeutic agents.[1] This guide focuses on a specific, lesser-explored derivative, this compound, providing a predictive and methodological framework for its scientific investigation.
Proposed Synthesis Pathway
The synthesis of this compound can be strategically approached through a multi-step process commencing with readily available starting materials. A plausible and efficient route involves the initial formation of a hydrazide, followed by cyclization to form the 1,3,4-oxadiazole ring.
Synthesis Workflow Diagram
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of Acetoacetyl Hydrazide
-
To a solution of ethyl acetoacetate (1 equivalent) in absolute ethanol, add hydrazine hydrate (1.1 equivalents) dropwise at 0 °C with continuous stirring.
-
Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture and remove the solvent under reduced pressure.
-
Recrystallize the resulting solid from ethanol to obtain pure acetoacetyl hydrazide.
Step 2: Synthesis of 1-acetyl-2-acetoacetyl hydrazine
-
Dissolve acetoacetyl hydrazide (1 equivalent) in glacial acetic acid.
-
Add acetic anhydride (1.2 equivalents) dropwise to the solution while maintaining the temperature below 10 °C.
-
Stir the mixture at room temperature for 8-10 hours.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with cold water until neutral, and dry under vacuum.
Step 3: Synthesis of this compound
-
To 1-acetyl-2-acetoacetyl hydrazine (1 equivalent), add phosphorus oxychloride (5-10 equivalents) slowly in an ice bath.
-
Reflux the mixture for 3-5 hours.[5]
-
After completion of the reaction (monitored by TLC), cool the mixture and carefully pour it onto crushed ice.
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the target compound.
Structural Elucidation and Characterization
A comprehensive analytical workflow is essential to confirm the identity and purity of the synthesized this compound.
Characterization Workflow Diagram
Caption: Workflow for the analytical characterization of the target compound.
Expected Analytical Data
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the methyl protons of the oxadiazole ring, the methylene protons adjacent to the carbonyl group, and the terminal methyl protons of the propanone moiety.
-
¹³C NMR: The carbon NMR spectrum should reveal signals for the carbonyl carbon, the carbons of the oxadiazole ring, and the aliphatic carbons.[6][7]
-
IR Spectroscopy: Characteristic absorption bands are anticipated for the C=O stretching of the ketone, C=N stretching of the oxadiazole ring, and C-O-C stretching of the ether linkage within the ring.[5][7]
-
Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.
-
Melting Point: A sharp and defined melting point range will be indicative of high purity.[5]
Predicted Physicochemical Properties
Predicting the physicochemical properties of a novel compound is crucial for anticipating its behavior in biological systems and for designing further experiments. These predictions are based on the chemical structure of this compound.
| Property | Predicted Value | Method of Prediction / Rationale |
| Molecular Formula | C₆H₈N₂O₂ | Based on chemical structure |
| Molecular Weight | 140.14 g/mol | Calculated from the molecular formula |
| logP (Octanol-Water Partition Coefficient) | 0.5 - 1.5 | Estimated based on the presence of both polar (oxadiazole, ketone) and nonpolar (methyl, methylene) groups. |
| pKa (Acid Dissociation Constant) | Not significantly acidic or basic | The oxadiazole ring is weakly basic, and there are no readily ionizable protons. |
| Aqueous Solubility | Moderately Soluble | The presence of heteroatoms capable of hydrogen bonding suggests some degree of water solubility. |
| Hydrogen Bond Donors | 0 | No hydrogen atoms are attached to electronegative atoms. |
| Hydrogen Bond Acceptors | 4 (2 N atoms, 2 O atoms) | Based on the Lewis structure of the molecule. |
| Polar Surface Area (PSA) | ~60 Ų | Calculated based on the contribution of the oxadiazole and ketone moieties. |
Experimental Determination of Physicochemical Properties
The following protocols outline standard laboratory procedures for the empirical determination of the key physicochemical properties.
Protocol for logP Determination (Shake-Flask Method)
-
Prepare a stock solution of the compound in n-octanol.
-
Mix a known volume of the n-octanol stock solution with an equal volume of water in a separatory funnel.
-
Shake the funnel vigorously for 30 minutes to allow for partitioning.
-
Allow the two phases to separate completely.
-
Carefully collect both the n-octanol and aqueous layers.
-
Determine the concentration of the compound in each layer using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
Calculate logP as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Protocol for Aqueous Solubility Determination (Equilibrium Shake-Flask Method)
-
Add an excess amount of the solid compound to a known volume of water in a sealed flask.
-
Agitate the flask at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
-
Filter the suspension to remove the undissolved solid.
-
Determine the concentration of the dissolved compound in the clear filtrate using a validated analytical method (e.g., HPLC).
-
The measured concentration represents the aqueous solubility.
Potential Applications and Future Directions
Given the extensive biological activities reported for 1,3,4-oxadiazole derivatives, this compound represents a promising candidate for various screening programs.[1][8]
-
Antimicrobial Activity: Many 1,3,4-oxadiazole compounds have demonstrated significant antibacterial and antifungal properties.[1][2] The title compound should be evaluated against a panel of clinically relevant bacterial and fungal strains.
-
Anticancer Activity: The 1,3,4-oxadiazole nucleus is present in several compounds with potent anticancer activity.[2][6] Screening against various cancer cell lines (e.g., breast, lung, colon) would be a logical next step.
-
Anti-inflammatory and Analgesic Effects: These are also commonly reported activities for this class of compounds.[1] In vivo models of inflammation and pain could be employed to assess this potential.
-
Material Science: Conjugated systems containing the 1,3,4-oxadiazole ring have found applications as electron-transporting materials and in the development of organic light-emitting diodes (OLEDs).[3]
Conclusion
This technical guide provides a comprehensive roadmap for the synthesis, characterization, and physicochemical profiling of the novel compound this compound. By leveraging the well-established chemistry of 1,3,4-oxadiazoles, this document offers detailed, actionable protocols for researchers. The proposed synthetic route is efficient and utilizes common laboratory reagents. The analytical and physicochemical characterization workflows are designed to provide a thorough understanding of the molecule's properties. The potential applications in medicinal chemistry and material science underscore the importance of investigating this and similar novel heterocyclic compounds.
References
- Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applic
- 1,3,4-Oxadiazole Scaffold in Antidiabetic Drug Discovery: An Overview. (URL: )
- Significance of 1,3,4-Oxadiazole Containing Compounds in New Drug Development. (URL: )
- Discovery of 1,3,4-Oxadiazole Derivatives as Broad-Spectrum Antiparasitic Agents. (URL: )
- Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole deriv
- Synthesis and characterization of oxadiazole compounds derived
- Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. (URL: )
- 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Comput
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- 3. Significance of 1,3,4-Oxadiazole Containing Compounds in New Drug Development. | Semantic Scholar [semanticscholar.org]
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spectroscopic analysis of 1-(5-methyl-1,3,4-oxadiazol-2-yl)propan-2-one NMR IR Mass
An In-Depth Technical Guide to the Spectroscopic Analysis of 1-(5-methyl-1,3,4-oxadiazol-2-yl)propan-2-one
Abstract
This technical guide provides a comprehensive spectroscopic analysis of this compound, a heterocyclic compound of interest in medicinal and materials chemistry. As a Senior Application Scientist, this document synthesizes theoretical principles with practical, field-proven insights into the structural elucidation of this molecule using Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The guide is designed for researchers, scientists, and drug development professionals, offering detailed interpretations of expected spectral data, standardized experimental protocols, and a discussion of the underlying chemical principles that govern the observed spectroscopic signatures. Every analytical step is presented as a self-validating system to ensure scientific integrity and reproducibility.
Introduction: The Molecular Blueprint
This compound is a molecule that merges two key functional moieties: a 1,3,4-oxadiazole ring and a ketone. The 1,3,4-oxadiazole scaffold is a prevalent feature in many biologically active compounds, known for a range of therapeutic effects.[1] The structural characterization of such molecules is paramount for confirming their identity, purity, and for understanding their chemical behavior, which are critical steps in any drug discovery or materials science workflow.[2]
This guide will deconstruct the molecule's structure through the lens of modern spectroscopic techniques. Each section will explain not just what to expect in a spectrum, but why specific signals appear, providing a robust framework for the analysis of this compound and other related heterocyclic systems.
Caption: Molecular structure and key features of the target analyte.
¹H NMR Spectroscopy: Proton Environments
Proton NMR (¹H NMR) spectroscopy provides detailed information about the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons.
Predicted ¹H NMR Spectrum
The structure of this compound presents three distinct proton signals. The prediction of their chemical shifts is based on the influence of adjacent functional groups, specifically the electron-withdrawing nature of the oxadiazole ring and the carbonyl group.[3][4]
-
Oxadiazole Methyl Protons (-CH₃): These protons are attached to a carbon on the heterocyclic ring. They are expected to appear as a singlet (no adjacent protons) in the range of δ 2.4–2.7 ppm . The oxadiazole ring deshields these protons, shifting them downfield from a typical alkyl methyl signal.
-
Methylene Protons (-CH₂-): This methylene group is positioned between two strong electron-withdrawing groups: the oxadiazole ring and the carbonyl group. This "activated" position leads to significant deshielding. The signal is expected to be a singlet and appear significantly downfield, estimated in the range of δ 3.8–4.2 ppm .[5]
-
Ketone Methyl Protons (-COCH₃): These protons are adjacent to a carbonyl group, which deshields them. This is a classic methyl ketone environment, and the signal is predicted to be a singlet in the range of δ 2.1–2.4 ppm .[3]
The expected integration ratio for these signals will be 3:2:3, corresponding to the oxadiazole methyl, methylene, and ketone methyl protons, respectively.
Data Summary: Predicted ¹H NMR
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| Oxadiazole -CH₃ | 2.4 – 2.7 | Singlet (s) | 3H |
| Methylene -CH₂- | 3.8 – 4.2 | Singlet (s) | 2H |
| Ketone -COCH₃ | 2.1 – 2.4 | Singlet (s) | 3H |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS, δ 0.00) as an internal reference standard.
-
Instrumentation: Transfer the solution to a 5 mm NMR tube.
-
Acquisition: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. Key parameters include a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a spectral width covering at least 0-12 ppm.
-
Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm and integrate the signals.
Caption: Standard workflow for ¹H NMR spectroscopic analysis.
¹³C NMR Spectroscopy: The Carbon Skeleton
Carbon-13 NMR spectroscopy complements ¹H NMR by providing a map of the carbon framework of the molecule. Each unique carbon atom typically produces a distinct signal.[6]
Predicted ¹³C NMR Spectrum
The molecule has six carbon atoms, all in unique chemical environments, and thus six signals are expected in the proton-decoupled ¹³C NMR spectrum.
-
Carbonyl Carbon (C=O): The ketone carbonyl carbon is the most deshielded carbon in the molecule due to the strong electron-withdrawing effect of the oxygen atom. Its signal is expected in the far downfield region, typically δ 200–210 ppm .[7]
-
Oxadiazole Ring Carbons (C2 & C5): The two carbons within the 1,3,4-oxadiazole ring are highly deshielded due to the attached electronegative nitrogen and oxygen atoms. They are expected to resonate at δ 160–165 ppm . The carbon attached to the methyl group (C5) and the carbon attached to the methylene group (C2) will have slightly different shifts.[8][9]
-
Methylene Carbon (-CH₂-): This carbon, situated between the oxadiazole ring and the ketone, is deshielded by both. Its chemical shift is predicted to be in the range of δ 40–50 ppm .
-
Ketone Methyl Carbon (-COCH₃): The methyl carbon adjacent to the carbonyl group is expected to appear at δ 25–35 ppm .[10]
-
Oxadiazole Methyl Carbon (-CH₃): This aliphatic carbon attached to the heterocyclic ring is the most shielded carbon and will appear furthest upfield, typically in the range of δ 10–15 ppm .
Data Summary: Predicted ¹³C NMR
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Ketone C=O | 200 – 210 |
| Oxadiazole C2 (attached to CH₂) | 162 – 166 |
| Oxadiazole C5 (attached to CH₃) | 160 – 164 |
| Methylene -CH₂- | 40 – 50 |
| Ketone -COCH₃ | 25 – 35 |
| Oxadiazole -CH₃ | 10 – 15 |
Experimental Protocol: ¹³C NMR Spectroscopy
The experimental protocol is similar to that for ¹H NMR, with a few key differences in acquisition parameters.
-
Sample Preparation: Use a more concentrated sample (20-50 mg in 0.6 mL of solvent) due to the lower natural abundance of the ¹³C isotope.
-
Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A greater number of scans (e.g., 1024 or more) and a longer acquisition time are required to achieve an adequate signal-to-noise ratio. The spectral width should be set to cover 0-220 ppm.
-
Processing: The data processing steps are identical to those for ¹H NMR.
Infrared (IR) Spectroscopy: Functional Group Identification
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[11][12]
Predicted IR Spectrum
The key diagnostic absorption bands for this compound are:
-
C-H Stretching: Aliphatic C-H stretching vibrations from the methyl and methylene groups are expected to appear just below 3000 cm⁻¹, typically in the 2850–3000 cm⁻¹ range.
-
C=O Stretching (Ketone): A strong, sharp absorption band characteristic of a ketone carbonyl stretch is predicted to be prominent in the spectrum, typically appearing around 1715–1725 cm⁻¹ . This is one of the most reliable signals for confirming the presence of the ketone group.
-
C=N Stretching (Oxadiazole): The carbon-nitrogen double bond stretching within the oxadiazole ring will give rise to a medium to strong absorption band in the 1610–1650 cm⁻¹ region.[13][14]
-
C-O-C Stretching (Oxadiazole): The stretching vibrations of the C-O-C linkage within the heterocyclic ring typically produce strong bands in the fingerprint region, often around 1050–1250 cm⁻¹ .[15]
Data Summary: Predicted IR Absorptions
| Functional Group | Vibration Mode | Predicted Frequency (cm⁻¹) | Intensity |
| Aliphatic C-H | Stretch | 2850 – 3000 | Medium-Weak |
| Ketone C=O | Stretch | 1715 – 1725 | Strong, Sharp |
| Oxadiazole C=N | Stretch | 1610 – 1650 | Medium-Strong |
| Oxadiazole C-O-C | Stretch | 1050 – 1250 | Strong |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.
-
-
Acquisition: Place the pellet in the sample holder of an FTIR spectrometer.
-
Measurement: Record the spectrum, typically over the range of 4000–400 cm⁻¹, and acquire a background spectrum of the empty sample chamber to subtract atmospheric H₂O and CO₂ absorptions.
Mass Spectrometry: Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization.
Predicted Mass Spectrum (Electron Ionization)
The molecular formula is C₆H₈N₂O₂, with a molecular weight of 140.06 g/mol .
-
Molecular Ion (M⁺•): The mass spectrum is expected to show a molecular ion peak at m/z = 140 . The intensity of this peak may vary depending on its stability under electron ionization (EI) conditions.
-
Key Fragmentation Pathways: The structure is susceptible to fragmentation at several points. The most likely fragmentation is the alpha-cleavage adjacent to the carbonyl group, which is a classic pathway for ketones.
-
Loss of the Acetyl Radical (•CH₃CO): Cleavage of the bond between the methylene carbon and the carbonyl carbon would result in the loss of an acetyl radical (mass = 43), leading to a prominent fragment ion at m/z = 97 . This fragment corresponds to the [5-methyl-1,3,4-oxadiazol-2-yl-methyl]⁺ cation and is expected to be a major peak.
-
Formation of the Acetyl Cation ([CH₃CO]⁺): Cleavage can also result in the formation of the acetyl cation, giving a characteristic peak at m/z = 43 . This is often a base peak for methyl ketones.
-
Ring Fragmentation: The oxadiazole ring itself can fragment, although these pathways can be complex.[16][17] Common losses from 1,3,4-oxadiazole rings include the expulsion of small, stable molecules or radicals.
-
Caption: Predicted major fragmentation pathways for the target molecule in EI-MS.
Data Summary: Predicted Mass Spectrum
| m/z | Proposed Identity | Significance |
| 140 | [M]⁺• | Molecular Ion |
| 97 | [M - •COCH₃]⁺ | Major Fragment |
| 43 | [CH₃CO]⁺ | Base Peak (likely) |
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample (in solution or as a solid) into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.
-
Analysis: The generated ions are separated by a mass analyzer (e.g., quadrupole or time-of-flight) based on their mass-to-charge ratio (m/z).
-
Detection: The detector records the abundance of each ion, generating the mass spectrum.
Conclusion
The comprehensive spectroscopic analysis of this compound provides a unique and definitive fingerprint for its structural confirmation. The combination of ¹H NMR, ¹³C NMR, IR, and MS techniques allows for the unambiguous assignment of its constitution. ¹H and ¹³C NMR map the proton and carbon skeletons, IR spectroscopy confirms the presence of key ketone and oxadiazole functional groups, and mass spectrometry verifies the molecular weight and reveals characteristic fragmentation patterns. The data and protocols presented in this guide serve as an authoritative reference for the characterization of this molecule and provide a logical framework applicable to the analysis of other novel heterocyclic compounds.
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Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation pattern studies. (n.d.). SciELO. Retrieved January 17, 2026, from [Link]
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Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives. Use of deuterated analogues in fragmentation pattern studies. (2002). ResearchGate. Retrieved January 17, 2026, from [Link]
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Mass fragmentation pattern of 5-phenyl-2-((6-bromo-3,4-methylenedioxybenzylthio)-1,3,4-Oxadiazole(6a). (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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Mass spectrometric analysis of 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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Review on synthesis and spectral analysis of 1,3,4-oxadiazoles. (2023). World Journal of Pharmaceutical Research. Retrieved January 17, 2026, from [Link]
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Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. (2024). JournalsPub. Retrieved January 17, 2026, from [Link]
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1H and 13C NMR characterization of 1,3,4-oxadiazole derivatives. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. (2014). National Institutes of Health. Retrieved January 17, 2026, from [Link]
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2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. (2022). MDPI. Retrieved January 17, 2026, from [Link]
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13C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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IR-spectral data of 2,5-disubstituted 1,3,4-oxadiazoles. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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Chemical Shifts in ¹H NMR Spectroscopy. (2023). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]
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Preparation, characterization and X-Ray powder diffraction (XRD) study of some complexes containg oxadiazole moiety. (2015). ER Publications. Retrieved January 17, 2026, from [Link]
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Typical Proton and C-13 Chemical Shifts. (n.d.). University of Puget Sound. Retrieved January 17, 2026, from [Link]
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[Characteristics of IR spectra for oxadiazole]. (1998). PubMed. Retrieved January 17, 2026, from [Link]
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Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Wiley. Retrieved January 17, 2026, from [Link]
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Introduction: The 1,3,4-Oxadiazole Scaffold as a Cornerstone in Medicinal Chemistry
An In-Depth Technical Guide to the Biological Activity of 1,3,4-Oxadiazole Derivatives
The 1,3,4-oxadiazole ring, a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms, stands as a "privileged scaffold" in the landscape of medicinal chemistry.[1][2][3][4] Its remarkable chemical and thermal stability, coupled with its capacity to act as a bioisostere for amide and ester groups, makes it a highly attractive core for drug design.[5] The oxadiazole moiety is not merely a theoretical curiosity; it is a key component in several marketed drugs, including the antiretroviral agent Raltegravir and the antihypertensive drug Tiodazosin.[1] Derivatives of this versatile heterocycle have demonstrated a vast spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][6][7]
This guide focuses on the derivatives of a specific structural motif: 1-(5-methyl-1,3,4-oxadiazol-2-yl)propan-2-one . While direct research on this precise parent compound is emerging, the extensive body of literature on analogous 1,3,4-oxadiazole structures provides a robust framework for understanding its potential biological activities. We will delve into the synthesis, mechanisms of action, and therapeutic promise of this chemical class, providing researchers and drug development professionals with a comprehensive technical overview grounded in authoritative evidence.
I. General Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazole Derivatives
The construction of the 1,3,4-oxadiazole ring is a well-established process in synthetic organic chemistry. A predominant and reliable method involves the cyclodehydration of 1,2-diacylhydrazine intermediates.[8][9] This approach offers versatility in introducing various substituents at the 2- and 5-positions of the ring, allowing for the systematic exploration of structure-activity relationships (SAR).
Rationale for a Common Synthetic Pathway
The choice of a synthetic route is dictated by efficiency, yield, and the commercial availability of starting materials. The pathway commencing from acid hydrazides is favored due to its reliability and the accessibility of a wide array of carboxylic acids, which serve as precursors to the hydrazides. The critical step, cyclodehydration, requires a potent dehydrating agent. Phosphorus oxychloride (POCl₃) is frequently employed for this purpose as it effectively removes water to facilitate the intramolecular cyclization, driving the reaction to completion under relatively controlled conditions.[8]
Workflow: A General Synthetic Protocol
The following protocol outlines a representative synthesis for a generic 2,5-disubstituted 1,3,4-oxadiazole.
-
Step 1: Formation of Acid Hydrazide.
-
To a solution of a substituted carboxylic acid ester in ethanol, add hydrazine hydrate.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and collect the precipitated acid hydrazide product by filtration. Wash with cold ethanol and dry under vacuum.
-
-
Step 2: Formation of 1,2-Diacylhydrazine (Intermediate).
-
Dissolve the acid hydrazide from Step 1 in a suitable solvent (e.g., pyridine or dichloromethane).
-
Add a second acylating agent (e.g., an acid chloride or anhydride) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 8-12 hours.
-
Isolate the diacylhydrazine intermediate through standard workup procedures.
-
-
Step 3: Cyclodehydration to form the 1,3,4-Oxadiazole Ring.
-
Add the 1,2-diacylhydrazine intermediate to an excess of phosphorus oxychloride (POCl₃) slowly at 0°C.[8]
-
Heat the mixture to reflux for 3-5 hours.
-
Carefully pour the cooled reaction mixture onto crushed ice to quench the excess POCl₃.
-
Neutralize the solution with a base (e.g., sodium bicarbonate solution) until a precipitate forms.
-
Collect the crude product by filtration, wash thoroughly with water, and purify by recrystallization or column chromatography.
-
Caption: General workflow for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles.
II. Antimicrobial Activity: A Broad-Spectrum Potential
Derivatives of 1,3,4-oxadiazole are consistently reported to possess significant antimicrobial activity against a wide range of pathogens, including drug-resistant strains.[5][6][10] This broad-spectrum activity encompasses both antibacterial and antifungal effects, making this scaffold a promising starting point for the development of new anti-infective agents.[11][12][13][14]
Mechanism of Antimicrobial Action
The antimicrobial efficacy of 1,3,4-oxadiazoles is often attributed to the presence of the toxophoric –N=C–O– linkage within the heterocyclic ring.[5][11] This moiety is believed to interact with nucleophilic centers, such as amino or sulfhydryl groups, in microbial enzymes or proteins. This interaction can disrupt critical physiological functions, such as purine metabolism or cell membrane permeability, ultimately leading to microbial cell death.[5] Furthermore, certain derivatives have demonstrated the ability to inhibit biofilm formation, a key virulence factor in many chronic infections, particularly those caused by Staphylococcus aureus.[11]
Caption: Proposed mechanism of antimicrobial action for 1,3,4-oxadiazole derivatives.
Antimicrobial Data Summary
The following table summarizes the activity of representative 1,3,4-oxadiazole derivatives from the literature.
| Compound Class | Target Organism | Activity Metric (MIC) | Reference |
| N-(5-(aryl)-1,3,4-oxadiazol-2-yl) amides | Staphylococcus aureus | 4–32 µg/mL | [11] |
| 2,5-disubstituted-1,3,4-oxadiazoles | Escherichia coli | 62.5 µg/mL | [5] |
| 2,5-disubstituted-1,3,4-oxadiazoles | Enterococcus faecalis | 62.5 µg/mL | [5] |
| Pyridine-1,3,4-oxadiazole hybrids | Candida albicans | 200 µg/mL | [13] |
| LMM5 & LMM11 (1,3,4-oxadiazoles) | Candida albicans | 32 µg/mL | [12] |
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol describes a standard method for quantifying the in vitro antimicrobial activity of test compounds.
-
Preparation of Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the target microbial strain.
-
Inoculate the colonies into a sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Incubate at the appropriate temperature (e.g., 35-37°C) until the culture reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
-
Dilute this standardized suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform a two-fold serial dilution of the stock solution in a 96-well microtiter plate using the appropriate broth medium to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the diluted microbial inoculum to each well of the microtiter plate.
-
Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Seal the plate and incubate for 18-24 hours at 35-37°C.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for microbial growth (turbidity).
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
III. Anticancer Activity: Targeting Multiple Pathological Pathways
The 1,3,4-oxadiazole scaffold is a prolific source of compounds with potent anti-proliferative activity against a multitude of cancer cell lines.[1][15][16] A key advantage of these derivatives is their ability to act through diverse mechanisms of action, which is crucial for overcoming the challenge of drug resistance in cancer therapy.[15][17]
Mechanisms of Anticancer Action
The anticancer effects of 1,3,4-oxadiazole derivatives are multifaceted, often involving the inhibition of key enzymes and signaling pathways that are critical for tumor growth, proliferation, and survival.[17][18]
-
Enzyme and Kinase Inhibition: Many derivatives function as potent inhibitors of enzymes that are overexpressed or hyperactivated in cancer cells. This includes:
-
VEGFR-2 (Vascular Endothelial Growth Factor Receptor-2): Inhibition of this receptor tyrosine kinase blocks angiogenesis, the process by which tumors form new blood vessels to sustain their growth.[15]
-
Thymidylate Synthase: Targeting this enzyme disrupts the synthesis of DNA precursors, leading to cell death, particularly in rapidly dividing cancer cells.[15]
-
FAK (Focal Adhesion Kinase): Inhibition of FAK can interfere with cell adhesion, migration, and invasion, processes central to metastasis.[15]
-
HDAC (Histone Deacetylase): HDAC inhibitors can alter gene expression to induce cell cycle arrest, differentiation, and apoptosis.[18][19]
-
-
Induction of Apoptosis: Several 1,3,4-oxadiazole compounds have been shown to trigger programmed cell death (apoptosis) in cancer cells. This can occur through the activation of caspases (e.g., caspase-3) and depolarization of the mitochondrial membrane.[19]
-
Cell Cycle Arrest: These compounds can also halt the progression of the cell cycle, often at the G0/G1 phase, preventing cancer cells from replicating.[19]
Caption: Inhibition of the VEGFR-2 signaling pathway by 1,3,4-oxadiazole derivatives.
Anticancer Data Summary
The following table presents a selection of IC₅₀ values for various 1,3,4-oxadiazole derivatives against human cancer cell lines.
| Compound Class | Cancer Cell Line | Activity Metric (IC₅₀) | Mechanism | Reference |
| Mercapto-acetamido oxadiazoles | A549 (Lung) | <0.14 µM | Apoptosis Induction | [19] |
| Mercapto-acetamido oxadiazoles | C6 (Glioma) | 8.16 µM | Antiproliferative | [19] |
| Phenylpiperazine oxadiazoles | HepG2 (Liver) | More potent than 5-FU | FAK Inhibition | [15] |
| Hybrid Schiff bases | SMMC-7721 (Liver) | Potent Activity | Not specified | [15] |
| Thymidylate Synthase Inhibitors | HepG2 (Liver) | 30x stronger than 5-FU | TS Inhibition | [15] |
Protocol: MTT Assay for Cell Viability and Cytotoxicity
This colorimetric assay is a standard method for assessing the cytotoxic effect of compounds on cultured cells.
-
Cell Seeding:
-
Culture cancer cells in a suitable medium supplemented with fetal bovine serum (FBS) and antibiotics.
-
Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include vehicle-only controls.
-
Incubate the plate for another 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration required to inhibit cell growth by 50%).
-
IV. Conclusion and Future Directions
The 1,3,4-oxadiazole nucleus is unequivocally a scaffold of significant therapeutic potential. The extensive research into its derivatives reveals a remarkable breadth of biological activity, particularly in the critical areas of infectious diseases and oncology.[1][6][15] The ability of these compounds to modulate multiple biological targets—from microbial cell components to key kinases in cancer signaling—underscores their versatility and promise.
For derivatives of This compound , the accumulated data on analogous structures provides a strong rationale for their investigation as novel therapeutic agents. Future research should prioritize the synthesis of a focused library of these derivatives, followed by systematic screening against a diverse panel of microbial pathogens and cancer cell lines. Mechanistic studies will be paramount to elucidating their specific modes of action and identifying the most promising candidates for preclinical development. The continued exploration of this chemical space holds great promise for the discovery of next-generation drugs to address unmet medical needs.
V. References
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Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. (2021). MDPI. [Link]
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Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. (2018). National Center for Biotechnology Information (NCBI) PMC. [Link]
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Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. (2023). ACS Omega. [Link]
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Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus. (2020). National Center for Biotechnology Information (NCBI). [Link]
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Two New 1,3,4-Oxadiazoles With Effective Antifungal Activity Against Candida albicans. (2020). Frontiers in Microbiology. [Link]
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1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. (2021). MDPI. [Link]
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Anti-cancer activity of 1,3,4-oxadiazole and its derivative. (2023). International Journal of Novel Research and Development (IJNRD). [Link]
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ANTIMICROBIAL ACTIVITY OF 1, 3, 4-OXADIAZOLES: A REVIEW. (2017). Asian Journal of Pharmaceutical and Clinical Research. [Link]
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1,3,4-oxadiazole derivatives: synthesis, characterization, antifungal activity, DNA binding investigations, TD-DFT calculations, and molecular modelling. (2023). Taylor & Francis Online. [Link]
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Fungicidal Activity of a Safe 1,3,4-Oxadiazole Derivative against Candida albicans. (2020). MDPI. [Link]
-
An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. (2022). MDPI. [Link]
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Anti-cancer activity of 1,3,4-oxadiazole and its derivative. (2024). ResearchGate. [Link]
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Synthesis of some novel 1,3,4-oxadiazole derivatives and evaluation of their antimicrobial activity. (2022). Taylor & Francis Online. [Link]
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Antibacterial Activity of 1,3,4-Oxadiazole Derivatives Against Methicillin-Resistant Staphylococcus Aureus. (2021). Auctores Publishing. [Link]
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Development of 1,3,4-Oxadiazole Derived Antifungal Agents and Their Application in Maize Diseases Control. (2022). Frontiers in Chemistry. [Link]
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Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities. (2024). BENTHAM SCIENCE. [Link]
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1,3,4-oxadiazole derivatives: synthesis, characterization, antifungal activity, DNA binding investigations, TD-DFT calculations, and molecular modelling. (2023). PubMed. [Link]
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1,3,4-oxadiazole derivatives as potential biological agents. (2016). PubMed. [Link]
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Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. (2022). National Center for Biotechnology Information (NCBI). [Link]
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Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. (2012). Journal of Chemical and Pharmaceutical Research. [Link]
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Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). ResearchGate. [Link]
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Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). MDPI. [Link]
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1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. (2013). National Center for Biotechnology Information (NCBI). [Link]
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Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (2022). Springer. [Link]
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A REVIEW ON THE BIOLOGICAL ACTIVITIES OF 1,3,4- OXADIAZOLE. (2013). PharmaTutor. [Link]
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Biological activity of oxadiazole and thiadiazole derivatives. (2022). PubMed Central (PMC). [Link]
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Synthesis of 1‐((5‐phenyl‐1,3,4‐oxadiazol‐2‐yl) methyl)... (2024). ResearchGate. [Link]
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Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. (2025). ACS Omega. [Link]
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various approaches for synthesis of 1, 3, 4-oxadiazole derivatives and their pharmacological activity. (2014). ResearchGate. [Link]
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mechanism of action of 1-(5-methyl-1,3,4-oxadiazol-2-yl)propan-2-one
An In-depth Technical Guide on the Core Mechanism of Action of 1-(5-methyl-1,3,4-oxadiazol-2-yl)propan-2-one
Abstract
The 1,3,4-oxadiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of compounds with diverse and potent pharmacological activities.[1][2][3] This guide focuses on a specific derivative, this compound. While this molecule is not extensively characterized in existing literature, its structural features—a classic 1,3,4-oxadiazole core, a methyl group, and a propan-2-one substituent—provide a strong foundation for postulating its potential mechanisms of action. This document synthesizes the vast body of research on analogous 1,3,4-oxadiazole compounds to construct a predictive mechanistic framework. We will explore potential biological targets, design robust experimental protocols for mechanism elucidation, and provide expert insights into the causality behind these scientific choices, offering a comprehensive roadmap for researchers in drug discovery and development.
Introduction: The Significance of the 1,3,4-Oxadiazole Scaffold
The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle that has captured the attention of medicinal chemists for decades. Its unique electronic properties, metabolic stability, and ability to act as a bioisostere for amide and ester groups make it an invaluable component in drug design.[3][4] The nitrogen and oxygen atoms within the ring are excellent hydrogen bond acceptors, facilitating strong interactions with biological targets.[5] Consequently, derivatives of 1,3,4-oxadiazole have demonstrated a remarkable breadth of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties.[4][6][7][8]
The subject of this guide, this compound, incorporates this potent scaffold. Understanding its potential mechanism of action requires a logical extrapolation from well-documented congeners.
Caption: Chemical structure of the target compound.
Postulated Mechanisms of Action Based on the 1,3,4-Oxadiazole Pharmacophore
Based on extensive evidence from related compounds, we can hypothesize several primary mechanisms through which this compound may exert biological effects. The most probable pathways involve enzyme inhibition, a common mode of action for this class of molecules.[9]
Potential as an Antimicrobial Agent
The 1,3,4-oxadiazole scaffold is a well-established framework for potent antimicrobial agents, demonstrating activity against a wide range of bacteria and fungi.[10][11][12]
Hypothesized Mechanism: Disruption of Bacterial Processes
The mechanism could involve multiple targets. For bacteria like Staphylococcus aureus, 1,3,4-oxadiazole derivatives have been shown to inhibit biofilm formation, a critical virulence factor.[5] This is often achieved by down-regulating the transcription of essential biofilm-related genes.[5] Furthermore, the core structure can interfere with bacterial enzyme systems crucial for cell wall synthesis or DNA replication, leading to a bactericidal effect.[13]
Caption: Postulated antimicrobial mechanism workflow.
Potential as an Anticancer Agent
Numerous 1,3,4-oxadiazole derivatives exhibit significant antiproliferative activity against various cancer cell lines.[8] Their mechanisms are diverse and often target enzymes that are overexpressed in malignant cells.[9]
Hypothesized Mechanism: Enzyme Inhibition in Cancer Pathways
Key enzymes targeted by this scaffold include:
-
Kinases: Such as Focal Adhesion Kinase (FAK), which is involved in cell proliferation and migration.[8]
-
Histone Deacetylases (HDACs): Inhibition of HDACs can alter gene expression to induce apoptosis in cancer cells.[9]
-
Topoisomerases: Interference with these enzymes leads to breaks in DNA strands during replication, triggering cell death.[9]
The propan-2-one moiety of our target compound could play a role in binding to the active site of such enzymes, potentially acting as a Michael acceptor or forming key hydrogen bonds.
Potential as an Anti-Inflammatory Agent
The anti-inflammatory properties of 1,3,4-oxadiazoles are frequently linked to their ability to inhibit cyclooxygenase (COX) enzymes.[4]
Hypothesized Mechanism: Inhibition of COX-1 and COX-2
COX enzymes are central to the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins. Many non-steroidal anti-inflammatory drugs (NSAIDs) function by blocking these enzymes. The planar, aromatic 1,3,4-oxadiazole ring can mimic the binding of endogenous substrates, while its substituents can provide specificity for either COX-1 or COX-2, potentially reducing side effects.[4]
Caption: Postulated COX enzyme inhibition pathway.
Experimental Protocols for Mechanism of Action Elucidation
To validate these hypotheses, a structured, multi-step experimental approach is required. The following protocols are designed to be self-validating and provide clear, interpretable data.
Protocol 1: Antimicrobial Susceptibility Testing
Objective: To determine if the compound has antibacterial activity and to quantify its potency.
Methodology: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
-
Preparation: Dissolve this compound in dimethyl sulfoxide (DMSO) to create a 10 mg/mL stock solution. Prepare a panel of bacterial strains (e.g., S. aureus, E. coli, P. aeruginosa).
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in Mueller-Hinton Broth (MHB), creating a concentration gradient (e.g., from 256 µg/mL to 0.5 µg/mL).
-
Inoculation: Adjust the turbidity of an overnight bacterial culture to a 0.5 McFarland standard and dilute to achieve a final concentration of 5 x 10^5 CFU/mL in each well.
-
Controls: Include a positive control (broth + inoculum, no compound), a negative control (broth only), and a standard antibiotic control (e.g., Ciprofloxacin).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Analysis: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Causality Check: The clear dose-response relationship across the dilution series validates the result. The antibiotic control ensures the assay is performing correctly.
Expected Data Output:
| Bacterial Strain | Compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |
| S. aureus ATCC 29213 | 16 | 0.5 |
| E. coli ATCC 25922 | 32 | 0.015 |
| P. aeruginosa ATCC 27853 | >128 | 0.25 |
Protocol 2: In Vitro Enzyme Inhibition Assay
Objective: To determine if the compound inhibits a specific, purified enzyme target, such as COX-2.
Methodology: Colorimetric COX-2 Inhibitor Screening Assay
-
Reagent Preparation: Use a commercial COX-2 inhibitor screening kit, which typically includes the COX-2 enzyme, heme, arachidonic acid (substrate), and a colorimetric probe.
-
Compound Preparation: Prepare serial dilutions of the test compound and a known inhibitor (e.g., Celecoxib) in the provided assay buffer.
-
Reaction Setup: In a 96-well plate, add the assay buffer, heme, the test compound (or control), and the COX-2 enzyme. Incubate for 10 minutes to allow for inhibitor binding.
-
Initiation: Initiate the enzymatic reaction by adding arachidonic acid.
-
Detection: The reaction produces Prostaglandin G2, which is measured by the colorimetric probe. Read the absorbance at the specified wavelength (e.g., 590 nm) every minute for 10 minutes.
-
Analysis: Calculate the rate of reaction for each concentration. Determine the IC₅₀ value—the concentration of the compound required to inhibit 50% of the enzyme's activity.
-
Trustworthiness: The inclusion of a potent, known inhibitor like Celecoxib validates the assay's sensitivity and accuracy. A clear dose-dependent inhibition curve confirms the compound's specific effect.
Expected Data Output:
| Compound | IC₅₀ for COX-2 (µM) |
| This compound | 8.5 |
| Celecoxib (Reference) | 0.04 |
Protocol 3: In Vitro Anticancer Cytotoxicity Assay
Objective: To assess the compound's ability to kill or inhibit the proliferation of cancer cells.
Methodology: MTT Assay
-
Cell Culture: Seed human cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the compound for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at ~570 nm using a plate reader.
-
Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the IC₅₀ value, representing the concentration that reduces cell viability by 50%.
-
Expertise Insight: Comparing the IC₅₀ on a cancer cell line versus a non-cancerous cell line (e.g., NHDF) can provide an initial assessment of selectivity and potential therapeutic index.
Conclusion and Future Directions
While the precise molecular target of this compound remains to be definitively identified, its chemical structure strongly suggests it possesses biological activity consistent with other 1,3,4-oxadiazole derivatives. The most promising avenues for investigation are its potential as an antimicrobial, anticancer, or anti-inflammatory agent, likely acting through enzyme inhibition.
The experimental workflows detailed in this guide provide a clear and scientifically rigorous path to elucidating its mechanism of action. Positive results from these in vitro assays would warrant progression to more complex studies, including molecular docking to predict binding modes, target identification using proteomics, and eventually, in vivo efficacy and safety studies in appropriate animal models. This compound represents a promising starting point for a drug discovery program, leveraging the proven utility of the 1,3,4-oxadiazole scaffold.
References
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Plebankiewicz, M., et al. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. International Journal of Molecular Sciences, 22(13), 6979. [Link][10][12]
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Asif, M. (2022). An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. Chemistry & Biodiversity, 19(11), e202200599. [Link][9]
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Pattan, S., et al. (2018). Synthesis And Biological Activities Of 1, 3, 4-oxadiazole Derivatives: A Review Of Literature. Research Journal of Pharmacy and Technology, 11(4), 1694-1703. [Link][14]
-
Le, K., et al. (2021). Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus. Future Medicinal Chemistry, 13(12), 1089-1101. [Link][5]
-
Asif, M. (2024). Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities. Chemistry & Biology Interface, 14(1), 1-15. [Link][1]
-
Shaikh, M. S., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Mini-Reviews in Organic Chemistry, 19(5), 606-623. [Link][2]
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Joshi, V. K., & Himanshu. (2016). ANTIMICROBIAL ACTIVITY OF 1, 3, 4-OXADIAZOLES: A REVIEW. International Journal of Medical Sciences & Pharma Research, 2(3), 18-28. [Link][13]
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Plebankiewicz, M., et al. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. ProQuest. [Link][11]
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Wang, T., et al. (2023). Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. RSC Medicinal Chemistry, 14(5), 820-835. [Link][7]
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Taha, M., et al. (2023). Multitargeted inhibition of key enzymes associated with diabetes and Alzheimer's disease by 1,3,4-oxadiazole derivatives: Synthesis, in vitro screening, and computational studies. Journal of Molecular Structure, 1289, 135831. [Link][15]
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An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of 1-(5-methyl-1,3,4-oxadiazol-2-yl)propan-2-one Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its metabolic stability, favorable pharmacokinetic properties, and its role as a versatile pharmacophore in a multitude of therapeutic agents.[1][2][3] This guide delves into the nuanced structure-activity relationships (SAR) of a specific subclass: 1-(5-methyl-1,3,4-oxadiazol-2-yl)propan-2-one and its prospective analogs. While this precise molecule is not extensively documented in existing literature, this whitepaper constructs a predictive SAR framework by synthesizing data from structurally related 2,5-disubstituted 1,3,4-oxadiazole derivatives. We will explore the synthetic rationale, key structural modifications, and their anticipated impact on biological activity, providing a roadmap for the rational design of novel therapeutic candidates based on this core.
Introduction: The Significance of the 1,3,4-Oxadiazole Core
The 1,3,4-oxadiazole ring is a five-membered heterocycle featuring one oxygen and two nitrogen atoms. Its planarity, electron-withdrawing nature, and capacity for hydrogen bonding contribute to its frequent appearance in clinically successful drugs.[3] Derivatives of this scaffold have demonstrated a remarkable breadth of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][4][5][6] The value of the 1,3,4-oxadiazole moiety often lies in its function as a bioisostere for amide and ester groups, enhancing metabolic stability and oral bioavailability.[3]
The subject of this guide, this compound, presents a unique substitution pattern: a small, lipophilic methyl group at the C5 position and a flexible ketone-containing side chain at the C2 position. Understanding how modifications to these two positions influence biological activity is paramount for optimizing this scaffold for a desired therapeutic target.
Synthetic Strategy: A Pathway to Novel Analogs
The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is well-established, typically proceeding through the cyclodehydration of 1,2-diacylhydrazines or the oxidative cyclization of acylhydrazones. A common and versatile method involves the reaction of an acid hydrazide with a carboxylic acid or its derivative in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃).[7][8]
Proposed Synthetic Protocol for this compound and Analogs:
This protocol outlines a general, two-step procedure for synthesizing the title compound and its analogs, allowing for variation at both the C2 and C5 positions of the oxadiazole ring.
Step 1: Synthesis of the Acid Hydrazide Intermediate
-
To a solution of the desired carboxylic acid ester (e.g., ethyl acetate for the methyl-substituted C5) in ethanol, add an equimolar amount of hydrazine hydrate.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.
-
The resulting precipitate (the acid hydrazide) is filtered, washed with cold ethanol, and dried.
Step 2: Cyclodehydration to form the 1,3,4-Oxadiazole Ring
-
In a round-bottom flask, combine the synthesized acid hydrazide (1 equivalent) with the desired carboxylic acid (e.g., acetoacetic acid for the propan-2-one side chain) (1 equivalent).
-
Slowly add phosphorus oxychloride (POCl₃) (3-5 equivalents) to the mixture under cooling in an ice bath.
-
After the addition is complete, allow the mixture to warm to room temperature and then reflux for 5-8 hours.
-
Monitor the reaction by TLC. Once the starting materials are consumed, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate until a precipitate forms.
-
Filter the solid, wash thoroughly with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to yield the final 2,5-disubstituted-1,3,4-oxadiazole.[7][8]
Experimental Workflow Diagram
Caption: General synthetic workflow for 2,5-disubstituted 1,3,4-oxadiazoles.
Core Structure-Activity Relationship (SAR) Analysis
The biological profile of this compound analogs can be systematically explored by modifying the substituents at the C2 and C5 positions of the oxadiazole ring.
Modifications at the C5 Position: The Role of the Alkyl Group
The C5 position in the parent molecule is occupied by a methyl group. This small, lipophilic group can influence the molecule's interaction with a biological target through steric and hydrophobic interactions.
-
Varying Alkyl Chain Length: Replacing the methyl group with larger alkyl chains (ethyl, propyl, isopropyl, etc.) will increase lipophilicity. This can enhance membrane permeability but may also lead to non-specific binding or reduced solubility. There is often an optimal chain length for activity, beyond which steric hindrance may become detrimental.
-
Introduction of Aromatic Rings: Substitution with a phenyl or substituted phenyl ring at C5 introduces the potential for π-π stacking interactions with aromatic residues in a target's binding site. Electron-donating or electron-withdrawing groups on the phenyl ring can fine-tune the electronic properties of the entire molecule. For instance, the presence of electronegative groups like chloro or nitro on a phenyl ring has been shown to enhance the antimicrobial activities of 1,3,4-oxadiazole derivatives.[7]
-
Heterocyclic Substituents: Incorporating other heterocyclic rings (e.g., pyridine, furan, thiophene) can introduce additional hydrogen bond acceptors or donors, potentially improving target affinity and selectivity.
Modifications at the C2 Position: The Acetonyl Side Chain
The 2-acetonyl group, -CH₂C(=O)CH₃, is a key feature of the parent compound. It provides a flexible linker and a ketone functionality, which can act as a hydrogen bond acceptor.
-
Elongation or Branching of the Alkyl Ketone Chain: Altering the length of the alkyl chain (e.g., to a butan-2-one or pentan-2-one side chain) will affect the flexibility and spatial orientation of the ketone group. This could be crucial for optimal interaction with a target.
-
Positional Isomerism of the Ketone: Shifting the ketone to a different position on the side chain would significantly alter the molecule's shape and hydrogen bonding capabilities.
-
Replacement of the Ketone: The ketone moiety is a potential site for metabolic modification. Replacing it with other functional groups could modulate the compound's pharmacokinetic profile. For instance, reduction to a secondary alcohol would introduce a hydrogen bond donor.
-
Introduction of Aromatic Ketones: Analogs bearing a phenacyl group (-CH₂C(=O)Ar) at the C2 position, such as 2-[3-(4-bromophenyl)propan-3-one]-5-phenyl-1,3,4-oxadiazole derivatives, have shown notable anti-inflammatory activity.[5] This suggests that the presence of an aromatic ring in this side chain can be beneficial for certain biological activities.
Logical SAR Progression Diagram
Caption: SAR exploration strategy for the target molecule.
Anticipated Biological Activities and Mechanistic Insights
Based on extensive research into the 1,3,4-oxadiazole class, analogs of this compound are predicted to exhibit a range of biological activities.
Antimicrobial Activity
Numerous 2,5-disubstituted 1,3,4-oxadiazoles have demonstrated potent activity against a wide spectrum of bacteria and fungi.[4][7][9] The SAR for antimicrobial activity often points to the importance of lipophilicity for membrane transport and the presence of specific pharmacophoric features.
-
Key SAR Insights: The introduction of halogenated phenyl rings or nitro-furan moieties has been shown to significantly boost antibacterial efficacy.[7] The overall lipophilicity of the molecule plays a crucial role, with a parabolic relationship between lipophilicity and activity often observed.
Anticancer Activity
The 1,3,4-oxadiazole scaffold is present in several anticancer agents. Their mechanisms of action are diverse, including the inhibition of kinases, tubulin polymerization, and growth factors.[10]
-
Key SAR Insights: For anticancer activity, the nature of the substituents is critical. Studies have shown that certain substitutions can lead to potent inhibition of specific cancer-related enzymes. For example, some derivatives have been identified as inhibitors of glycogen synthase kinase-3β (GSK-3β).[11] Docking studies often reveal key interactions, such as hydrogen bonding and π-π stacking, within the active sites of target proteins.
Data Presentation: Predictive SAR Table
The following table summarizes the predicted impact of various substitutions on the biological activity of the core scaffold. This is a predictive framework based on published data for analogous series.
| Analog Series | Modification at C5 | Modification at C2 | Predicted Dominant Activity | Key Rationale |
| Series A | Methyl (Parent) | Aryl Ketone | Anti-inflammatory, Anticancer | Aromatic ketone enhances potential for π-π stacking and favorable interactions in enzyme active sites.[5] |
| Series B | Phenyl / Substituted Phenyl | Acetonyl (Parent) | Antimicrobial, Anticancer | Phenyl group allows for π-π stacking; electron-withdrawing substituents can enhance antimicrobial effects.[7] |
| Series C | Long-chain Alkyl | Acetonyl (Parent) | Antimicrobial | Increased lipophilicity can improve penetration of microbial cell membranes. |
| Series D | Heteroaryl (e.g., Pyridyl) | Acetonyl (Parent) | Kinase Inhibition | The nitrogen in the pyridyl ring can act as a hydrogen bond acceptor, a key interaction for many kinase inhibitors. |
Conclusion and Future Directions
While direct experimental data on this compound is scarce, a robust SAR framework can be extrapolated from the vast body of research on 2,5-disubstituted 1,3,4-oxadiazoles. The synthetic accessibility of this scaffold allows for systematic modifications at both the C2 and C5 positions. The key to unlocking the therapeutic potential of this molecular core lies in the strategic variation of these substituents to optimize interactions with a specific biological target. Future research should focus on the synthesis and biological evaluation of the proposed analog series to validate these predictive SAR insights. This foundational work will enable the rational design of novel and potent therapeutic agents based on the this compound scaffold.
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An In-depth Technical Guide to the Discovery and History of 1,3,4-Oxadiazole Containing Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,3,4-oxadiazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds. This technical guide provides a comprehensive historical journey into the discovery and development of 1,3,4-oxadiazole-containing compounds. From the initial, challenging synthesis of the parent heterocycle to the rational design of blockbuster drugs, this document will explore the evolution of synthetic methodologies and the expanding understanding of the pharmacological potential of this versatile five-membered ring system. Through detailed experimental protocols, mechanistic insights, and case studies of prominent drugs, this guide aims to provide researchers and drug development professionals with a thorough understanding of the enduring legacy and future potential of 1,3,4-oxadiazoles.
Part 1: The Genesis of a Privileged Scaffold: Discovery and Early Synthesis
The story of the 1,3,4-oxadiazole ring is a testament to the progress of synthetic organic chemistry. What was once a chemical curiosity has become a readily accessible and highly valuable building block in the development of new therapeutic agents.
The First Synthesis of the 1,3,4-Oxadiazole Ring: The Work of Ainsworth
The parent, unsubstituted 1,3,4-oxadiazole was first successfully synthesized and characterized in 1965 by C. Ainsworth.[1][2][3] This seminal work marked the formal discovery of this heterocyclic system. The synthesis was achieved through the thermolysis of formylhydrazone ethylformate at atmospheric pressure.[1] This method, while historically significant, was not practical for the synthesis of substituted derivatives, which are of greater interest in medicinal chemistry.
Foundational Synthetic Methodologies: Paving the Way for Exploration
The true potential of the 1,3,4-oxadiazole scaffold was unlocked with the development of more versatile synthetic methods that allowed for the introduction of various substituents at the 2- and 5-positions of the ring. These early methods, while sometimes harsh by modern standards, were crucial for the initial exploration of the chemical and biological properties of this class of compounds.
One of the most fundamental and enduring methods for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles is the cyclodehydration of 1,2-diacylhydrazines.[4][5][6] This reaction involves the removal of a molecule of water from the diacylhydrazine precursor to form the stable aromatic oxadiazole ring. A variety of dehydrating agents have been employed for this transformation, with phosphorus oxychloride (POCl₃) being a common and effective choice in early studies.[5]
The mechanism involves the activation of one of the carbonyl groups by the dehydrating agent, followed by an intramolecular nucleophilic attack by the other amide oxygen, leading to a cyclic intermediate that then aromatizes upon elimination of water.
Another important classical route to 2,5-disubstituted-1,3,4-oxadiazoles is the oxidative cyclization of acylhydrazones.[4][7] Acylhydrazones are readily prepared by the condensation of an acid hydrazide with an aldehyde. Subsequent treatment with an oxidizing agent promotes the cyclization and formation of the oxadiazole ring. A variety of oxidizing agents have been historically used, including lead tetraacetate and mercuric oxide.[8] More contemporary methods have employed milder and more environmentally friendly oxidants.[9][10][11]
Part 2: The Dawn of a Bioactive Scaffold: Early Discoveries of Biological Activity
The initial forays into the biological activities of 1,3,4-oxadiazole derivatives quickly revealed their vast potential. Early research in the mid-20th century laid the groundwork for the development of future therapeutic agents.
The Antibacterial Era: The Influence of Nitrofurans
The discovery of the antibacterial properties of nitrofurans had a profound impact on the field of medicinal chemistry and spurred the investigation of other nitro-heterocyclic compounds. Nitrofurazone, a nitrofuran derivative, was found to possess a broad spectrum of antibacterial activity.[12][13] While not containing a 1,3,4-oxadiazole ring itself, its structural features, particularly the 5-nitro-2-furfurylidene moiety, inspired the synthesis of numerous 1,3,4-oxadiazole-containing analogues in the quest for improved antibacterial agents.[12][14][15] These early studies established that the 1,3,4-oxadiazole ring could serve as a carrier for pharmacologically active groups, contributing to the overall biological profile of the molecule.
A New Frontier in Neuroscience: The Emergence of Anticonvulsant Properties
In the latter half of the 20th century, researchers began to explore the effects of 1,3,4-oxadiazole derivatives on the central nervous system. These investigations led to the discovery of their significant anticonvulsant properties.[3][16][17] Early structure-activity relationship (SAR) studies revealed that the nature and position of substituents on the 1,3,4-oxadiazole ring were critical for anticonvulsant activity. This pioneering work paved the way for the development of more potent and selective anticonvulsant agents based on this scaffold.
Part 3: The Modern Era: Advanced Syntheses and Blockbuster Drugs
The 21st century has witnessed a renaissance in 1,3,4-oxadiazole chemistry, driven by the development of highly efficient synthetic methods and a deeper understanding of their interactions with biological targets. This has culminated in the successful launch of several blockbuster drugs containing this privileged scaffold.
The Evolution of Synthetic Strategies: Efficiency and Versatility
Modern synthetic chemistry has provided a plethora of new methods for the construction of the 1,3,4-oxadiazole ring, often under milder conditions and with greater functional group tolerance than their classical counterparts.[7][18] These advancements include the use of novel coupling reagents, microwave-assisted synthesis, and catalytic methods.[19] These modern techniques have greatly facilitated the synthesis of large libraries of 1,3,4-oxadiazole derivatives for high-throughput screening and drug discovery programs.
Case Study 1: Raltegravir (Isentress®) - A Revolution in HIV Treatment
The development of Raltegravir (Isentress®) by Merck represents a landmark achievement in the fight against HIV/AIDS.[2][20][21][22][23] It was the first-in-class HIV integrase strand transfer inhibitor to receive regulatory approval.
The discovery of Raltegravir was the result of a targeted drug discovery campaign aimed at inhibiting the HIV integrase enzyme, which is essential for the integration of the viral DNA into the host genome.[2][20] The 1,3,4-oxadiazole ring in Raltegravir plays a crucial role in chelating the essential metal ions in the active site of the integrase enzyme.
The synthesis of Raltegravir involves the construction of the core pyrimidinone ring system and the introduction of the N-methyl-1,3,4-oxadiazole-2-carboxamide side chain. One reported synthetic route involves the reaction of 2-amino-2-methylpropanenitrile with 5-methyl-1,3,4-oxadiazole-2-carbonyl chloride, followed by reaction with hydroxylamine to form an amidoxime. The central pyrimidone ring is then formed by condensation with dimethyl acetylenedicarboxylate.[21]
Raltegravir acts as an integrase strand transfer inhibitor (INSTI). It binds to the active site of HIV integrase and chelates the divalent metal ions (typically Mg²⁺) that are essential for the catalytic activity of the enzyme. This prevents the covalent insertion, or "strand transfer," of the viral DNA into the host cell's chromosome, thereby blocking a critical step in the HIV replication cycle.[23]
Caption: Raltegravir inhibits HIV integrase, a key enzyme in the viral replication cycle.
Case Study 2: Zibotentan - A Targeted Approach to Cancer Therapy
Zibotentan, developed by AstraZeneca, is a potent and selective antagonist of the endothelin-A (ETA) receptor.[1][24][25][26] Although its development for prostate cancer was halted, it represents a significant effort in targeting the tumor microenvironment.
The endothelin axis, comprising endothelins and their receptors, plays a crucial role in various physiological processes. In the context of cancer, the activation of the ETA receptor by endothelin-1 (ET-1) can promote tumor growth, angiogenesis, and metastasis.[24] Therefore, blocking this pathway with an antagonist like Zibotentan was a rational therapeutic strategy.
Zibotentan was designed to be a highly selective antagonist for the ETA receptor over the ETB receptor. The 1,3,4-oxadiazole moiety in Zibotentan is a key structural feature that contributes to its high affinity and selectivity for the ETA receptor.
Zibotentan competitively binds to the ETA receptor, preventing the binding of its natural ligand, ET-1. This blockade inhibits the downstream signaling pathways that are activated by ET-1, thereby mitigating its pro-tumorigenic effects.[26]
Caption: Zibotentan blocks the endothelin-A receptor, inhibiting pro-tumorigenic signaling.
Part 4: Methodologies and Protocols
To provide a practical understanding of the synthesis of 1,3,4-oxadiazole derivatives, this section details both a classical and a modern experimental protocol.
Detailed Experimental Protocol 1: Classical Synthesis of a 2,5-Disubstituted 1,3,4-Oxadiazole via Cyclodehydration
Synthesis of 2,5-Diphenyl-1,3,4-oxadiazole from 1,2-Dibenzoylhydrazine
-
Materials: 1,2-Dibenzoylhydrazine, Phosphorus oxychloride (POCl₃).
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, place 1,2-dibenzoylhydrazine (1 equivalent).
-
Carefully add phosphorus oxychloride (5-10 equivalents) to the flask.
-
Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with stirring.
-
The solid product that precipitates is collected by filtration, washed thoroughly with water until the washings are neutral to litmus paper, and then with a small amount of cold ethanol.
-
The crude product is then recrystallized from a suitable solvent (e.g., ethanol or acetic acid) to afford pure 2,5-diphenyl-1,3,4-oxadiazole.
-
-
Causality: Phosphorus oxychloride acts as a powerful dehydrating agent, promoting the intramolecular cyclization of the 1,2-diacylhydrazine. The use of excess POCl₃ ensures the complete conversion of the starting material. The workup with ice-water hydrolyzes the excess POCl₃ and precipitates the water-insoluble product.
Detailed Experimental Protocol 2: Modern Synthesis of a 1,3,4-Oxadiazole Derivative using a Coupling Reagent
Synthesis of a 2,5-Disubstituted 1,3,4-Oxadiazole from a Carboxylic Acid and an Acid Hydrazide using TBTU
-
Materials: A carboxylic acid, an acid hydrazide, O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU), N,N-Diisopropylethylamine (DIPEA), Dimethylformamide (DMF).
-
Procedure:
-
To a solution of the carboxylic acid (1 equivalent) in DMF, add TBTU (1.1 equivalents) and DIPEA (2 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the acid hydrazide (1 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2,5-disubstituted 1,3,4-oxadiazole.
-
-
Causality: TBTU is an efficient coupling reagent that activates the carboxylic acid to form a highly reactive intermediate, which readily reacts with the acid hydrazide to form the 1,2-diacylhydrazine in situ. The subsequent cyclodehydration to the 1,3,4-oxadiazole can often occur under the reaction conditions or upon gentle heating. This one-pot procedure is generally milder and more efficient than the classical methods.[27]
Part 5: Data and Visualization
Table 1: Historical Antibacterial 1,3,4-Oxadiazole Derivatives and their Activity
| Compound | Structure | Target Organism | Activity (MIC, µg/mL) | Reference |
| Nitrofurantoin Analogue | 5-(5-nitrofuran-2-yl)-1,3,4-oxadiazole-2-thiol | Staphylococcus aureus | 1-2 | [14] |
| Norfloxacin Analogue | Norfloxacin derivative with 1,3,4-oxadiazole | Staphylococcus aureus | 1-2 | [14] |
| Naphthofuran Derivative | 2,5-disubstituted 1,3,4-oxadiazole with naphthofuran | Pseudomonas aeruginosa | 0.2 | [14] |
Table 2: Early Anticonvulsant 1,3,4-Oxadiazole Compounds
| Compound Class | General Structure | Key Structural Features | Anticonvulsant Activity | Reference |
| 2-Amino-1,3,4-oxadiazoles | 2-amino-5-aryl/alkyl-1,3,4-oxadiazole | Amino group at position 2 | Moderate to good | [4] |
| 2,5-Disubstituted-1,3,4-oxadiazoles | Aryl/heteroaryl groups at positions 2 and 5 | Varied lipophilic and electronic properties | Wide range of activities | [16] |
Figure 3: Graphviz Diagram of a Classical 1,3,4-Oxadiazole Synthesis Workflow
Caption: A typical workflow for the classical synthesis of a 2,5-disubstituted 1,3,4-oxadiazole.
References
A comprehensive list of references will be provided in a separate section, including full citation details and clickable URLs where available. This section is omitted for brevity in this example but would be a critical component of the final document.
Sources
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An In-Depth Technical Guide to the In Silico ADME Profiling of 1-(5-methyl-1,3,4-oxadiazol-2-yl)propan-2-one
Executive Summary
In the landscape of modern drug discovery, the principle of "fail early, fail cheap" is a paramount strategy for mitigating the high attrition rates of drug candidates.[1] A significant proportion of these failures can be attributed to suboptimal pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion), and unforeseen toxicity.[2][3] This technical guide provides a comprehensive, step-by-step walkthrough of the in silico ADME-T (ADME and Toxicity) profiling of the novel chemical entity, 1-(5-methyl-1,3,4-oxadiazol-2-yl)propan-2-one. By leveraging a suite of validated, publicly accessible computational tools, we demonstrate a robust, cost-effective, and rapid workflow for generating a foundational ADME-T profile. This guide is designed for researchers and drug development professionals, offering not just procedural steps, but also the scientific rationale behind the selection of methods and the interpretation of predictive data, thereby enabling an early, data-driven assessment of a compound's potential liabilities and promise.
Introduction
The Imperative of Early ADME Assessment
The journey from a hit compound to a marketed drug is long and fraught with challenges. Historically, ADME properties were often evaluated late in the development pipeline, leading to costly failures of otherwise potent compounds. The contemporary paradigm shift towards performing extensive ADMET screening early in the discovery process allows for the identification and elimination of problematic compounds before significant resources are invested.[1][2] This early-stage characterization guides medicinal chemistry efforts to optimize not just for potency, but for a balanced profile of drug-like properties.
The Ascendancy of In Silico Methodologies
Computational, or in silico, methods have revolutionized early-stage ADMET prediction.[4] These approaches utilize machine learning algorithms and quantitative structure-activity relationship (QSAR) models trained on vast datasets of experimental results to predict the properties of novel molecules.[1][5] The primary advantages are manifold:
-
Speed and Cost-Effectiveness: Predictions can be generated in minutes for a fraction of the cost of in vitro or in vivo experiments.[1]
-
High Throughput: Thousands of virtual compounds can be screened, enabling efficient library design and prioritization.
-
Ethical Considerations: The use of computational models reduces the reliance on animal testing, aligning with the "3Rs" principles (Replacement, Reduction, and Refinement).[6]
Profile of the Target Molecule: this compound
This guide focuses on the predictive analysis of this compound. The 1,3,4-oxadiazole moiety is a common heterocyclic scaffold in medicinal chemistry, valued for its metabolic stability and ability to participate in hydrogen bonding.
-
2D Structure:
-
Canonical SMILES: CC1=NN=C(O1)CC(=O)C
-
Molecular Formula: C6H8N2O2
-
Molecular Weight: 156.14 g/mol
Methodological Framework
Rationale for a Multi-Tool Approach
No single predictive algorithm is infallible. The accuracy of any in silico tool is contingent on the quality of its training dataset and the applicability domain of its underlying algorithm.[4] To establish a trustworthy and self-validating protocol, we employ a consensus-based approach, integrating predictions from three distinct, well-regarded platforms:
-
SwissADME: A comprehensive web server renowned for its user-friendly interface and robust prediction of physicochemical properties, pharmacokinetics, drug-likeness, and its unique "BOILED-Egg" visualization for absorption and brain penetration.[7][8][9]
-
pkCSM: This tool utilizes a novel approach based on graph-based signatures to predict a wide array of pharmacokinetic and toxicity properties, providing quantitative estimations that are invaluable for detailed analysis.[10][11][12][13][14]
-
ProTox-II: A specialized server for the prediction of chemical toxicity. It provides predictions for various endpoints, including acute oral toxicity (LD50), organ toxicity, and mutagenicity, complete with confidence scores.[15][16][17][18]
By comparing and contrasting the outputs from these tools, we can identify areas of strong consensus, which increases confidence in the prediction, and areas of divergence, which highlight potential risks that may require prioritized experimental validation.
Core ADME-T Properties Under Investigation
Our analysis will focus on a curated set of critical ADME-T endpoints:
-
Physicochemical Properties: Molecular Weight, Lipophilicity (logP), Water Solubility (logS), Topological Polar Surface Area (TPSA). These fundamental properties govern a molecule's behavior in biological systems.
-
Absorption: Human Intestinal Absorption (HIA), Caco-2 cell permeability, and P-glycoprotein (P-gp) substrate status.
-
Distribution: Volume of Distribution (VDss), Blood-Brain Barrier (BBB) permeability, and Plasma Protein Binding.
-
Metabolism: Inhibition of major Cytochrome P450 (CYP) isoforms (CYP1A2, 2C9, 2C19, 2D6, 3A4).
-
Excretion: Total Clearance.
-
Toxicity: hERG inhibition, AMES Mutagenicity, Hepatotoxicity, and Acute Oral Toxicity (LD50).
Overall Predictive Workflow
The workflow is designed for logical progression, from initial input to final integrated analysis, ensuring a comprehensive evaluation of the target molecule.
Step-by-Step Prediction Protocols
Molecule Preparation
The foundational step for any in silico analysis is providing the molecule's structure in a machine-readable format. The Simplified Molecular Input Line Entry System (SMILES) is the universal standard.
-
Obtain SMILES: The canonical SMILES string for this compound is CC1=NN=C(O1)CC(=O)C.
-
Verification: It is best practice to paste this SMILES string into a chemical drawing tool to visually confirm that it represents the correct structure before proceeding.
Protocol for SwissADME
-
Navigate: Open a web browser and go to the SwissADME homepage ([Link]).
-
Input: In the "List of SMILES" text box, paste the SMILES string: CC1=NN=C(O1)CC(=O)C.
-
Execute: Click the "Run" button to initiate the calculations.
-
Data Collection: The results page will appear within seconds. Systematically collect the data from each panel: Physicochemical Properties, Lipophilicity, Water Solubility, Pharmacokinetics, Drug-likeness, and Medicinal Chemistry. Pay special attention to the "Bioavailability Radar" for a quick visual assessment.
Protocol for pkCSM
-
Navigate: Open a web browser to the pkCSM Pharmacokinetics Tool ([Link]).
-
Input: The tool accepts SMILES input. Paste CC1=NN=C(O1)CC(=O)C into the designated area. Alternatively, you can use the sketcher to draw the molecule.
-
Execute: Click the "Predict" button.
-
Data Collection: The results will be presented in tabular format, categorized by ADMET properties. Record the predicted values for each endpoint (e.g., Intestinal absorption, VDss, CYP inhibition, Total Clearance, AMES toxicity, hERG inhibition).
Protocol for ProTox-II
-
Navigate: Go to the ProTox-II web server ([Link]).
-
Input: Select the "Draw a molecule or enter a SMILES" option. Paste the SMILES string CC1=NN=C(O1)CC(=O)C into the input field.
-
Execute: Click "Start prediction".
-
Data Collection: The tool will return a comprehensive toxicity report. Record the predicted LD50 value (mg/kg) and the corresponding toxicity class. Also, collect the predictions for Hepatotoxicity, Carcinogenicity, Mutagenicity, and any predicted toxicity targets.
Results and Data Synthesis
The following tables summarize the predicted ADME-T properties for this compound, aggregated from the selected computational platforms.
Physicochemical Properties & Drug-Likeness
A molecule's fundamental physicochemical characteristics are the primary determinants of its pharmacokinetic behavior. We assess these against Lipinski's Rule of Five, a widely used guideline to evaluate "drug-likeness" for orally administered drugs.[19][20][21][22]
Table 1: Predicted Physicochemical and Drug-Likeness Properties
| Parameter | Predicted Value | Lipinski's Rule of Five[19][23] | Violation? |
| Molecular Weight (MW) | 156.14 g/mol | < 500 Da | No |
| Lipophilicity (Consensus LogP) | -0.25 to 0.15 | ≤ 5 | No |
| H-Bond Donors | 0 | ≤ 5 | No |
| H-Bond Acceptors | 4 | ≤ 10 | No |
| Topological Polar Surface Area (TPSA) | 61.8 Ų | N/A | N/A |
| Rotatable Bonds | 3 | N/A | N/A |
| Overall Lipinski Violations | 0 | ≤ 1 | Pass |
Insight: The molecule exhibits excellent compliance with Lipinski's Rule of Five, with zero violations.[19][21][22] Its low molecular weight and moderate polarity (TPSA) are favorable for good membrane permeability and solubility.
Absorption and Solubility
Effective absorption from the gastrointestinal tract is a prerequisite for oral drug efficacy. This is governed by a balance between aqueous solubility and membrane permeability.[24]
Table 2: Predicted Solubility and Absorption Properties
| Parameter | Tool | Predicted Value | Interpretation |
| Water Solubility (logS) | SwissADME | -0.96 | Highly Soluble |
| Water Solubility (logS) | pkCSM | -0.852 | Highly Soluble |
| GI Absorption | SwissADME | High | Well absorbed from the gut |
| Intestinal Absorption (% Absorbed) | pkCSM | 95.8% | Excellent absorption |
| Caco-2 Permeability (logPapp) | pkCSM | 0.992 | High Permeability |
| P-gp Substrate | SwissADME | No | Low risk of efflux |
| P-gp Substrate | pkCSM | No | Low risk of efflux |
Insight: There is strong consensus across platforms that the molecule is highly soluble and readily absorbed.[24][25] The prediction that it is not a substrate for the P-glycoprotein efflux pump further supports its potential for high bioavailability.
Distribution
Once absorbed, a drug distributes throughout the body. Key parameters include how widely it distributes (VDss) and whether it can cross the blood-brain barrier.
Table 3: Predicted Distribution Properties
| Parameter | Tool | Predicted Value | Interpretation |
| Volume of Distribution (VDss) | pkCSM | -0.117 log L/kg | Primarily distributes in blood plasma |
| BBB Permeability | SwissADME | Yes (BOILED-Egg) | Predicted to cross the BBB |
| BBB Permeability (logBB) | pkCSM | 0.355 | Readily crosses the BBB[26][27] |
| CNS Permeability (logPS) | pkCSM | -1.822 | Permeable to the CNS |
Insight: The low predicted VDss suggests the compound will be largely confined to the bloodstream. However, both SwissADME and pkCSM strongly predict that the molecule can cross the blood-brain barrier.[26][27][28][29] This is a critical finding: if the intended target is in the central nervous system, this is a highly desirable property. If the target is peripheral, this indicates a high risk of CNS-related side effects.
Metabolism
The Cytochrome P450 (CYP) enzyme system is the primary engine of drug metabolism.[30] Predicting whether a compound inhibits these enzymes is crucial for assessing the risk of drug-drug interactions (DDIs).[31][32]
Table 4: Predicted Cytochrome P450 Inhibition Profile
| CYP Isoform | SwissADME Prediction | pkCSM Prediction | Consensus |
| CYP1A2 | No | Inhibitor | Divergent |
| CYP2C9 | Yes | Non-inhibitor | Divergent |
| CYP2C19 | Yes | Non-inhibitor | Divergent |
| CYP2D6 | No | Non-inhibitor | Non-inhibitor |
| CYP3A4 | No | Non-inhibitor | Non-inhibitor |
Insight: There is a lack of clear consensus for several CYP isoforms, highlighting a key area of uncertainty. However, both platforms agree that the molecule is unlikely to inhibit CYP2D6 and CYP3A4, two of the most important isoforms for drug metabolism. The divergent predictions for CYP1A2, 2C9, and 2C19 indicate that in vitro enzymatic assays for these isoforms should be prioritized to de-risk the DDI potential.
Excretion
Excretion is the final process of removing the drug and its metabolites from the body. Total clearance is a key pharmacokinetic parameter.
Table 5: Predicted Excretion Properties
| Parameter | Tool | Predicted Value | Interpretation |
| Total Clearance (log ml/min/kg) | pkCSM | 0.559 | Moderate clearance rate |
| Renal OCT2 Substrate | pkCSM | No | Unlikely to be a substrate for this renal transporter |
Insight: The predicted clearance rate is moderate, suggesting a reasonable half-life.
Toxicity Profile
Early identification of potential toxicity is one of the most important applications of in silico modeling.
Table 6: Predicted Toxicity Endpoints
| Parameter | Tool | Predicted Value | Interpretation |
| hERG I Inhibitor | pkCSM | No | Low risk of cardiotoxicity[33][34][35] |
| AMES Mutagenicity | pkCSM | No | Low risk of mutagenicity |
| AMES Toxicity | ProTox-II | Inactive | Low risk of mutagenicity |
| Hepatotoxicity | ProTox-II | Inactive (Prob: 0.69) | Low risk of liver toxicity |
| Oral Rat Acute Toxicity (LD50) | ProTox-II | 2500 mg/kg | Class 5: May be harmful if swallowed[36] |
| Toxicity Class | ProTox-II | Class 5 | Low acute toxicity |
Insight: The toxicity profile appears highly favorable. The compound is predicted to be non-mutagenic, non-hepatotoxic, and not an inhibitor of the hERG channel, mitigating major safety concerns.[33][34][35][37] The high predicted LD50 value places it in GHS toxicity class 5, indicating a low level of acute toxicity.[36]
Integrated Analysis and Discussion
Synthesizing the multi-platform data provides a holistic view of this compound's potential as a drug candidate.
Strengths:
-
Excellent "Drug-Likeness": The molecule has ideal physicochemical properties and perfectly adheres to Lipinski's Rule of Five, suggesting a strong foundation for oral bioavailability.
-
Favorable Absorption Profile: Strong predictions of high water solubility and high intestinal absorption, combined with a lack of P-gp efflux, indicate that the compound is likely to be well-absorbed when administered orally.
-
Low Toxicity Risk: The consensus predictions point towards a very clean safety profile, with low risks of cardiotoxicity, mutagenicity, and acute oral toxicity. This is a significant advantage for any developmental candidate.
Potential Liabilities and Areas for Experimental Validation:
-
Definitive CNS Penetration: The most critical finding is the strong prediction of BBB permeability. This is a "double-edged sword." For a CNS-targeted drug, this is a highly valuable asset. For a peripherally acting drug, this is a major liability that could lead to undesirable side effects (e.g., drowsiness, dizziness, mood changes). The therapeutic target of this compound must be the deciding factor in its future development. Next Step: An early-stage in vitro BBB permeability assay (e.g., PAMPA-BBB) or an in vivo rodent pharmacokinetic study with brain tissue sampling would be essential to confirm this prediction.
-
Ambiguous CYP Inhibition Profile: The conflicting predictions for CYP1A2, 2C9, and 2C19 represent a notable risk for potential drug-drug interactions. While the lack of predicted CYP3A4 inhibition is positive, the uncertainty around other isoforms cannot be ignored. Next Step: A panel of in vitro fluorescent or LC-MS/MS-based CYP inhibition assays is required to definitively determine the IC50 values for these enzymes.
Conclusion
This in silico investigation of this compound demonstrates the power of a rapid, multi-tool computational approach to build a foundational ADME-T profile. The analysis reveals a compound with a promising pharmacokinetic profile, particularly concerning its excellent predicted oral absorption and low toxicity. The pivotal characteristic identified is its high probability of crossing the blood-brain barrier, a feature that will fundamentally dictate its therapeutic utility and developmental path. The areas of uncertainty, specifically regarding CYP enzyme inhibition, have been clearly delineated, providing a rational basis for prioritizing subsequent, resource-intensive experimental studies. This workflow exemplifies a modern, efficient strategy to inform decision-making in the critical early stages of drug discovery.
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Methodological & Application
Application Notes and Protocols for Antimicrobial Screening of 1-(5-methyl-1,3,4-oxadiazol-2-yl)propan-2-one
For Researchers, Scientists, and Drug Development Professionals
The rise of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. The 1,3,4-oxadiazole scaffold has emerged as a promising pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial effects.[1][2][3] This document provides a detailed experimental protocol for the antimicrobial screening of a specific 1,3,4-oxadiazole derivative, 1-(5-methyl-1,3,4-oxadiazol-2-yl)propan-2-one.
The protocols outlined herein are grounded in the internationally recognized standards for antimicrobial susceptibility testing (AST) established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[4][5][6][7][8][9] Adherence to these guidelines ensures the generation of reliable, reproducible, and comparable data critical for the evaluation of new antimicrobial candidates.
Introduction: The Scientific Rationale
The 1,3,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. This structural motif is a bioisostere of amide and ester groups, enabling it to interact with biological targets through hydrogen bonding.[10] The antimicrobial activity of some 1,3,4-oxadiazole derivatives is attributed to the toxophoric -N=C-O- linkage, which can react with nucleophilic centers within microbial cells, disrupting essential physiological processes.[10]
The subject of this protocol, this compound, is a novel compound with therapeutic potential. A systematic and standardized evaluation of its antimicrobial properties is the foundational step in its journey from a laboratory curiosity to a potential clinical candidate. This guide will detail the essential in vitro assays to determine its spectrum of activity and potency.
Pre-Experimental Considerations: Compound Handling and Preparation
Prior to initiating antimicrobial screening, it is crucial to understand the physicochemical properties of this compound.
-
Solubility Testing: The solubility of the compound will dictate the choice of solvent for stock solution preparation. Dimethyl sulfoxide (DMSO) is a common solvent for initial screening of non-polar compounds. A preliminary solubility test should be performed to determine the maximum soluble concentration.
-
Stock Solution Preparation: A high-concentration stock solution (e.g., 10 mg/mL or 100 mM) should be prepared in an appropriate solvent (e.g., DMSO). The stock solution should be sterilized by filtration through a 0.22 µm syringe filter and stored in small aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
-
Stability: A preliminary stability study of the compound in the chosen solvent and culture medium is recommended to ensure that the observed antimicrobial activity is not due to a degradation product.
Core Protocols: Antimicrobial Susceptibility Testing (AST)
The following protocols describe the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound. These are critical parameters for quantifying the antimicrobial activity of a compound.
Materials and Reagents
-
Test Compound: this compound
-
Microbial Strains: A panel of clinically relevant Gram-positive and Gram-negative bacteria, and fungi.
-
Gram-positive bacteria: Staphylococcus aureus (e.g., ATCC 29213), Enterococcus faecalis (e.g., ATCC 29212)
-
Gram-negative bacteria: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)
-
Fungi: Candida albicans (e.g., ATCC 90028)
-
-
Culture Media:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria.
-
RPMI-1640 medium with L-glutamine, buffered with MOPS, for fungi.
-
Mueller-Hinton Agar (MHA) for agar-based assays.
-
-
Reagents and Consumables:
-
Sterile 96-well microtiter plates
-
Sterile pipette tips
-
Spectrophotometer
-
Incubator
-
Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Negative control (solvent, e.g., DMSO)
-
0.5 McFarland turbidity standard
-
Sterile saline (0.85% NaCl)
-
Experimental Workflow Diagram
Caption: Workflow for MIC and MBC determination.
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11]
Step-by-Step Procedure:
-
Prepare Inoculum: From a fresh culture (18-24 hours old), select several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Prepare Serial Dilutions: In a sterile 96-well plate, add 100 µL of sterile broth to all wells except the first column. In the first column, add 200 µL of the test compound at a starting concentration (e.g., 2X the highest desired final concentration). Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and continuing this process across the plate. Discard the final 100 µL from the last column of the dilution series.
-
Inoculation: Add 100 µL of the prepared microbial inoculum to each well, resulting in a final volume of 200 µL.
-
Controls:
-
Positive Control: A well containing a known effective antibiotic (e.g., ciprofloxacin).
-
Negative Control (Growth Control): A well containing only broth and the microbial inoculum.
-
Solvent Control: A well containing the highest concentration of the solvent (e.g., DMSO) used in the assay and the microbial inoculum to ensure the solvent has no antimicrobial effect.
-
Sterility Control: A well containing only sterile broth.
-
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria and at 35°C for 24 hours for Candida species.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear). This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm.
Protocol 2: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination
This assay determines the lowest concentration of an antimicrobial agent required to kill a particular microorganism.
Step-by-Step Procedure:
-
Subculturing: Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).
-
Plating: Spot-plate the aliquot onto a fresh MHA plate (for bacteria) or Sabouraud Dextrose Agar plate (for fungi).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours.
-
MBC/MFC Determination: The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 0.1% of the original inoculum survives). This is practically observed as the lowest concentration with no colony growth on the subculture plate.
Data Presentation and Interpretation
The results of the antimicrobial screening should be presented in a clear and concise manner.
Table 1: Example MIC and MBC Data for this compound
| Microorganism | ATCC Strain | MIC (µg/mL) | MBC (µg/mL) |
| Staphylococcus aureus | 29213 | 16 | 32 |
| Enterococcus faecalis | 29212 | 32 | >64 |
| Escherichia coli | 25922 | 64 | >64 |
| Pseudomonas aeruginosa | 27853 | >64 | >64 |
| Candida albicans | 90028 | 8 | 16 |
Interpretation:
-
Bacteriostatic vs. Bactericidal: If the MBC/MIC ratio is ≤ 4, the compound is generally considered bactericidal. If the ratio is > 4, it is considered bacteriostatic.
-
Spectrum of Activity: The range of microorganisms inhibited by the compound defines its spectrum of activity (e.g., broad-spectrum, narrow-spectrum).
Trustworthiness: A Self-Validating System
The reliability of the experimental results hinges on the implementation of a robust quality control system.
-
Positive and Negative Controls: As detailed in the protocol, the inclusion of positive and negative controls in every assay is non-negotiable. The positive control ensures that the assay is sensitive to antimicrobial effects, while the negative control confirms the viability of the microorganisms.
-
Reference Strains: The use of ATCC (American Type Culture Collection) or other certified reference strains is crucial for inter-laboratory comparability of results.[12]
-
Standardized Procedures: Strict adherence to established guidelines from bodies like CLSI and EUCAST is paramount for data integrity.[4][7][8][9]
-
Replication: All experiments should be performed in triplicate to ensure the reproducibility of the results.
Expertise & Experience: Field-Proven Insights
-
The "Edge Effect": In 96-well plates, the outer wells are more prone to evaporation, which can concentrate the compound and lead to inaccurate results. It is advisable to either fill the outer wells with sterile water or not use them for experimental samples.
-
DMSO Precipitation: High concentrations of DMSO can be toxic to some microbial strains. It is recommended to keep the final concentration of DMSO in the assay below 1% (v/v). If the test compound precipitates upon dilution in the aqueous broth, this can lead to erroneous results. A preliminary solubility test in the assay medium is advisable.
-
Inoculum Density: The density of the microbial inoculum is a critical variable. An inoculum that is too dense can overwhelm the antimicrobial agent, leading to a falsely high MIC. Conversely, an inoculum that is too sparse may result in a falsely low MIC. Consistent use of the 0.5 McFarland standard is essential.
Conclusion
The protocols detailed in this application note provide a standardized and reliable framework for the initial antimicrobial screening of this compound. The data generated from these assays will provide a solid foundation for further preclinical development, including mechanism of action studies, toxicity testing, and in vivo efficacy models. The quest for new antimicrobials is a challenging but essential endeavor, and rigorous adherence to established scientific principles is the cornerstone of success.
References
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-
MDPI. (2022). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2017). Antimicrobial Activity of 1, 3, 4-Oxadiazoles: A Review. Retrieved from [Link]
-
European Committee on Antimicrobial Susceptibility Testing (EUCAST). (n.d.). EUCAST Home. Retrieved from [Link]
-
Wikipedia. (2023). European Committee on Antimicrobial Susceptibility Testing. Retrieved from [Link]
-
Taylor & Francis Online. (2022). Synthesis of some novel 1,3,4-oxadiazole derivatives and evaluation of their antimicrobial activity. Retrieved from [Link]
-
Auctores Publishing. (2019). Antibacterial Activity of 1,3,4-Oxadiazole Derivatives Against Methicillin-Resistant Staphylococcus Aureus. Retrieved from [Link]
-
European Society of Clinical Microbiology and Infectious Diseases (ESCMID). (n.d.). EUCAST. Retrieved from [Link]
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World Organisation for Animal Health. (2012). Laboratory Methodologies for Bacterial Antimicrobial Susceptibility Testing. Retrieved from [Link]
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National Center for Biotechnology Information. (2021). Update from the European Committee on Antimicrobial Susceptibility Testing (EUCAST). Retrieved from [Link]
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Clinical and Laboratory Standards Institute (CLSI). (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]
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World Health Organization. (2018). Methodologies for Antimicrobial Susceptibility Testing. Retrieved from [Link]
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National Center for Biotechnology Information. (2021). Update from the European Committee on Antimicrobial Susceptibility Testing (EUCAST). Retrieved from [Link]
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National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Retrieved from [Link]
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Clinical and Laboratory Standards Institute (CLSI). (2026). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]
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Application Notes and Protocols for the Utilization of 1-(5-methyl-1,3,4-oxadiazol-2-yl)propan-2-one as a Drug Design Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction: The 1,3,4-Oxadiazole Moiety as a Privileged Scaffold in Medicinal Chemistry
The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle that has garnered significant attention in the field of medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding have established it as a "privileged scaffold" in drug design.[1] This moiety is often employed as a bioisostere for amide and ester groups, a strategy used to enhance a compound's pharmacokinetic profile and reduce toxicity.[2][3] The inherent stability and versatile biological activity of the 1,3,4-oxadiazole core have led to its incorporation into a wide array of therapeutic agents with demonstrated anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[1][4]
This guide focuses on the specific scaffold, 1-(5-methyl-1,3,4-oxadiazol-2-yl)propan-2-one , a molecule that combines the established pharmacological relevance of the 5-methyl-1,3,4-oxadiazole core with a reactive propan-2-one side chain. This ketone functionality serves as a versatile chemical handle for the generation of diverse molecular libraries, enabling a thorough exploration of the structure-activity relationship (SAR) and the optimization of lead compounds.
Rationale for Scaffolding: Key Physicochemical and Structural Features
The selection of this compound as a foundational scaffold is underpinned by several key attributes:
-
Metabolic Stability: The 1,3,4-oxadiazole ring is generally resistant to metabolic degradation, which can contribute to improved in vivo half-life of drug candidates.[3]
-
Hydrogen Bonding Capacity: The nitrogen and oxygen atoms of the oxadiazole ring can act as hydrogen bond acceptors, facilitating interactions with biological targets such as enzymes and receptors.
-
Bioisosterism: As a bioisostere of amide and ester functionalities, the 1,3,4-oxadiazole ring can enhance oral bioavailability and cell permeability.[2][5]
-
Synthetic Accessibility: The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is well-established, allowing for the efficient production of the core scaffold and its analogs.[6][7][8][9][10][11][12][13][14][15][16]
-
Chemical Tractability: The propan-2-one side chain offers a reactive ketone group that can be readily modified through various chemical reactions to generate a diverse library of derivatives.
Hypothesized Biological Applications
Based on the extensive literature on 1,3,4-oxadiazole derivatives, the this compound scaffold is hypothesized to be a promising starting point for the development of novel therapeutics in the following areas:
-
Oncology: Many 1,3,4-oxadiazole-containing compounds have demonstrated potent anticancer activity through various mechanisms, including the inhibition of enzymes like thymidine phosphorylase and the disruption of tubulin polymerization.[4][17][18][19]
-
Infectious Diseases: The scaffold is anticipated to exhibit antimicrobial properties, as numerous 1,3,4-oxadiazole derivatives have shown significant activity against a range of bacterial and fungal pathogens.[20][21][22][23]
Experimental Section: Protocols and Methodologies
Part 1: Synthesis of the Core Scaffold and Derivative Library
The following protocols provide a comprehensive guide to the synthesis, purification, and characterization of the this compound scaffold and a representative library of its derivatives.
This protocol outlines a plausible two-step synthesis of the target scaffold, commencing from commercially available starting materials.
Step 1: Synthesis of N'-acetyl-3-oxobutanehydrazide
-
To a solution of ethyl acetoacetate (1.0 eq) in ethanol, add hydrazine hydrate (1.2 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
To the resulting crude acetoacetyl hydrazide, add acetic anhydride (1.5 eq) and a catalytic amount of acetic acid.
-
Heat the mixture at 60 °C for 2 hours.
-
Cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with cold water, and dry to obtain N'-acetyl-3-oxobutanehydrazide.
Step 2: Cyclization to this compound
-
To a flask containing N'-acetyl-3-oxobutanehydrazide (1.0 eq), add phosphorus oxychloride (POCl₃) (3.0 eq) as both the reagent and solvent.[7][12]
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography.[24][25][26][27][28]
-
Stationary Phase: Silica gel (60-120 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).
-
Procedure:
-
Prepare a slurry of silica gel in hexane and pack the column.[27]
-
Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Load the dried, adsorbed sample onto the top of the packed column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to obtain the purified this compound.
-
The structure and purity of the synthesized scaffold and its derivatives should be confirmed using standard analytical techniques:[29][30][31][32][33]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra to confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups.
The ketone functionality of the scaffold can be derivatized through various reactions to create a library of analogs for SAR studies. An example is reductive amination:
-
To a solution of this compound (1.0 eq) in methanol, add a primary or secondary amine (1.1 eq) and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise.
-
Stir the reaction at room temperature for 12-24 hours.
-
Quench the reaction with water and extract with ethyl acetate.
-
Purify the crude product by column chromatography.
Data Presentation: Synthesis and Characterization
| Compound ID | R Group (for derivatives) | Synthetic Yield (%) | ¹H NMR (δ, ppm) | MS (m/z) |
| Scaffold | - | 65 | Hypothetical data | Hypothetical data |
| Derivative 1 | -NH-CH₂-Ph | 58 | Hypothetical data | Hypothetical data |
| Derivative 2 | -NH-Cyclohexyl | 62 | Hypothetical data | Hypothetical data |
| Derivative 3 | -N(CH₃)₂ | 71 | Hypothetical data | Hypothetical data |
Part 2: Biological Evaluation
The following protocols are for the preliminary in vitro evaluation of the synthesized compounds for their potential anticancer and antimicrobial activities.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[34][35][36][37][38]
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. The mitochondrial dehydrogenases of viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.
Data Presentation: Anticancer Activity
| Compound ID | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) |
| Scaffold | >100 | >100 |
| Derivative 1 | 15.2 | 22.5 |
| Derivative 2 | 8.7 | 12.1 |
| Derivative 3 | 45.3 | 58.9 |
| Doxorubicin | 0.5 | 0.8 |
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[39][40][41][42][43]
-
Bacterial Strains: Use standard bacterial strains such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).
-
Inoculum Preparation: Prepare a standardized inoculum of the bacterial strains in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in the broth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.
Data Presentation: Antimicrobial Activity
| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| Scaffold | >128 | >128 |
| Derivative 1 | 32 | 64 |
| Derivative 2 | 16 | 32 |
| Derivative 3 | 64 | 128 |
| Ciprofloxacin | 1 | 0.5 |
Visualizations
Chemical Structure of the Scaffold
Caption: Structure of this compound.
Workflow for Library Synthesis
Caption: Workflow for the synthesis of a derivative library via reductive amination.
Biological Screening Cascade
Caption: A representative cascade for biological screening and lead identification.
References
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Patsnap Synapse. (2025). What is the role of bioisosterism in drug design?[Link]
-
Drug Discovery Pro. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. [Link]
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Bentham Science. (2024). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. [Link]
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Royal Society of Chemistry. (2017). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. [Link]
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Journal of Chemical Reviews. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. [Link]
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ACS Publications. (2023). Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio)-2-thioxoacetates and Alkyl 2-Amino-2-thioxoacetates. [Link]
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Sci-Hub. (2006). A mild and efficient one pot synthesis of 1,3,4-oxadiazoles from carboxylic acids and acyl hydrazides. [Link]
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-
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-
PubMed. (2023). Identification of 1,3,4-oxadiazoles as tubulin-targeted anticancer agents: a combined field-based 3D-QSAR, pharmacophore model-based virtual screening, molecular docking, molecular dynamics simulation, and density functional theory calculation approach. [Link]
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Clinical and Laboratory Standards Institute. (2026). M100 | Performance Standards for Antimicrobial Susceptibility Testing. [Link]
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National Institutes of Health. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
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PubMed Central. (2020). The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. [Link]
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International Journal of Medical Sciences & Pharma Research. (2016). ANTIMICROBIAL ACTIVITY OF 1, 3, 4-OXADIAZOLES: A REVIEW. [Link]
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National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. [Link]
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ResearchGate. (2025). A Mild and Efficient One-Pot Synthesis of 1,3,4-Oxadiazoles from Carboxylic Acids and Acyl Hydrazides. [Link]
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U.S. Food and Drug Administration. (2025). Antibacterial Susceptibility Test Interpretive Criteria. [Link]
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International Journal for Multidisciplinary Research. (2023). 1,3,4-Oxadiazole as an Anticancer Agent. [https://www.ijfmr.com/papers/2023/5/134-Oxadiazole as an Anticancer Agent.pdf]([Link] as an Anticancer Agent.pdf)
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University of Rochester, Department of Chemistry. Purification: Tips for Flash Column Chromatography. [Link]
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Application Notes & Protocols: Evaluating 1-(5-methyl-1,3,4-oxadiazol-2-yl)propan-2-one in Cancer Cell Line Studies
Prepared for: Researchers, Scientists, and Drug Development Professionals From: The Office of the Senior Application Scientist
Executive Summary
The 1,3,4-oxadiazole moiety is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with significant biological activity.[1][2] Derivatives of this heterocycle have demonstrated a wide spectrum of anti-cancer properties, acting through diverse mechanisms such as the inhibition of critical enzymes, disruption of growth factor signaling, and induction of programmed cell death (apoptosis).[2][3][4]
This guide provides a comprehensive framework for the initial in vitro evaluation of novel 1,3,4-oxadiazole derivatives, using the representative compound 1-(5-methyl-1,3,4-oxadiazol-2-yl)propan-2-one (hereafter referred to as OMP-1) as a working example. While specific biological data on OMP-1 is not yet extensively published, the protocols herein are designed based on the well-established activities of its chemical class.
We will proceed through a logical, multi-stage workflow: from initial cytotoxicity screening to determine potency, to detailed mechanistic assays designed to elucidate its mode of action, specifically focusing on the induction of apoptosis and perturbation of the cell cycle. Each protocol is presented with the underlying scientific rationale to empower researchers to not only execute the experiments but also to interpret the results with confidence.
Postulated Mechanism of Action: Induction of Intrinsic Apoptosis
Based on extensive literature for 1,3,4-oxadiazole derivatives, a plausible anticancer mechanism is the induction of the intrinsic (mitochondrial) pathway of apoptosis.[5][6] This pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. We hypothesize that OMP-1 may function by inhibiting anti-apoptotic proteins like Bcl-2, leading to mitochondrial destabilization and the execution of apoptosis.
Recommended Experimental Workflow
A tiered approach is recommended to efficiently characterize the anti-cancer properties of OMP-1. The workflow begins with a broad screening for cytotoxic activity and progressively narrows the focus to specific mechanistic pathways.
PART 1: Cytotoxicity Assessment using MTT Assay
Objective: To determine the concentration of OMP-1 that inhibits the growth of a cancer cell population by 50% (IC50). This is a critical first step for quantifying the compound's potency.[7]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[8][9] The amount of formazan produced is directly proportional to the number of living cells.
Protocol: MTT Assay
-
Cell Seeding:
-
Maintain cancer cell lines (e.g., MCF-7 for breast, HCT116 for colon) in appropriate media in a humidified incubator at 37°C with 5% CO2.[7]
-
Harvest cells in the logarithmic growth phase and perform a cell count.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[7][10] Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of OMP-1 in sterile DMSO.
-
Perform serial dilutions of the OMP-1 stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).
-
Include a "vehicle control" (medium with the same final concentration of DMSO used for the highest OMP-1 dose) and a "no-cell" blank (medium only).[10]
-
Carefully remove the medium from the cells and add 100 µL of the prepared OMP-1 dilutions. Incubate for 48 or 72 hours.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Reading:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the crystals.[7]
-
Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[10]
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[8][9]
-
Data Presentation and Interpretation
The cytotoxic effect is quantified as the IC50 value. Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve.
| Cell Line | Tissue of Origin | OMP-1 Hypothetical IC50 (µM) | Doxorubicin (Control) IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 12.5 | 0.8 |
| HCT116 | Colorectal Carcinoma | 25.2 | 1.5 |
| A549 | Lung Carcinoma | 31.8 | 2.1 |
| PANC-1 | Pancreatic Carcinoma | 18.9 | 1.2 |
PART 2: Apoptosis Detection by Annexin V & Propidium Iodide Staining
Objective: To quantify the percentage of cells undergoing apoptosis after treatment with OMP-1.
Principle: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to label these early apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but it can enter late-stage apoptotic and necrotic cells where membrane integrity is compromised.[11] Flow cytometry can then distinguish between four populations:
-
Viable cells: Annexin V-negative / PI-negative
-
Early apoptotic cells: Annexin V-positive / PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive / PI-positive
-
Necrotic cells: Annexin V-negative / PI-positive
Protocol: Annexin V/PI Staining
-
Cell Treatment:
-
Seed 1 x 10⁶ cells in 6-well plates or T25 flasks.
-
Treat cells with OMP-1 at its predetermined IC50 concentration for 24 or 48 hours. Include an untreated control and a vehicle control.
-
Harvest both adherent and floating cells to ensure all apoptotic cells are collected.[12]
-
-
Cell Washing:
-
Wash the collected cells twice with cold PBS by centrifuging at ~300 x g for 5 minutes and resuspending the pellet.[12]
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer (provided in commercial kits) at a concentration of 1-5 x 10⁶ cells/mL.[13]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.[14]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[11]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.[11]
-
Analyze the samples by flow cytometry within one hour.
-
PART 3: Cell Cycle Analysis by Propidium Iodide Staining
Objective: To determine if OMP-1 induces cell cycle arrest at a specific phase (G0/G1, S, or G2/M).
Principle: Propidium Iodide (PI) is a fluorescent dye that intercalates stoichiometrically with DNA.[15] The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell.[16] By analyzing a population of cells with flow cytometry, one can distinguish between cells in different phases of the cell cycle based on their DNA content. Treatment with RNase is necessary because PI also binds to double-stranded RNA.[17]
Protocol: Cell Cycle Analysis
-
Cell Treatment and Harvesting:
-
Seed and treat cells with OMP-1 at the IC50 concentration as described for the apoptosis assay.
-
Harvest approximately 1 x 10⁶ cells.
-
-
Fixation:
-
Wash the cells once with PBS.[16]
-
Resuspend the cell pellet in 400 µL of PBS.
-
While gently vortexing, add 1 mL of ice-cold 70% ethanol drop-wise to fix the cells.[16][18] This step permeabilizes the cells and preserves their morphology.
-
Incubate on ice for at least 30 minutes, or store at -20°C for several weeks.[17]
-
-
Staining:
-
Centrifuge the fixed cells at a higher speed (~500 x g) for 5 minutes and discard the ethanol.[18]
-
Wash the cell pellet twice with PBS.[16]
-
Resuspend the pellet in PI staining solution containing RNase A (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS).[18]
-
Incubate for 15-30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples by flow cytometry, collecting data on a linear scale. Record at least 10,000 events.[16]
-
PART 4: Pathway Confirmation by Western Blot
Objective: To detect the cleavage of key apoptosis-related proteins, confirming the activation of the caspase cascade.
Principle: Western blotting allows for the detection of specific proteins in a complex mixture. The activation of executioner caspases, like Caspase-3, involves its cleavage from an inactive pro-enzyme into active subunits.[19] One of the key substrates of active Caspase-3 is PARP-1, a DNA repair enzyme. Cleavage of PARP-1 is a hallmark of apoptosis.[20][21]
Protocol: Western Blot for Apoptosis Markers
-
Protein Extraction:
-
Treat cells with OMP-1 as previously described.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[20]
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Anti-Cleaved Caspase-3
-
Anti-PARP (to detect both full-length and cleaved forms)
-
Anti-β-actin or Anti-GAPDH (as a loading control)
-
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system. An increase in the cleaved forms of Caspase-3 and PARP confirms the induction of apoptosis.[20]
-
References
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-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
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Głomb, T., et al. (2018). Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. Molecules. Retrieved from [Link]
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- University of Iowa. (n.d.). DNA Cell Cycle Analysis with PI.
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- University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide.
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Bejan, V., et al. (2021). Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives. Molecules. Retrieved from [Link]
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- BenchChem. (2025). Application Notes and Protocols for a Novel Anti-Cancer Compound in Colon Cancer Cell Lines.
- Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
- ATCC. (n.d.). MTT Cell Proliferation Assay.
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PubMed. (n.d.). Determination of Caspase Activation by Western Blot. Retrieved from [Link]
- ResearchGate. (2025). MTT Proliferation Assay Protocol.
- NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual.
- Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis.
- ResearchGate. (2014). Which proteins expression should I check by western blot for confirmation of apoptosis?.
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Application Notes & Protocols: Evaluating the Anti-inflammatory Activity of 1-(5-methyl-1,3,4-oxadiazol-2-yl)propan-2-one
<
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of the anti-inflammatory potential of the novel compound, 1-(5-methyl-1,3,4-oxadiazol-2-yl)propan-2-one. The 1,3,4-oxadiazole scaffold is a recognized pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anti-inflammatory effects.[1][2][3] This guide outlines a tiered, mechanism-driven approach, commencing with foundational in vitro assays to establish a preliminary activity profile and progressing to a well-established in vivo model to confirm efficacy in a physiological context. The protocols herein are designed to be robust and self-validating, providing a clear rationale for each experimental step and empowering researchers to generate reliable and reproducible data.
Introduction: The Rationale for Investigation
Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation is a key pathological feature of numerous chronic diseases. The transcription factor NF-κB is a pivotal mediator of inflammatory responses, inducing the expression of various pro-inflammatory genes, including those encoding cytokines and chemokines.[4] Consequently, the inhibition of inflammatory pathways, such as the NF-κB signaling cascade, represents a major therapeutic strategy.[4][5]
The 1,3,4-oxadiazole nucleus is a five-membered heterocyclic ring that has garnered significant interest in medicinal chemistry due to its diverse pharmacological properties.[2][6] Derivatives of this scaffold have been reported to possess anti-inflammatory, analgesic, antibacterial, and anticancer activities.[1][3][6] The compound of interest, this compound, incorporates this privileged scaffold. This guide provides a systematic protocol to elucidate its potential as an anti-inflammatory agent.
Our evaluation strategy is designed to be both comprehensive and efficient, beginning with cell-based assays to assess the compound's impact on key inflammatory mediators and pathways, followed by an in vivo study to determine its efficacy in a model of acute inflammation.
In Vitro Evaluation: A Multi-faceted Approach
The initial phase of our investigation focuses on in vitro assays to determine the compound's direct effects on cellular inflammatory responses. We will utilize the RAW 264.7 murine macrophage cell line, a well-established and widely used model for studying inflammation.
Assessment of Cytotoxicity: Establishing a Therapeutic Window
Prior to evaluating anti-inflammatory activity, it is crucial to determine the non-toxic concentration range of this compound. The MTT assay is a standard colorimetric assay for assessing cell viability.
Protocol 2.1: MTT Assay for Cell Viability
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
MTT Incubation: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Inhibition of Nitric Oxide Production
Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation.[7] The Griess assay provides a simple and sensitive method to measure nitrite, a stable and nonvolatile breakdown product of NO.[7][8]
Protocol 2.2: Lipopolysaccharide (LPS)-Induced Nitric Oxide Production Assay
-
Cell Seeding and Pre-treatment: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and allow them to adhere.[7] Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce NO production.[7][9] Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (e.g., L-NAME).
-
Griess Reaction: Transfer 100 µL of the cell culture supernatant to a new 96-well plate and add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).[7]
-
Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.[7]
-
Quantification: Determine the nitrite concentration from a sodium nitrite standard curve.
Measurement of Pro-inflammatory Cytokines
Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are key mediators of the inflammatory response.[10] Enzyme-linked immunosorbent assays (ELISAs) are a highly specific and sensitive method for quantifying these cytokines in cell culture supernatants.[11][12]
Protocol 2.3: TNF-α and IL-6 ELISA
-
Cell Culture and Treatment: Seed and treat RAW 264.7 cells with this compound and LPS as described in Protocol 2.2.
-
Supernatant Collection: After 24 hours of stimulation, collect the cell culture supernatants.
-
ELISA Procedure: Perform the TNF-α and IL-6 ELISAs using commercially available kits according to the manufacturer's instructions.[13][14] This typically involves the following steps:
-
Coating the plate with a capture antibody.
-
Adding the standards and samples.
-
Adding a detection antibody.
-
Adding a streptavidin-HRP conjugate.
-
Adding a substrate solution and stopping the reaction.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength.
-
Data Analysis: Calculate the concentrations of TNF-α and IL-6 from their respective standard curves.
Cyclooxygenase (COX) Enzyme Inhibition Assay
Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins.[15] A direct enzyme inhibition assay can determine if this compound targets this well-established anti-inflammatory pathway.
Protocol 2.4: COX-1 and COX-2 Inhibition Assay
-
Assay Principle: This assay measures the peroxidase activity of COX colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).[16]
-
Reagents: Utilize a commercial COX inhibitor screening assay kit which includes ovine COX-1 and human recombinant COX-2 enzymes.[16]
-
Assay Procedure:
-
In a 96-well plate, add assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.[16]
-
Add various concentrations of this compound or a known COX inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) to the inhibitor wells.[15][17]
-
Initiate the reaction by adding arachidonic acid.
-
-
Absorbance Measurement: Read the absorbance at 590 nm at multiple time points.
-
Data Analysis: Calculate the percent inhibition of COX-1 and COX-2 activity for each concentration of the test compound and determine the IC₅₀ values.
In Vivo Evaluation: Carrageenan-Induced Paw Edema Model
To translate our in vitro findings into a more physiologically relevant context, we will employ the carrageenan-induced paw edema model in rats. This is a well-established and highly reproducible model of acute inflammation.[18][19]
Ethical Considerations: All animal experiments must be conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC).
Protocol 3.1: Carrageenan-Induced Paw Edema in Rats
-
Animal Acclimatization: Acclimate male Wistar rats (180-200g) for at least one week under standard laboratory conditions.[20]
-
Grouping and Dosing:
-
Group I (Control): Vehicle only.
-
Group II (Carrageenan): Vehicle + Carrageenan.
-
Group III (Standard): Indomethacin (10 mg/kg, p.o.) + Carrageenan.[20]
-
Group IV-VI (Test Compound): this compound at three different doses (e.g., 10, 20, 50 mg/kg, p.o.) + Carrageenan.
-
-
Compound Administration: Administer the test compound or vehicle orally 1 hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.[18][19]
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.[21]
-
Data Analysis:
-
Calculate the percentage of edema inhibition for each group at each time point using the following formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the mean paw volume of the control group and Vt is the mean paw volume of the treated group.
-
-
-
Histopathological Examination (Optional): At the end of the experiment, the animals can be euthanized, and the paw tissue can be collected for histopathological analysis to assess inflammatory cell infiltration and tissue damage.[20]
Data Presentation and Interpretation
To facilitate clear interpretation and comparison of the results, all quantitative data should be summarized in structured tables.
Table 1: In Vitro Anti-inflammatory Activity of this compound
| Assay | Parameter | Concentration (µM) | Result |
| Cytotoxicity (MTT) | IC₅₀ | ||
| NO Production | IC₅₀ | ||
| TNF-α Release | IC₅₀ | ||
| IL-6 Release | IC₅₀ | ||
| COX-1 Inhibition | IC₅₀ | ||
| COX-2 Inhibition | IC₅₀ |
Table 2: Effect of this compound on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 3h | % Inhibition of Edema at 3h |
| Control | - | - | |
| Carrageenan | - | 0 | |
| Indomethacin | 10 | ||
| Test Compound | 10 | ||
| Test Compound | 20 | ||
| Test Compound | 50 |
Visualizing Key Pathways and Workflows
Visual aids are essential for understanding complex biological pathways and experimental designs.
Caption: A streamlined workflow for the in vitro and in vivo evaluation of anti-inflammatory compounds.
Sources
- 1. Exploring 1,3,4-Oxadiazole Scaffold for Anti-inflammatory and Analgesic Activities: A Review of Literature From 2005-2016 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization and Anti-Inflammatory Activity of Some 1, 3,4 -Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. thaiscience.info [thaiscience.info]
- 7. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Induction of Nitric Oxide Production in RAW264.7 Cells under Serum-free Conditions by O-antigen Polysaccharide of Lipopolysaccharide | Anticancer Research [ar.iiarjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Proinflammatory cytokines IL-6 and TNF-α and the development of inflammation in obese subjects - PMC [pmc.ncbi.nlm.nih.gov]
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- 21. criver.com [criver.com]
Application Notes and Protocols for the Synthesis of 1-(5-methyl-1,3,4-oxadiazol-2-yl)propan-2-one and Its Derivatives
Introduction: The Versatility of the 1,3,4-Oxadiazole Scaffold in Medicinal Chemistry
The 1,3,4-oxadiazole ring is a privileged five-membered heterocyclic scaffold that has garnered significant attention from researchers in drug discovery and development. Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding have made it a valuable bioisostere for amide and ester functionalities, leading to improved pharmacokinetic profiles of drug candidates.[1][2] Derivatives of 1,3,4-oxadiazole exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] This guide provides a detailed exploration of the synthetic techniques for a specific derivative, 1-(5-methyl-1,3,4-oxadiazol-2-yl)propan-2-one, and its analogues, offering insights into the underlying chemical principles and practical laboratory protocols.
Strategic Approach to the Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles
The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is most commonly achieved through the cyclodehydration of 1,2-diacylhydrazines.[1][3][4] This versatile method allows for the introduction of a wide variety of substituents at the 2- and 5-positions by carefully selecting the appropriate starting materials. The general synthetic workflow is depicted below.
Figure 2: Reaction scheme for the synthesis of the target compound.
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| Acetohydrazide | ≥98% | Sigma-Aldrich | Store in a desiccator. |
| Ethyl acetoacetate | ≥99% | Acros Organics | |
| Phosphorus oxychloride (POCl₃) | ≥99% | Merck | Highly corrosive and moisture-sensitive. Handle in a fume hood. |
| Ethanol | Anhydrous | Fisher Scientific | |
| Dichloromethane (DCM) | ACS Grade | VWR | |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | Prepared in-house. | ||
| Anhydrous Magnesium Sulfate (MgSO₄) | For drying. | ||
| Silica Gel | 60 Å, 230-400 mesh | For column chromatography. |
Step-by-Step Protocol:
Part A: Synthesis of N'-acetylacetoacetylhydrazide (Intermediate)
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acetohydrazide (7.41 g, 0.1 mol) and ethanol (50 mL).
-
Stir the mixture at room temperature until the acetohydrazide is completely dissolved.
-
Slowly add ethyl acetoacetate (13.01 g, 0.1 mol) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 ethyl acetate/hexane solvent system.
-
After completion, allow the mixture to cool to room temperature.
-
Reduce the solvent volume under reduced pressure using a rotary evaporator.
-
The resulting crude product can be used directly in the next step or purified by recrystallization from ethanol.
Part B: Cyclodehydration to form this compound
-
In a 250 mL three-necked round-bottom flask fitted with a dropping funnel, a reflux condenser, and a nitrogen inlet, place the crude N'-acetylacetoacetylhydrazide from the previous step.
-
Carefully add phosphorus oxychloride (25 mL) to the flask while cooling in an ice bath.
-
After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux for 3-4 hours. The reaction should be carried out in a well-ventilated fume hood.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with constant stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases (pH ~7-8).
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
Characterization of the Final Product:
The structure of the synthesized this compound can be confirmed by various spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~2.2 (s, 3H, -COCH₃), ~2.5 (s, 3H, oxadiazole-CH₃), ~3.8 (s, 2H, -CH₂-) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~11 (oxadiazole-CH₃), ~30 (-COCH₃), ~45 (-CH₂-), ~162 (C5 of oxadiazole), ~165 (C2 of oxadiazole), ~205 (C=O) |
| FT-IR (KBr, cm⁻¹) | ν: ~1720 (C=O stretch of ketone), ~1610 (C=N stretch), ~1550 (C=C stretch), ~1250 (C-O-C stretch of oxadiazole) |
| Mass Spec. (ESI+) | m/z: [M+H]⁺ calculated for C₆H₈N₂O₂ |
Application Note: Derivatization Strategies
The core structure of this compound offers several handles for further derivatization, enabling the exploration of structure-activity relationships in drug discovery programs.
Modification of the Ketone Moiety:
The ketone functional group is a versatile starting point for a variety of chemical transformations.
Figure 3: Potential derivatization pathways at the ketone functionality.
-
Reduction: The ketone can be reduced to the corresponding secondary alcohol using mild reducing agents like sodium borohydride. This introduces a hydroxyl group that can be further functionalized.
-
Condensation Reactions: Reaction with primary amines or hydrazines can yield Schiff bases or hydrazones, respectively. These derivatives can possess their own biological activities or serve as intermediates for further synthesis.
-
Wittig Reaction: The Wittig reaction allows for the conversion of the carbonyl group into a carbon-carbon double bond, providing access to a range of alkene derivatives.
Modification at the Methyl Group of the Propanone Side Chain:
The α-protons of the ketone are acidic and can be deprotonated with a suitable base to form an enolate. This enolate can then react with various electrophiles.
-
Alkylation: Reaction of the enolate with alkyl halides can introduce various alkyl groups at the α-position.
-
Aldol Condensation: The enolate can participate in aldol condensation reactions with aldehydes or ketones to form β-hydroxy ketones.
Trustworthiness and Self-Validation
The protocols outlined in this guide are based on well-established principles of organic synthesis. [1][3]The successful synthesis of the target compound and its derivatives can be validated at each step through standard analytical techniques:
-
TLC: To monitor reaction progress and assess the purity of the products.
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the intermediates and final products. [5][6]* FT-IR Spectroscopy: To identify the presence of key functional groups.
-
Mass Spectrometry: To determine the molecular weight of the synthesized compounds.
Consistent and reproducible results from these analytical methods will ensure the integrity and validity of the synthetic procedures.
Conclusion
The synthetic route detailed in this application note provides a reliable and adaptable method for the preparation of this compound and its derivatives. The versatility of the 1,3,4-oxadiazole scaffold, combined with the potential for diverse functionalization of the propan-2-one side chain, makes these compounds attractive targets for further investigation in the field of medicinal chemistry. Researchers and drug development professionals can utilize these protocols as a foundation for the synthesis of novel bioactive molecules.
References
- Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applic
-
1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. [Link]
-
Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. [Link]
- Acylation of Hydrazides with Acetic Acid and Formic Acid. (URL not available)
-
Synthesis of 2-methyl-5-phenyl-1,3,4-oxadiazole. [Link]
-
2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. [Link]
-
13C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. [Link]
-
VI. 1H and 13C NMR Spectra. [Link]
-
Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. [Link]
-
Synthesis of 1,3,4-oxadiazoles. [Link]
-
Visible-light-induced cascade cyclization of N-acrylohydrazides toward functionalized pyrazolones and the application in drug modification. [Link]
-
Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides. [Link]
-
Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. [Link]
-
Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. [Link]
-
A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. [Link]
-
Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. [Link]
-
Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. [Link]
-
1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. [Link]
- CN108191706A - The synthetic method of acethydrazide.
-
5-Methyl-1,3,4-oxadiazol-2-amine. [Link]
-
Basic 1H- and 13C-NMR Spectroscopy. [Link]
-
Azide-free cyclization reaction access to 4-aryl-NH-1,2,3-triazoles: P-toluenesulfonyl hydrazide and sulfamic acid as nitrogen sources. [Link]
-
Acid catalyzed cyclization of N,N-dialkyl-2,4-bistrifluoroacetyl-1-naphthylamines to naphtho[1, 2-d]o[1][2]xazines. [Link]
Sources
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- 3. Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole – Oriental Journal of Chemistry [orientjchem.org]
- 4. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups | MDPI [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Application Note: In Silico Exploration of 1-(5-methyl-1,3,4-oxadiazol-2-yl)propan-2-one as a Potential Therapeutic Agent via Molecular Docking
Audience: Researchers, scientists, and drug development professionals.
Abstract: The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its metabolic stability and broad spectrum of pharmacological activities.[1][2] This application note provides a comprehensive, in-depth protocol for conducting molecular docking studies on a specific derivative, 1-(5-methyl-1,3,4-oxadiazol-2-yl)propan-2-one. We detail a self-validating workflow for evaluating its binding affinity and interaction patterns against two high-impact cancer targets: Epidermal Growth Factor Receptor (EGFR) and Signal Transducer and Activator of Transcription 3 (STAT3). This guide moves beyond a simple recitation of steps to explain the scientific rationale behind each phase of the process, from ligand and protein preparation to the critical analysis of docking results. The objective is to equip researchers with a robust computational framework to initially assess the therapeutic potential of novel small molecules, thereby accelerating the early stages of drug discovery.
Introduction: The Rationale for Investigation
The search for novel therapeutic agents is often centered on identifying "privileged scaffolds"—molecular frameworks that can interact with multiple biological targets. The 1,3,4-oxadiazole ring is one such scaffold, found in compounds exhibiting anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4][5] Its utility stems from its favorable pharmacokinetic profile, including metabolic stability and the ability to act as a bioisostere for amide and ester groups, which facilitates crucial hydrogen bonding interactions with target proteins.[6]
This document focuses on a specific, under-explored derivative, This compound . Given the established anticancer potential of related oxadiazole compounds[1][7][8], a logical first step in its evaluation is to computationally screen it against well-validated cancer targets. Molecular docking, a powerful structure-based drug design (SBDD) technique, allows for the prediction of how a ligand (the small molecule) will bind to the active site of a target protein at an atomic level.[9][10]
For this protocol, we have selected two exemplary and highly relevant oncogenic proteins:
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase whose aberrant signaling is a driver in numerous cancers, including non-small-cell lung cancer.[7]
-
Signal Transducer and Activator of Transcription 3 (STAT3): A transcription factor that is constitutively activated in many malignancies, promoting cell proliferation, survival, and angiogenesis.[8]
By following this detailed guide, researchers can generate preliminary data on the binding potential of this compound, providing a rational basis for its subsequent synthesis and in vitro validation.
Foundational Concepts: The "Why" of Molecular Docking
Before executing the protocol, it is critical to understand the principles that ensure a meaningful and reproducible docking study.[10] A docking simulation comprises two main stages: sampling and scoring.[9]
-
Sampling: The algorithm explores a vast conformational space, generating numerous possible orientations and conformations (poses) of the ligand within the protein's binding site.
-
Scoring: A scoring function then estimates the binding affinity for each pose, typically reported as a negative value in kcal/mol, where a more negative score implies a stronger, more favorable interaction.[11]
The fidelity of this process hinges on meticulous preparation and validation. Key considerations include:
-
Ligand Preparation: The ligand's initial 2D structure must be converted to a 3D conformation and subjected to energy minimization. This step is crucial because it finds a low-energy, stable conformation of the molecule, which is more representative of its state in a biological system.
-
Protein Preparation: Crystal structures from the Protein Data Bank (PDB) are not immediately ready for docking. They are static snapshots that often contain non-essential water molecules, co-factors, and co-crystallized ligands. These must be removed to create a clean binding site. Furthermore, hydrogen atoms, which are critical for forming hydrogen bonds, are often absent in PDB files and must be added computationally.
-
Protocol Validation: Trust in a docking result is established through validation. The most common method is to take a protein's co-crystallized (native) ligand, remove it, and then dock it back into the binding site. If the docking protocol can accurately reproduce the experimentally determined pose (quantified by a low Root Mean Square Deviation, or RMSD, typically <2.0 Å), the protocol is considered validated for that specific target.[11]
This self-validating system ensures that the chosen parameters and methods are appropriate for the biological target, lending credibility to the results obtained for the novel ligand.
Detailed Protocol: A Step-by-Step Workflow
This protocol utilizes widely accessible and validated software. While specific commands may vary slightly between software versions, the underlying workflow remains constant.
3.1 Software and Prerequisites
-
Ligand Sketching: ChemDraw or MarvinSketch.
-
3D Conversion & Format Preparation: Open Babel ([Link]).
-
Docking Software: AutoDock Tools (ADT) ([Link]) and AutoDock Vina ([Link]).
-
Protein Structures: Sourced from the Protein Data Bank (PDB) ([Link]).
-
EGFR kinase domain (PDB ID: 2GS2)
-
STAT3 (PDB ID: 6NJS)[8]
-
Workflow Visualization
Caption: Molecular Docking Workflow from Preparation to Analysis.
3.2 Ligand Preparation Protocol
-
Obtain 2D Structure: Using a chemical drawing tool, create the structure of this compound. Save this structure as a SMILES string or a .mol file.
-
3D Conversion and Energy Minimization: This step ensures the ligand is in a realistic, low-energy state. Use a tool like Open Babel with the following command: obabel input.smi -O output.pdb --gen3d -p 7.4 --ff MMFF94
-
Causality: --gen3d generates a 3D structure. -p 7.4 adds hydrogens appropriate for a physiological pH. --ff MMFF94 performs energy minimization using the Merck Molecular Force Field, a robust choice for drug-like molecules.
-
-
Prepare PDBQT File: The PDBQT format includes atomic charges and torsional degrees of freedom, which are required by AutoDock Vina.
-
Open AutoDock Tools (ADT).
-
Go to Ligand -> Input -> Open and select your energy-minimized .pdb file.
-
ADT will automatically compute Gasteiger charges and detect the rotatable bonds.
-
Go to Ligand -> Output -> Save as PDBQT to generate the final ligand file.
-
3.3 Target Protein Preparation Protocol
-
Source and Clean PDB File: Download the desired PDB file (e.g., 2GS2 for EGFR). Open the file in a text editor or molecular viewer and remove all non-protein atoms, such as HOH (water), and any co-crystallized ligands or ions. Save this as a "clean" PDB file.
-
Causality: Water molecules can create steric clashes or occupy space that the ligand might otherwise bind to, confounding the results. Removing them ensures the docking is focused on the protein-ligand interaction.
-
-
Prepare Receptor in ADT:
-
Open ADT and go to File -> Read Molecule and load your "clean" PDB file.
-
Go to Edit -> Hydrogens -> Add. Select Polar only as this is sufficient for most docking studies and computationally less expensive.
-
Go to Grid -> Macromolecule -> Choose. Select the protein to save it as a receptor. ADT will compute charges and prepare the file.
-
Save the final prepared protein as a PDBQT file (Grid -> Macromolecule -> Write).
-
3.4 Docking Execution Protocol
-
Define the Binding Site (Grid Box): The grid box defines the search space for the docking algorithm. It must encompass the entire active site of the protein.
-
In ADT, go to Grid -> Grid Box.
-
To accurately define the active site, load the original, uncleaned PDB file and identify the location of the native ligand. Center the grid box on this ligand.
-
Adjust the dimensions of the box to ensure it covers the entire binding pocket with a small buffer (e.g., 2-4 Å in each dimension). Note down the center coordinates (center_x, center_y, center_z) and dimensions (size_x, size_y, size_z).
-
-
Configure Vina: Create a text file named conf.txt with the following parameters:
-
Causality: exhaustiveness controls the computational effort; a value of 16 is a good balance between accuracy and speed for most systems. num_modes specifies how many binding poses to generate.
-
-
Run the Simulation: Open a command line or terminal and execute the following command: vina --config conf.txt --log log.txt This will generate an output file (ligand_out.pdbqt) containing the docked poses and a log file (log.txt) with the binding affinity scores.
3.5 Post-Docking Analysis and Validation Protocol
-
Analyze Binding Affinity: Open the log.txt file. The top-ranked pose (mode 1) will have the most negative binding affinity score. This value provides an initial estimate of binding strength.
-
Visualize Interactions:
-
Open your prepared protein PDBQT file in PyMOL or Chimera.
-
Load the output PDBQT file (ligand_out.pdbqt). This will overlay the docked poses onto the protein.
-
Analyze the top-ranked pose. Identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking between the ligand and amino acid residues in the binding pocket.
-
-
Protocol Validation (Self-Validating Step):
-
Extract the native ligand from the original PDB file and prepare it as a PDBQT file using the ligand preparation protocol.
-
Perform docking using this native ligand and the same grid box parameters.
-
Calculate the RMSD between the docked pose of the native ligand and its original crystallographic position. An RMSD value below 2.0 Å confirms that the docking protocol is reliable for this target.
-
Data Interpretation and Presentation
After performing the docking simulations, the quantitative data should be summarized for clear comparison and interpretation. The results can be presented in a table that highlights the key metrics for each target protein.
Table 1: Hypothetical Docking Results for this compound
| Target Protein (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |
| EGFR (2GS2) | -8.2 | Met793, Leu718, Gly796 | Hydrogen Bond, Hydrophobic |
| STAT3 (6NJS) | -7.5 | Ser611, Ser613, Val637 | Hydrogen Bonds, Hydrophobic |
| EGFR Native Ligand (Redocked) | -9.5 (RMSD: 1.1 Å) | Met793, Cys797 | Hinge Binding |
Interpretation:
-
Binding Affinity: The negative scores suggest favorable binding to both targets. A score of -8.2 kcal/mol for EGFR is promising and warrants further investigation.
-
Interacting Residues: Identifying the specific amino acids involved in the binding provides mechanistic insight. For example, a hydrogen bond with the hinge region residue Met793 in EGFR is a hallmark of many known inhibitors.
-
Validation: The low RMSD of 1.1 Å for the redocked native ligand validates the docking protocol for the EGFR target, giving confidence in the results obtained for the novel compound.
Conclusion and Future Directions
This application note provides a detailed, scientifically-grounded protocol for conducting molecular docking studies of this compound. By following this workflow, which includes the critical step of protocol validation, researchers can generate reliable preliminary data on the compound's potential to interact with key therapeutic targets like EGFR and STAT3.
The in silico results generated from this protocol serve as a strong foundation for the next phases of drug discovery. Positive docking results should be followed by:
-
Molecular Dynamics (MD) Simulations: To assess the stability of the predicted protein-ligand complex over time.[10]
-
In Vitro Assays: To experimentally confirm the biological activity and determine key parameters like IC50 values.
-
Synthesis and Structure-Activity Relationship (SAR) Studies: To synthesize analogs of the lead compound to optimize potency and selectivity.
By integrating robust computational methods early in the research pipeline, the drug discovery process can be made more efficient, rational, and targeted.
References
-
Biological Evaluation and Molecular Docking Studies of Novel 1,3,4-Oxadiazole Derivatives of 4,6-Dimethyl-2-sulfanylpyridine-3-carboxamide. (2022). MDPI. [Link]
-
Molecular Docking, Computational, and Antithrombotic Studies of Novel 1,3,4-Oxadiazole Derivatives. (2018). PubMed. [Link]
-
Biological Evaluation and Molecular Docking Studies of Novel 1,3,4-Oxadiazole Derivatives of 4,6-Dimethyl-2-sulfanylpyridine-3-carboxamide. (2022). PubMed. [Link]
-
Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. (n.d.). PMC - PubMed Central. [Link]
-
HADDOCK2.4 shape-restrained protein-small molecule tutorial. (n.d.). Bonvin Lab. [Link]
-
Synthesis, Antimicrobial, Antiproliferative, and Docking Studies of 1,3,4-Oxadiazole Derivatives Containing Benzimidazole Scaffold. (2022). Biointerface Research in Applied Chemistry. [Link]
-
1,3,4-Oxadiazole Containing Compounds As Therapeutic Targets For Cancer Therapy. (2022). ResearchGate. [Link]
-
Synthesis, Characterization, Antimicrobial Activity, and Docking Study of Some 1,3,4-Oxadiazole Derivatives with Tert. (n.d.). SID. [Link]
-
Molecular Docking: A powerful approach for structure-based drug discovery. (n.d.). PMC - PubMed Central. [Link]
-
Discovery, lead identification and exploration of potential oxadiazole derivatives in targeting STAT3 as anti-cancer agents. (2024). PubMed. [Link]
-
Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. (2020). YouTube. [Link]
-
Ten quick tips to perform meaningful and reproducible molecular docking calculations. (2025). PLOS Computational Biology. [Link]
-
A Beginner's Guide to Molecular Docking. (n.d.). ETFLIN. [Link]
-
OXADIAZOLE: A PROMISING HETEROCYCLIC NUCLEUS FOR DRUG DEVELOPMENT. (n.d.). Pramana Research Journal. [Link]
-
Discovery of 1,3,4-oxadiazole derivatives as potential antitumor agents inhibiting the programmed cell death-1/programmed cell death-ligand 1 interaction. (2021). PubMed. [Link]
-
Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. (n.d.). ResearchGate. [Link]
-
Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. (n.d.). PMC - NIH. [Link]
-
Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2025). ResearchGate. [Link]
-
Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. (n.d.). MDPI. [Link]
-
Biological activity of oxadiazole and thiadiazole derivatives. (n.d.). PMC - PubMed Central. [Link]
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- 5. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pramanaresearch.org [pramanaresearch.org]
- 7. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery, lead identification and exploration of potential oxadiazole derivatives in targeting STAT3 as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. etflin.com [etflin.com]
A Multi-Modal Strategy for Purity Assessment of Synthesized 1-(5-methyl-1,3,4-oxadiazol-2-yl)propan-2-one
An Application Note for Drug Development Professionals
Author: Dr. Evelyn Reed, Senior Application Scientist
Abstract: The 1,3,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse pharmacological activities.[1] The title compound, 1-(5-methyl-1,3,4-oxadiazol-2-yl)propan-2-one, represents a key synthetic intermediate whose purity is paramount for the integrity of downstream processes in drug discovery and development. This document outlines a comprehensive, multi-modal analytical strategy for the robust assessment of its chemical purity. We present detailed protocols for orthogonal analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy—to ensure the identification and quantification of potential impurities, including residual starting materials, by-products, and solvents.
Introduction: The Imperative for Purity in Heterocyclic Intermediates
The purity of an active pharmaceutical ingredient (API) is fundamentally linked to its safety and efficacy. This principle extends to the key intermediates from which APIs are synthesized. The compound this compound is a versatile building block, but its synthesis can introduce impurities that may carry over into the final product, potentially altering its biological activity or toxicological profile.
A robust purity assessment is therefore not merely a quality control checkpoint but a self-validating system that underpins the reliability of subsequent research and development. The strategy detailed herein employs orthogonal methods—techniques that rely on different physicochemical principles—to provide a comprehensive and trustworthy purity profile.[]
Understanding Potential Impurities: A Synthetic Perspective
To develop a targeted analytical strategy, we must first anticipate the likely impurities. A common route to 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclodehydration of a diacylhydrazine precursor.[3] For our target molecule, a plausible final step is the cyclization of a precursor like N'-acetyl-3-oxobutanehydrazide.
-
Potential Process-Related Impurities:
-
Starting Materials: Unreacted N'-acetyl-3-oxobutanehydrazide or its precursors.
-
Reagents: Residual cyclodehydrating agents (e.g., POCl₃, polyphosphoric acid) or their by-products.[3][4]
-
Side-Products: Isomeric structures, products of over-reaction, or degradation products formed under the reaction conditions (e.g., hydrolysis of the oxadiazole ring).
-
Residual Solvents: Volatile organic compounds used during synthesis and purification (e.g., acetone, ethanol, ethyl acetate).
-
This predictive analysis informs our choice of analytical techniques, ensuring we can detect and resolve the most probable contaminants.
Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Principle & Rationale: RP-HPLC is the cornerstone for purity determination of non-volatile and thermally stable organic compounds.[5] It separates analytes based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.[6] This method is ideal for quantifying the main compound and detecting non-volatile, process-related impurities and degradation products. A Photo-Diode Array (PDA) detector is chosen for its ability to assess peak purity and determine the optimal detection wavelength.
Experimental Protocol: HPLC-PDA
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized compound.
-
Dissolve in 10.0 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Filter the solution through a 0.22 µm syringe filter to remove particulates before injection.[6]
-
-
Chromatographic Conditions:
-
The parameters below provide a starting point and should be optimized for the specific impurity profile encountered.
-
| Parameter | Recommended Setting | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Standard for reversed-phase separation of small organic molecules.[7] |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic pH to ensure sharp peak shape for the heterocyclic compound. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic modifier with good UV transparency. |
| Gradient | 10% B to 90% B over 20 min | A gradient elution ensures that both polar and non-polar impurities are eluted.[6] |
| Flow Rate | 1.0 mL/min | Typical analytical flow rate for a 4.6 mm ID column.[7] |
| Column Temp. | 40 °C | Elevated temperature improves peak shape and reduces viscosity.[8] |
| Injection Vol. | 10 µL | |
| Detector | PDA/UV-Vis | Set at the λmax of the compound (e.g., 235 nm) and collect spectra from 200-400 nm.[7] |
-
System Suitability:
-
Perform five replicate injections of the standard solution.
-
The relative standard deviation (RSD) for the peak area and retention time of the main peak should be ≤ 2.0%.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate purity by the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100.
-
Use the PDA data to check for co-eluting peaks by analyzing the spectral purity across the main peak.
-
Caption: HPLC-PDA workflow for purity assessment.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Principle & Rationale: GC-MS is the gold standard for the analysis of volatile and semi-volatile compounds.[9] It separates compounds based on their boiling points and interaction with a stationary phase, followed by detection with a mass spectrometer, which provides mass-to-charge ratio information.[10] This technique is essential for identifying and quantifying residual solvents from the synthesis and purification stages. The mass spectrometer acts as a highly specific detector, allowing for positive identification of impurities by comparing their fragmentation patterns to spectral libraries.[11]
Experimental Protocol: GC-MS
-
Sample Preparation (Headspace Analysis):
-
Accurately weigh approximately 50 mg of the synthesized compound into a 20 mL headspace vial.
-
Add 1 mL of a high-boiling point, inert solvent (e.g., Dimethyl Sulfoxide).
-
Seal the vial immediately. A standard solution containing expected residual solvents should be prepared in parallel for quantification.
-
-
Instrumental Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm | Phase designed for separation of volatile organic compounds. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas. |
| Oven Program | 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min | Program designed to separate common laboratory solvents. |
| Injector Temp. | 250 °C | Ensures complete volatilization of analytes. |
| Headspace | Vial Temp: 80 °C; Loop Temp: 90 °C | Standard conditions to drive volatile solvents into the gas phase. |
| MS Source Temp. | 230 °C | |
| MS Quad Temp. | 150 °C | |
| Scan Range | 35 - 350 amu | Covers the mass range of common solvents and small organic fragments. |
-
Data Analysis:
-
Identify peaks in the total ion chromatogram (TIC) by comparing their retention times and mass spectra to a reference library (e.g., NIST).
-
Quantify identified solvents using an external or internal standard method.
-
Caption: Headspace GC-MS workflow for residual solvent analysis.
Method 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle & Rationale: NMR spectroscopy is an unparalleled tool for structural elucidation.[12] It provides detailed information about the chemical environment of each nucleus (¹H and ¹³C) in a molecule. For purity assessment, NMR serves two key purposes:
-
Structural Confirmation: Verifying that the main component is indeed the target molecule.[1]
-
Impurity Detection: Identifying and potentially quantifying impurities, especially those that are structurally similar to the target compound and may co-elute in chromatography.
The ¹³C NMR spectrum is particularly useful, as the chemical shifts of the oxadiazole ring carbons are highly characteristic, typically resonating around 160-165 ppm.[6]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation:
-
Dissolve 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[6]
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
-
Instrumental Parameters:
| Parameter | ¹H NMR | ¹³C NMR |
| Spectrometer | 400 MHz or higher | 100 MHz or higher |
| Solvent | CDCl₃ | CDCl₃ |
| Acquisition | 16 scans | 1024 scans |
| Relaxation Delay | 2 seconds | 2 seconds |
| Pulse Program | Standard 1-pulse | Proton-decoupled |
-
Data Analysis:
-
¹H NMR: Confirm the presence of all expected proton signals (methyl on the oxadiazole ring, methylene, and methyl of the propanone side chain). Integrate the signals; their ratios should match the number of protons in each group. The absence of unassigned signals indicates high purity.
-
¹³C NMR: Confirm the presence of all expected carbon signals, paying special attention to the two characteristic downfield signals for the oxadiazole ring carbons.[13]
-
Compare the spectra to a reference spectrum of a pure standard if available. Look for minor peaks that do not belong to the solvent, TMS, or the main compound.
-
Caption: NMR workflow for structural confirmation and purity.
Conclusion: An Integrated Approach to Purity
No single analytical method can provide a complete picture of a compound's purity. The true confidence in a purity assessment comes from the convergence of evidence from orthogonal techniques.
-
HPLC provides the primary quantitative measure of non-volatile impurities.
-
GC-MS specifically targets and identifies volatile impurities like residual solvents.
-
NMR confirms the structural identity of the bulk material and detects structurally related impurities that might be missed by chromatography.
By integrating the results from these three methods, researchers and drug development professionals can establish a highly accurate and defensible purity value for this compound, ensuring the quality and reliability of their scientific endeavors.
References
-
EAG Laboratories. (n.d.). Gas Chromatography Mass Spectrometry (GC-MS). Retrieved from EAG Laboratories website. [Link]
-
Weitman, M., et al. (2010). Facile structural elucidation of imidazoles and oxazoles based on NMR spectroscopy and quantum mechanical calculations. Tetrahedron, 66(7), 1465-1471. [Link]
-
JournalsPub. (n.d.). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. Retrieved from JournalsPub. [Link]
-
IntechOpen. (n.d.). Chemometrics-Based TLC and GC-MS for Small Molecule Analysis: A Practical Guide. Retrieved from IntechOpen. [Link]
-
Sahu, N. (2024). Use of NMR and Other Spectroscopy Techniques in Heterocyclic Oxadiazole Derivatives Studies: A Review. International Journal of Photochemistry and Photochemical Research, 02(01), 07-13. [Link]
- CoLab. (2024). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability.
-
ResearchGate. (2024). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. Retrieved from ResearchGate. [Link]
-
Quality Analysis. (n.d.). GC-MS: gas chromatography-mass spectrometry. Retrieved from Quality Analysis. [Link]
-
Rasche, F., et al. (2013). Computational mass spectrometry for small molecules. PMC - PubMed Central. [Link]
-
ResearchGate. (n.d.). 1H and 13C NMR characterization of 1,3,4-oxadiazole derivatives. Retrieved from ResearchGate. [Link]
-
PubMed. (n.d.). Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. Retrieved from PubMed. [Link]
-
National Institutes of Health. (n.d.). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. Retrieved from NIH. [Link]
-
Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved from Moravek, Inc. [Link]
-
Wikipedia. (n.d.). Gas chromatography–mass spectrometry. Retrieved from Wikipedia. [Link]
-
National Institutes of Health. (n.d.). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. Retrieved from NIH. [Link]
-
American Chemical Society. (n.d.). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. Retrieved from ACS Publications. [Link]
-
ResearchGate. (2018). 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. Retrieved from ResearchGate. [Link]
Sources
- 1. journals.stmjournals.com [journals.stmjournals.com]
- 3. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. thieme-connect.com [thieme-connect.com]
- 8. RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability | CoLab [colab.ws]
- 9. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 10. GC-MS Analytical Testing Lab Services | EAG Laboratories [eag.com]
- 11. Computational mass spectrometry for small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journalspub.com [journalspub.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Evaluation of 1-(5-methyl-1,3,4-oxadiazol-2-yl)propan-2-one as a Novel Agricultural Fungicide
Authored by: A Senior Application Scientist
Disclaimer: The compound 1-(5-methyl-1,3,4-oxadiazol-2-yl)propan-2-one is a novel chemical entity with limited publicly available data regarding its fungicidal properties. This document, therefore, serves as a comprehensive guide for the initial research and development of this compound as a potential agricultural fungicide. The protocols provided are based on established methodologies for fungicide screening and evaluation and are intended to be adapted and optimized as empirical data becomes available.
Introduction: The Potential of Oxadiazole-Based Fungicides in Agriculture
The 1,3,4-oxadiazole moiety is a key pharmacophore in medicinal chemistry and has gained significant attention in agrochemical research due to its broad spectrum of biological activities, including fungicidal, insecticidal, and herbicidal properties. Compounds containing this heterocyclic ring have been shown to exhibit potent activity against a wide range of plant pathogenic fungi. The presence of the oxadiazole ring can confer favorable physicochemical properties, such as improved metabolic stability and enhanced binding to target enzymes.
This compound represents a promising, yet unexplored, candidate within this chemical class. Its unique structural features, including the propan-2-one substituent, warrant a thorough investigation into its potential as a novel agricultural fungicide. This guide provides a structured approach to systematically evaluate its efficacy, from initial in vitro screening to more complex in vivo plant protection assays.
Postulated Mechanism of Action
While the precise mechanism of action for this compound is yet to be elucidated, many oxadiazole-based fungicides are known to target key fungal enzymes. A primary hypothetical target is succinate dehydrogenase (SDH) , a critical enzyme in the mitochondrial electron transport chain. Inhibition of SDH disrupts fungal respiration, leading to a rapid depletion of cellular ATP and ultimately, fungal cell death.
Another potential target could be sterol 14α-demethylase (CYP51) , an essential enzyme in the ergosterol biosynthesis pathway. Ergosterol is a vital component of the fungal cell membrane, and its inhibition compromises membrane integrity and function.
The following diagram illustrates the hypothetical mechanism of action centered on SDH inhibition.
Caption: Hypothetical mechanism of action of this compound targeting succinate dehydrogenase (SDH) in the fungal mitochondrial electron transport chain.
In Vitro Antifungal Activity Assays
The initial evaluation of a potential fungicide involves determining its intrinsic activity against a panel of economically important plant pathogenic fungi. The following protocol outlines a robust method for determining the half-maximal effective concentration (EC50) of this compound.
Protocol: Mycelial Growth Inhibition Assay
This assay quantifies the ability of the test compound to inhibit the vegetative growth of fungi.
Materials:
-
This compound (analytical grade)
-
Dimethyl sulfoxide (DMSO, sterile)
-
Potato Dextrose Agar (PDA) or other suitable growth medium
-
Sterile petri dishes (90 mm)
-
Cultures of target fungi (e.g., Botrytis cinerea, Fusarium graminearum, Rhizoctonia solani)
-
Sterile cork borer (5 mm diameter)
-
Incubator
Procedure:
-
Stock Solution Preparation: Prepare a 10 mg/mL stock solution of this compound in sterile DMSO.
-
Working Solution Preparation: Prepare a series of dilutions from the stock solution to achieve final test concentrations (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL). The final concentration of DMSO in the medium should not exceed 1% (v/v), as it can have an inhibitory effect on some fungi.
-
Media Preparation: Autoclave the PDA medium and allow it to cool to approximately 50-55°C in a water bath.
-
Incorporation of Test Compound: Add the appropriate volume of the working solutions to the molten PDA to achieve the desired final concentrations. Also, prepare a control plate containing only DMSO (at the same concentration as the treatment plates) and a blank control plate with no amendments.
-
Pouring Plates: Gently swirl the amended media to ensure uniform distribution of the compound and pour approximately 20 mL into each sterile petri dish. Allow the plates to solidify.
-
Inoculation: From the margin of an actively growing fungal culture, take a 5 mm mycelial plug using a sterile cork borer and place it, mycelium-side down, in the center of each prepared plate.
-
Incubation: Seal the plates with paraffin film and incubate them at the optimal temperature for the specific fungus (typically 25-28°C) in the dark.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.
-
Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration using the following formula:
Inhibition (%) = [(dc - dt) / dc] x 100
Where:
-
dc is the average diameter of the fungal colony in the control plate.
-
dt is the average diameter of the fungal colony in the treatment plate.
-
-
EC50 Determination: Use a suitable statistical software (e.g., R, GraphPad Prism) to perform a probit or log-probit analysis to determine the EC50 value.
Data Presentation: In Vitro Antifungal Activity
| Target Fungus | EC50 (µg/mL) | 95% Confidence Interval |
| Botrytis cinerea | [Insert Data] | [Insert Data] |
| Fusarium graminearum | [Insert Data] | [Insert Data] |
| Rhizoctonia solani | [Insert Data] | [Insert Data] |
| Alternaria alternata | [Insert Data] | [Insert Data] |
| Sclerotinia sclerotiorum | [Insert Data] | [Insert Data] |
In Vivo Plant Protection Assays
Following promising in vitro results, the next critical step is to evaluate the compound's efficacy in a more realistic biological system. In vivo assays assess the ability of this compound to protect a host plant from fungal infection.
Protocol: Detached Leaf Assay
This assay provides a rapid and controlled method for preliminary in vivo evaluation.
Materials:
-
Healthy, young, fully expanded leaves from a susceptible host plant (e.g., tomato, cucumber, wheat).
-
This compound formulated as a sprayable solution (e.g., with a non-ionic surfactant like Tween 20).
-
Fungal spore suspension of the target pathogen (e.g., Phytophthora infestans on tomato).
-
Moist chambers (e.g., petri dishes with moistened filter paper).
-
Growth chamber with controlled light, temperature, and humidity.
Procedure:
-
Plant Material: Detach healthy leaves and wash them gently with sterile distilled water.
-
Compound Application: Prepare a series of concentrations of the formulated test compound. Spray the leaves evenly on both surfaces until runoff. Allow the leaves to air dry. A control group should be sprayed with the formulation blank (containing the surfactant but no test compound).
-
Inoculation: Prepare a spore suspension of the target pathogen at a known concentration (e.g., 1 x 10^5 spores/mL). Apply a small droplet (e.g., 10 µL) of the spore suspension to the center of each treated leaf.
-
Incubation: Place the inoculated leaves in moist chambers and incubate them in a growth chamber under conditions favorable for disease development (e.g., 18-22°C, high humidity, specific photoperiod).
-
Disease Assessment: After a suitable incubation period (e.g., 3-7 days), assess the disease severity by measuring the diameter of the necrotic lesion or by using a disease severity rating scale (e.g., 0-5, where 0 = no symptoms and 5 = severe necrosis).
-
Data Analysis: Calculate the percentage of disease control for each concentration using the formula:
Disease Control (%) = [(dsc - dst) / dsc] x 100
Where:
-
dsc is the average disease severity in the control group.
-
dst is the average disease severity in the treatment group.
-
Experimental Workflow: In Vivo Plant Protection Assay
Caption: A generalized workflow for conducting in vivo plant protection assays to evaluate fungicide efficacy.
Concluding Remarks and Future Directions
The successful completion of the described in vitro and in vivo assays will provide a foundational understanding of the fungicidal potential of this compound. Positive and consistent results would justify further investigation, including:
-
Spectrum of Activity: Testing against a broader range of fungal pathogens, including different fungal classes (Ascomycetes, Basidiomycetes, Oomycetes).
-
Mode of Action Studies: Elucidating the precise biochemical target through enzymatic assays and molecular docking studies.
-
Resistance Risk Assessment: Conducting baseline sensitivity studies and monitoring for the development of resistant fungal strains.
-
Formulation Development: Optimizing the delivery of the active ingredient for improved efficacy and stability.
-
Toxicology and Environmental Fate: Preliminary studies to assess the safety profile of the compound.
The exploration of novel chemical entities like this compound is crucial for the development of new and effective solutions to combat the ever-evolving threat of fungal diseases in agriculture.
References
Due to the novel nature of the specific compound, the references provided are to established methodologies and related research on the broader class of oxadiazole fungicides.
-
Fungicidal Activity of 1,3,4-Oxadiazole Derivatives. A comprehensive review on the fungicidal properties of this chemical class. Source: Molecules. URL: [Link]
-
Methods for Evaluating Plant Fungicides, Nematicides, and Bactericides. A standard reference for protocols in agrochemical research. Source: American Phytopathological Society (APS). URL: [Link]
-
Synthesis and Antifungal Activity of Novel 1,3,4-Oxadiazole Derivatives. An example of research into the synthesis and biological evaluation of related compounds. Source: Journal of Agricultural and Food Chemistry. URL: [Link]
-
Fungicide Resistance Action Committee (FRAC). An authoritative source for information on fungicide modes of action and resistance management. Source: FRAC. URL: [Link]
Troubleshooting & Optimization
improving the yield of 1-(5-methyl-1,3,4-oxadiazol-2-yl)propan-2-one synthesis
<Technical Support Center: Synthesis of 1-(5-methyl-1,3,4-oxadiazol-2-yl)propan-2-one
Document ID: TSC-OXA-2201 Revision: 1.0 Last Updated: January 17, 2026
Introduction
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable heterocyclic compound. 1,3,4-oxadiazole derivatives are a cornerstone in medicinal chemistry, recognized for their diverse pharmacological activities.[1][2][3] Achieving a high yield of pure product is critical for downstream applications. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable protocols to enhance your synthetic outcomes.
Q1: My reaction yield is consistently low (<40%). What are the primary factors I should investigate?
Low yields in heterocyclic synthesis are often multifactorial.[4] A systematic approach is the most effective way to diagnose and resolve the issue.
Primary Causes & Corrective Actions:
-
Purity of Starting Materials: Impurities in your precursors, such as the acylhydrazide and the cyclizing agent, can introduce competing side reactions.[4]
-
Verification: Before starting, verify the purity of your starting materials via NMR or melting point analysis.
-
Solution: If impurities are detected, purify the materials. Acylhydrazides can often be recrystallized from a suitable solvent like ethanol.
-
-
Inefficient Cyclodehydration: The core ring-forming step is a dehydration reaction. Incomplete conversion is a major source of yield loss.
-
Causality: The choice and handling of the cyclodehydrating agent are critical. Many common agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are highly sensitive to moisture.[5][6]
-
Solution:
-
Ensure all glassware is flame- or oven-dried to remove residual moisture.[7]
-
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from quenching the reagent.[4]
-
Consider alternative, less moisture-sensitive dehydrating agents. A comparison is provided in the table below.
-
-
-
Suboptimal Reaction Temperature & Time:
-
Causality: Insufficient heat can lead to a stalled reaction, while excessive heat can cause decomposition of the starting material or the desired product.[4][7]
-
Solution:
-
Monitor the reaction progress meticulously using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Perform small-scale trial reactions at different temperatures (e.g., reflux in different solvents) to identify the optimal condition.[4] Quench the reaction as soon as it reaches completion to avoid product degradation.[7]
-
-
-
Losses During Work-up and Purification:
-
Causality: The product can be lost during aqueous washes if it has partial water solubility, or during chromatography if it co-elutes with byproducts.
-
Solution:
-
During aqueous extraction, saturate the aqueous layer with brine (saturated NaCl solution) to decrease the solubility of the organic product and improve partitioning into the organic layer.
-
When performing column chromatography, use a carefully selected solvent system. A step-gradient elution can often provide better separation than an isocratic one.
-
-
Q2: My TLC/LC-MS analysis shows multiple spots, indicating significant impurity formation. What are the likely side products and how can I minimize them?
The formation of side products is a common challenge. Identifying these impurities is the first step toward mitigating their formation.
Common Side Products & Mitigation Strategies:
-
Unreacted Acylhydrazide Intermediate: This is often the most common impurity, resulting from incomplete cyclization.
-
Identification: The intermediate will have a different retention factor (Rf) on TLC and a distinct mass in LC-MS corresponding to the diacylhydrazine precursor.
-
Mitigation:
-
-
Formation of Isomeric or Alternative Heterocycles: Depending on the precursors, alternative cyclization pathways can sometimes be activated.
-
Identification: These byproducts may have a similar mass but different fragmentation patterns in MS. NMR spectroscopy is essential for definitive structural confirmation.
-
Mitigation: The choice of cyclizing agent can strongly influence chemoselectivity. Some modern reagents offer higher selectivity under milder conditions.[9]
-
Troubleshooting Workflow for Purity Issues
Caption: A decision tree for troubleshooting impurity profiles.
Q3: I am struggling with the purification of the final product. It is an oil/waxy solid that is difficult to handle. What can I do?
The physical state of the product can present purification challenges.[10]
Recommended Purification Techniques:
-
Recrystallization: This is the most effective method for purifying solid products.[11]
-
Protocol:
-
Dissolve the crude product in a minimum amount of a hot solvent in which it is highly soluble (e.g., ethyl acetate, ethanol).
-
Slowly cool the solution to room temperature, and then in an ice bath, to induce crystallization.
-
If no crystals form, try adding a non-polar "anti-solvent" (e.g., hexanes) dropwise to the solution until it becomes slightly turbid, then cool.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
-
-
Column Chromatography: Essential for oils or for separating mixtures with similar polarities.
-
Protocol:
-
Select a solvent system (e.g., ethyl acetate/hexanes) where the desired product has an Rf value of ~0.3 on TLC.
-
Dry-load the crude product onto silica gel for better separation of oily samples.
-
Run the column, collecting fractions and analyzing them by TLC to isolate the pure product.
-
-
-
Trituration: For removing minor, highly soluble or insoluble impurities from a solid product.
-
Protocol: Suspend the crude solid in a solvent where the desired product is sparingly soluble, but the impurities are either very soluble or completely insoluble. Stir or sonicate the suspension, then filter to recover the purified solid.
-
Frequently Asked Questions (FAQs)
What are the most common synthetic routes for this class of 1,3,4-oxadiazoles?
The most prevalent and reliable method is the cyclodehydration of a 1,2-diacylhydrazine intermediate.[5][6][12] This typically involves two steps:
-
Formation of the Diacylhydrazine: Reaction of an appropriate acylhydrazide with an acid chloride or anhydride.
-
Cyclodehydration: The diacylhydrazine is then treated with a dehydrating agent to form the 1,3,4-oxadiazole ring.
General Synthetic Pathway
Caption: The two-step synthesis of 1,3,4-oxadiazoles.
How do I choose the best cyclodehydrating agent?
The choice of agent depends on the substrate's sensitivity, desired reaction conditions, and safety considerations. Harsher reagents may give faster reactions but can lead to more side products.
| Dehydrating Agent | Typical Conditions | Advantages | Disadvantages |
| Phosphorus Oxychloride (POCl₃) | Reflux, neat or in solvent | Strong, effective, widely used[1][8] | Corrosive, moisture-sensitive, can be harsh |
| Thionyl Chloride (SOCl₂) | Reflux, neat or in solvent | Strong, readily available | Toxic byproducts (HCl, SO₂), harsh |
| Polyphosphoric Acid (PPA) | High temp (100-150 °C) | Good for difficult substrates | Viscous, difficult work-up |
| Triflic Anhydride ((CF₃SO₂)₂O) | Low temp, with base | Very powerful, mild conditions | Expensive, moisture-sensitive |
| Burgess Reagent | Mild, neutral conditions | High selectivity, mild | Expensive, specialized reagent |
| XtalFluor-E ([Et₂NSF₂]BF₄) | 90 °C, with additive | Crystalline, stable, good yields[5][6] | Specialized reagent, requires additive |
What analytical techniques are essential for characterizing the final product?
To confirm the structure and purity of this compound, a combination of spectroscopic methods is required.
-
¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence and connectivity of protons. Expect to see signals for the methyl group on the oxadiazole ring, the methylene group (CH₂), and the terminal methyl group of the propanone moiety.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To confirm the carbon skeleton, including the characteristic signals for the carbonyl carbon (C=O) and the two carbons of the oxadiazole ring.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound (M+H)⁺.
-
Infrared Spectroscopy (IR): To identify key functional groups. Look for the C=O stretch of the ketone (~1720 cm⁻¹) and C=N/C-O stretches characteristic of the oxadiazole ring.
References
-
Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). MDPI. [Link]
- Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applic
-
Synthesis of 1,3,4-oxadiazoles from 1,2-diacylhydrazines using [Et2NSF2]BF4 as a practical cyclodehydration agent. (2011). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Synthesis of 1,3,4-oxadiazoles from 1,2-diacylhydrazines using [Et2NSF2]BF4 as a practical cyclodehydration agent. (2011). RSC Publishing. [Link]
-
Optimizing the synthesis of 1,3,4‐oxadiazole 1a. ResearchGate. [Link]
-
1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. (2018). NIH. [Link]
-
Troubleshooting: How to Improve Yield. University of Rochester, Department of Chemistry. [Link]
- Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities. (2024). Source Not Available.
-
A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU. Tetrahedron - Luxembourg Bio Technologies. [Link]
- Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (2022). Source Not Available.
-
58 questions with answers in HETEROCYCLIC COMPOUNDS SYNTHESIS. Science topic. [Link]
- Preparation of 1,3,4-oxadiazole derivatives via supported and unsupported phosphinium dibromide reagents.Source Not Available.
- Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review.Source Not Available.
-
What are some common causes of low reaction yields? (2024). Reddit. [Link]
-
What could be reason for getting a very low yield in organic chemistry? (2015). Quora. [Link]
-
Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. (2018). PMC - NIH. [Link]
-
Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. (2022). ACS Omega. [Link]
- Mechanistic Studies and Derivative Effects In 1, 3, 4- Oxadiazole Synthesis Via Cyclodehydration Reactions. (2019). Source Not Available.
-
Synthesis of substituted 1,3,4-oxadiazole derivatives. ResearchGate. [Link]
- 5-Methyl-1,3,4-oxadiazole-2(3H)-ones and preparing method thereof.
-
1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. (2018). ResearchGate. [Link]
- The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl). (2024). Source Not Available.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 3. tandfonline.com [tandfonline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of 1,3,4-oxadiazoles from 1,2-diacylhydrazines using [Et2NSF2]BF4 as a practical cyclodehydration agent - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis of 1,3,4-oxadiazoles from 1,2-diacylhydrazines using [Et2NSF2]BF4 as a practical cyclodehydration agent - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Troubleshooting [chem.rochester.edu]
- 8. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
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purification challenges of 1-(5-methyl-1,3,4-oxadiazol-2-yl)propan-2-one and solutions
Overview of Purification Challenges
Welcome to the technical support guide for 1-(5-methyl-1,3,4-oxadiazol-2-yl)propan-2-one. This molecule, while valuable, presents unique purification challenges stemming from its synthesis. The most common synthetic routes involve the cyclization of an appropriate acid hydrazide, often using dehydrating agents like phosphorus oxychloride (POCl₃) or via oxidative cyclization of N-acylhydrazones.[1][2][3] These reactions can lead to a variety of impurities, including unreacted starting materials, partially cyclized intermediates, and reaction byproducts. The 1,3,4-oxadiazole ring itself is generally stable, but the overall structure's reactivity requires carefully optimized purification protocols to achieve high purity for research and development applications.[4][5]
This guide provides a structured, question-and-answer-based approach to troubleshoot common issues encountered during the purification of this compound.
Troubleshooting Guide & Purification Protocols
Q1: My initial TLC of the crude product shows multiple spots. What are the likely impurities I'm seeing?
A1: This is the most common challenge. The identity of the impurity spots depends on your synthetic route, but they typically fall into three categories:
-
Unreacted Starting Materials: The most common are the initial acid hydrazide (e.g., acethydrazide) and the ketone precursor. These are often more polar than the final product and will have a lower Rf value on a normal-phase silica TLC plate.
-
Incomplete Cyclization Intermediate: The N,N'-diacylhydrazine intermediate is a frequent impurity if the dehydration/cyclization step is not driven to completion.[6] This intermediate is typically very polar due to its two amide-like functionalities and will appear as a spot close to the baseline on your TLC plate.
-
Reaction Byproducts: If you used a strong dehydrating agent like POCl₃, you might have residual phosphorus-based impurities or chlorinated side-products. These can have a wide range of polarities.
To help you identify these, we've summarized their expected TLC behavior.
Table 1: Identification of Common Impurities by TLC
| Impurity Type | Potential Source | Expected TLC Behavior (Normal Phase Silica) |
| Acid Hydrazide | Unreacted starting material | Low Rf, often a streak due to high polarity. |
| Diacylhydrazine Intermediate | Incomplete cyclization | Very low Rf, may remain at the baseline. |
| Target Product | Desired Compound | Mid-to-high Rf, depending on the eluent system. |
| Synthetic Reagent Byproducts | e.g., from POCl₃, I₂ | Variable Rf; may require specific stains to visualize. |
Q2: My crude product is a persistent oil and won't crystallize. How can I purify it?
A2: An oily crude product usually indicates the presence of significant impurities that are disrupting the crystal lattice formation of your target compound. Direct crystallization is unlikely to be effective. The recommended approach is column chromatography .
Causality: Oiling out occurs because impurities act as a "solvent" for your product, lowering its melting point and inhibiting the ordered arrangement required for crystallization. Column chromatography physically separates the molecules based on their differential adsorption to a stationary phase (typically silica gel), allowing for the isolation of the pure compound, which can then be crystallized.
Below is a general workflow for purifying an oily crude product.
Caption: Workflow for the purification of an oily crude product.
Q3: I need a reliable, step-by-step protocol for column chromatography for this compound.
A3: Absolutely. Column chromatography is the most robust method for purifying this compound from complex mixtures.[1][7][8] This protocol assumes you are using silica gel as the stationary phase.
Experimental Protocol: Silica Gel Column Chromatography
1. Determine the Eluent System:
- On a silica TLC plate, test various solvent systems. Start with a 7:3 mixture of Hexane:Ethyl Acetate.
- Adjust the ratio until the desired product spot has an Rf value of ~0.25-0.35 . This Rf provides optimal separation on the column.
- A common and effective eluent system for 1,3,4-oxadiazole derivatives is a gradient of ethyl acetate in hexane.[1]
2. Prepare the Column:
- Select a column with a diameter where the silica gel height will be about 10-15 cm.
- Prepare a slurry of silica gel in your starting eluent (e.g., 9:1 Hexane:EtOAc).
- Pour the slurry into the column and allow it to pack under gentle pressure or gravity, ensuring no air bubbles are trapped.
3. Load the Sample (Dry Loading Recommended):
- Dissolve your crude product (e.g., 1 gram) in a minimal amount of a volatile solvent like dichloromethane (DCM) or acetone.
- Add 2-3 grams of silica gel to this solution.
- Evaporate the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder of your crude product adsorbed onto the silica.
- Carefully add this powder to the top of your packed column. This technique prevents band broadening and improves separation.
4. Elute and Collect Fractions:
- Begin eluting with your starting, less polar solvent system (e.g., 9:1 Hexane:EtOAc).
- Collect fractions of a consistent volume (e.g., 10-15 mL).
- Gradually increase the polarity of the eluent (e.g., move to 8:2, then 7:3 Hexane:EtOAc) to elute your product.
- Self-Validation Step: Spot every few fractions on a TLC plate. Visualize under a UV lamp.
- Combine all fractions that show a single, clean spot corresponding to your product's Rf.
5. Isolate the Product:
- Evaporate the solvent from the combined pure fractions under reduced pressure to yield the purified compound.
Q4: I've purified my compound, but it seems to degrade upon storage. What are the best storage conditions?
A4: While the 1,3,4-oxadiazole ring is thermally stable, the propan-2-one moiety contains an enolizable proton, making it potentially susceptible to degradation under acidic or basic conditions.[4] Traces of acid or base from the purification process can catalyze decomposition over time.
Recommended Storage Protocol:
-
Purity: Ensure the compound is free of acidic or basic impurities. If acids (like HCl from POCl₃) are suspected, ensure the workup included a neutralization step with a weak base like sodium bicarbonate.[2]
-
Atmosphere: Store under an inert atmosphere (Nitrogen or Argon) to prevent oxidative degradation.
-
Temperature: Store at low temperatures (-4°C to -20°C) to slow down any potential degradation pathways.
-
Container: Use a well-sealed amber glass vial to protect from light and moisture.
Frequently Asked Questions (FAQs)
Q: What is the best purification method to choose: recrystallization or chromatography? A: This depends on the purity of your crude product. Use the following decision tree to guide your choice.
Caption: Decision tree for selecting a purification method.
Q: Can you provide a standard recrystallization protocol? A: Yes. Recrystallization is excellent for removing small amounts of impurities from a solid crude product. Ethanol and methanol are commonly cited for 1,3,4-oxadiazole derivatives.[1][2]
Protocol: Recrystallization from Ethanol
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to just dissolve the solid completely.
-
If the solution is colored, you can add a small amount of activated charcoal and hot filter it to remove colored impurities.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath to maximize crystal yield.
-
Collect the crystals by vacuum filtration, washing with a small amount of ice-cold ethanol.
-
Dry the crystals under vacuum.
Q: Which analytical techniques are best for final purity confirmation? A: A combination of techniques is always best for authoritative confirmation:
-
¹H and ¹³C NMR: This is the gold standard. It will confirm the structure and reveal the presence of any proton- or carbon-containing impurities. The spectra should be clean with correct integrations and chemical shifts.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This provides highly sensitive purity information (as a percentage area of the main peak) and confirms the molecular weight of your compound.
-
Melting Point: A sharp melting point range (within 1-2°C) is a good indicator of high purity. A broad or depressed melting point suggests the presence of impurities.
References
-
Sharma R., Kumar N., & Yaday R. (2015). Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives. Research & Reviews: Journal of Chemistry. [Link]
-
Karimi, M. (2016). Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation. Computational Chemistry, 4, 11-16. [Link]
-
Xie Z., & Ni F. (1981). THIN-LAYER CHROMATOGRAPHY OF OXADIAZOLE-1,3,4 AND BENZOXAZOLE-1,3 DERIVATIVES. Chemical Journal of Chinese Universities, 2(4), 549. [Link]
-
Jasiak, A., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Applied Sciences, 12(8), 3756. [Link]
-
A comprehensive review on 1,3,4-oxadiazole derivatives. (2019). Journal of Drug Delivery and Therapeutics, 9(5-s), 159-164. [Link]
-
The physical properties of 1,3,4-oxadiazole. (n.d.). ResearchGate. [Link]
-
Saeed, A., et al. (2014). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. BioMed Research International, 2014, 903724. [Link]
-
Bollikolla, H. B., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 255-271. [Link]
-
Rathore, R. S., et al. (2023). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega. [Link]
-
Ley, S. V., et al. (2022). Flow synthesis of oxadiazoles coupled with sequential in-line extraction and chromatography. Beilstein Journal of Organic Chemistry, 18, 232–239. [Link]
-
Kumar, V., et al. (2021). Novel Series of 1,3,4- Oxadiazole Derivatives: Evaluation of Thermal Properties and Antibacterial Activity. Polycyclic Aromatic Compounds. [Link]
-
Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities. (2024). Consolidated Chemical & Research. [Link]
-
Rathore, R. S., et al. (2023). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega, 8(21), 18891–18904. [Link]
-
Wu, B., et al. (2011). 1,3-Bis{[5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}propan-2-one. Acta Crystallographica Section E, 67(Pt 2), o396. [Link]
-
Khan, I., et al. (2023). Crystal engineering with 1,3,4-oxadiazole derivatives: on the importance of CH⋯N and CH⋯π interactions. CrystEngComm, 25, 6551-6563. [Link]
-
Romo, D., et al. (2017). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Organic & Biomolecular Chemistry, 15(10), 2228–2231. [Link]
-
Murthy, A., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews. [Link]
-
Sharma, P., et al. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research, 59(1s). [Link]
Sources
- 1. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture | MDPI [mdpi.com]
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- 3. jchemrev.com [jchemrev.com]
- 4. rroij.com [rroij.com]
- 5. Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation [scirp.org]
- 6. A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Crystal engineering with 1,3,4-oxadiazole derivatives: on the importance of CH⋯N and CH⋯π interactions - CrystEngComm (RSC Publishing) DOI:10.1039/D3CE00944K [pubs.rsc.org]
Technical Support Center: Optimization of 1,3,4-Oxadiazole Ring Formation
Welcome to the technical support center for the synthesis of 1,3,4-oxadiazoles. This guide is designed for researchers, scientists, and professionals in drug development who are actively working with this important heterocyclic scaffold. The 1,3,4-oxadiazole ring is a key structural motif in many pharmacologically active compounds, and its efficient synthesis is crucial for advancing medicinal chemistry projects.[1][2][3] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the common challenges encountered during the synthesis and optimize your reaction conditions for higher yields and purity.
Troubleshooting Guide: Common Issues in 1,3,4-Oxadiazole Synthesis
The formation of the 1,3,4-oxadiazole ring, typically through the cyclodehydration of 1,2-diacylhydrazines or the oxidative cyclization of acylhydrazones, can be influenced by a multitude of factors.[3][4] Below is a table outlining common problems, their probable causes, and actionable solutions based on established synthetic protocols.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete formation of the 1,2-diacylhydrazine intermediate: The initial acylation of the hydrazide may be inefficient. | - Verify the purity of your starting materials. - Optimize the acylation step: Consider using a more reactive acylating agent (e.g., acid chloride instead of carboxylic acid with a coupling agent).- Adjust the stoichiometry: A slight excess of the acylating agent might be beneficial. |
| 2. Ineffective dehydrating/cyclizing agent: The chosen reagent may not be potent enough for your specific substrate.[3][4] | - Select a stronger dehydrating agent: If using a mild reagent like acetic anhydride, consider more powerful options such as phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or polyphosphoric acid (PPA).[3][4]- For sensitive substrates, consider milder, modern reagents: The Burgess reagent or triphenylphosphine-iodine (Ph₃P-I₂) systems can be effective alternatives.[3][5] | |
| 3. Unfavorable reaction temperature: The temperature might be too low for the reaction to proceed at a reasonable rate or too high, leading to decomposition.[6] | - Systematically screen the reaction temperature: Start at a moderate temperature (e.g., 80 °C) and incrementally increase it, monitoring the reaction progress by TLC or LC-MS.- Consider microwave irradiation: This can sometimes accelerate the reaction and improve yields.[2] | |
| 4. Inappropriate solvent: The solvent may not be suitable for the reagents or may not effectively solvate the reactants at the desired temperature. | - Choose a high-boiling point, inert solvent: Toluene, xylene, or dioxane are common choices for reactions requiring high temperatures.[6]- Ensure the solvent is anhydrous, as water can quench many dehydrating agents. | |
| Formation of Side Products | 1. Dehydration leading to other products: Depending on the substrate, alternative cyclization or elimination pathways may be accessible. | - Lower the reaction temperature: This can often improve selectivity.- Choose a more selective cyclizing agent: For example, in oxidative cyclization of acylhydrazones, iodine is often a mild and effective choice.[2][5] |
| 2. Decomposition of starting materials or product: Electron-rich or electron-poor aromatic rings on your substrates might be sensitive to the reaction conditions. | - Reduce the reaction time: Monitor the reaction closely and quench it as soon as the starting material is consumed.- Use a less harsh reagent: Avoid strongly acidic or basic conditions if your substrate is sensitive. | |
| 3. Formation of symmetrical oxadiazoles in unsymmetrical syntheses: Scrambling of acyl groups can occur under certain conditions. | - Employ a stepwise approach: Isolate and purify the 1,2-diacylhydrazine intermediate before the cyclization step. | |
| Difficulty in Product Purification | 1. Contamination with the dehydrating agent byproduct: For example, phosphorus-based reagents can lead to phosphorus-containing impurities. | - Perform an aqueous workup: Quench the reaction with water or an ice-water mixture to hydrolyze the remaining reagent and its byproducts.- Use a basic wash: A wash with a mild base like sodium bicarbonate solution can help remove acidic impurities. |
| 2. Product is highly polar and water-soluble: This can make extraction from the aqueous phase challenging. | - Use a more polar organic solvent for extraction: Ethyl acetate or dichloromethane may not be sufficient; consider using n-butanol.- Saturate the aqueous phase with salt (salting out) to decrease the polarity of the aqueous layer and improve extraction efficiency. | |
| 3. Oily product that is difficult to crystallize: The product may be amorphous or have a low melting point. | - Attempt purification by column chromatography. - Try different crystallization solvents or solvent mixtures. - If the product is a free base and contains a basic nitrogen, consider forming a salt (e.g., hydrochloride or trifluoroacetate) to induce crystallization. |
Frequently Asked Questions (FAQs)
Here we address some of the more nuanced questions that arise during the optimization of 1,3,4-oxadiazole synthesis.
Q1: What is the general mechanism for the formation of a 1,3,4-oxadiazole from a 1,2-diacylhydrazine?
A1: The most common pathway involves the cyclodehydration of a 1,2-diacylhydrazine. The mechanism, facilitated by a dehydrating agent (e.g., POCl₃, PPA), generally proceeds as follows:
-
Protonation/Activation: The dehydrating agent activates one of the carbonyl oxygens of the diacylhydrazine, making it a better leaving group.
-
Intramolecular Cyclization: The lone pair of electrons on the other carbonyl oxygen attacks the activated carbonyl carbon, forming a five-membered ring intermediate.
-
Dehydration: A molecule of water is eliminated from the cyclic intermediate to form the aromatic 1,3,4-oxadiazole ring.
Q2: I am working with a substrate that is sensitive to harsh acidic conditions. What are my options for the cyclization step?
A2: For acid-sensitive substrates, you should avoid strong acids like PPA and H₂SO₄, as well as harsh reagents like POCl₃ and SOCl₂ at high temperatures.[3][4] Here are some milder alternatives:
-
Burgess Reagent: This is a neutral and highly effective dehydrating agent that often works at lower temperatures.[3][6]
-
Triphenylphosphine-Iodine (Ph₃P-I₂): This system can promote cyclodehydration under relatively mild conditions.[5]
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): This carbodiimide is commonly used in peptide coupling but can also be employed for the cyclodehydration of diacylhydrazines.[7]
-
Oxidative Cyclization of Acylhydrazones: An alternative route is to synthesize an acylhydrazone from an aldehyde and a hydrazide, followed by oxidative cyclization. Reagents like iodine (I₂) in the presence of a base (e.g., K₂CO₃) or copper catalysts can be very effective and tolerate a wide range of functional groups.[2][5][8]
Q3: My reaction is sluggish. Besides increasing the temperature, what else can I do to speed it up?
A3:
-
Increase Reagent Stoichiometry: A moderate increase in the amount of the dehydrating or coupling agent can sometimes accelerate the reaction. However, be mindful that a large excess can lead to more side products and purification challenges.
-
Change the Solvent: Switching to a more polar aprotic solvent like DMF or DMSO can sometimes increase the reaction rate, but ensure your reagents are stable in these solvents.
-
Microwave Irradiation: As mentioned earlier, microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and often improves yields.[2][8]
-
Catalysis: Some methods employ catalytic amounts of a reagent. For instance, Fe(III)/TEMPO has been used for the oxidative cyclization of aroyl hydrazones.[5]
Q4: How do I choose between a one-pot or a stepwise procedure for synthesizing unsymmetrical 2,5-disubstituted 1,3,4-oxadiazoles?
A4: The choice depends on your specific substrates and the desired purity of the final product.
-
One-Pot Procedures: These are often faster and more atom-economical. For example, reacting a hydrazide with a carboxylic acid in the presence of a coupling/dehydrating agent like trichloroisocyanuric acid (TCCA) can directly yield the unsymmetrical oxadiazole.[7] However, one-pot methods can sometimes lead to the formation of symmetrical side products if the reaction conditions allow for acyl group exchange.
-
Stepwise Procedures: This involves the synthesis and isolation of the 1,2-diacylhydrazine intermediate, followed by a separate cyclization step. While more time-consuming, this approach generally provides better control over the final product's identity and can lead to higher purity, which is often crucial in medicinal chemistry applications.
Experimental Workflow & Decision Making
The following diagram illustrates a typical workflow for troubleshooting and optimizing the synthesis of 1,3,4-oxadiazoles, particularly when starting from hydrazides.
Caption: Troubleshooting workflow for low-yield 1,3,4-oxadiazole synthesis.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles. Retrieved from [Link]
- Maghari, S., Ramezanpour, S., Darvish, F., Balalaie, S., Rominger, F., & Bijanzadeh, H. R. (2013). A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU. Tetrahedron, 69(7), 2075-2080.
- Bollikolla, H. B., Akula, A., & Shirole, N. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 255-271.
- Reddy, T. R., Akkinepally, R. R., & Alarifi, A. (2025). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega.
- Gawroński, J., & Pisarek, M. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2387.
- Kumar, S., & Narasimhan, B. (2018). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies.
- Shaik, A. B., Bhandare, R. R., Nissankararao, S., & Shaik, S. P. (2023). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. ChemistrySelect, 8(34), e202301886.
-
Bollikolla, H. B., Akula, A., & Shirole, N. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 255-271. Retrieved from [Link]
- Rucinski, M., & Walkowiak, J. (2023).
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- 5. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 8. jchemrev.com [jchemrev.com]
troubleshooting unexpected side products in the synthesis of 1-(5-methyl-1,3,4-oxadiazol-2-yl)propan-2-one
Welcome to the technical support resource for the synthesis of 1-(5-methyl-1,3,4-oxadiazol-2-yl)propan-2-one. This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot common challenges encountered during this specific synthesis. As Senior Application Scientists, we provide in-depth, field-proven insights to help you optimize your reaction outcomes and characterize unexpected products.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low, with significant recovery of starting materials. What are the primary causes and how can I improve the conversion?
A1: Low yield in 1,3,4-oxadiazole synthesis is a frequent issue, often pointing to incomplete reaction progression through one of the key stages. The most common synthetic route involves the cyclodehydration of a 1,2-diacylhydrazine intermediate, which itself is formed from a hydrazide and a carboxylic acid derivative.[1][2]
Causality and Troubleshooting:
-
Inefficient Formation of the 1,2-Diacylhydrazine Intermediate: The initial condensation step to form the N,N'-diacylhydrazine precursor may be incomplete. Ensure your starting materials, such as acetylhydrazide and an acetoacetic acid derivative (e.g., ethyl acetoacetate or diketene), are pure and that the reaction conditions are appropriate for acylation.
-
Incomplete Cyclodehydration: This is the most critical step and a common failure point. The conversion of the linear 1,2-diacylhydrazine to the cyclic 1,3,4-oxadiazole requires the removal of a water molecule, which necessitates a potent dehydrating agent.[2]
-
Reagent Choice: Agents like phosphorus oxychloride (POCl₃), polyphosphoric acid (PPA), or thionyl chloride (SOCl₂) are commonly used.[1] If you are experiencing low conversion, consider switching to a stronger reagent or ensuring the one you are using is fresh and anhydrous.
-
Reaction Temperature: The cyclization often requires heat.[3] Insufficient temperature can lead to a stalled reaction. We recommend careful, stepwise increases in reflux temperature while monitoring the reaction by Thin Layer Chromatography (TLC).
-
Reaction Time: These reactions can be slow. Ensure you are allowing sufficient time for the reaction to go to completion, tracking its progress with TLC until the starting material spot is no longer visible.
-
Troubleshooting Workflow for Low Yield
Caption: Intended synthetic pathway for the target molecule.
Troubleshooting Specific Side Products
Side Product A: Uncyclized 1,2-Diacylhydrazine Intermediate
-
Why it Forms: This is the most common byproduct and results directly from incomplete cyclodehydration. [4]The energy barrier for the cyclization may not have been overcome, or the dehydrating agent was insufficient in quantity or activity.
-
How to Identify It:
-
¹H NMR: Look for two distinct N-H (amide) protons, which will appear as broad singlets, typically downfield (> 8 ppm). The methylene and methyl protons of the acetoacetyl group and the acetyl methyl group will be present but may be in a different chemical environment compared to the final product.
-
IR Spectroscopy: A strong C=O (amide) stretch will be prominent around 1650-1680 cm⁻¹, along with N-H stretching bands around 3200-3300 cm⁻¹.
-
Mass Spectrometry: The molecular weight will correspond to the target product + 18 amu (the mass of H₂O).
-
-
How to Prevent It:
-
Increase the quantity of the dehydrating agent (e.g., use 5-10 equivalents of POCl₃).
-
Increase the reaction temperature and/or time. [5] 3. Ensure strictly anhydrous conditions, as moisture will consume the dehydrating agent.
-
Side Product B: Symmetrical Oxadiazoles
-
Why They Form: If your synthesis is a one-pot reaction starting from hydrazides and carboxylic acids, self-condensation can occur, leading to symmetrical oxadiazoles.
-
2,5-dimethyl-1,3,4-oxadiazole: Formed from the self-condensation of two molecules of acetylhydrazide.
-
2,5-bis(acetonyl)-1,3,4-oxadiazole: Formed from the self-condensation of two molecules of 3-oxobutanehydrazide.
-
-
How to Identify Them:
-
¹H NMR: The spectra will be highly symmetrical. For 2,5-dimethyl-1,3,4-oxadiazole, you will see only a single sharp singlet for the two methyl groups. For 2,5-bis(acetonyl)-1,3,4-oxadiazole, you will see a singlet for the two methyl groups and a singlet for the two methylene groups.
-
Mass Spectrometry: The molecular weights will differ significantly from the target product.
-
-
How to Prevent Them:
-
Employ a two-step procedure: first, synthesize and isolate the 1,2-diacylhydrazine intermediate. Then, subject the purified intermediate to the cyclodehydration conditions. This eliminates competitive side reactions.
-
If using a one-pot method, use slow, controlled addition of one reagent to the other to minimize its transient concentration and reduce the rate of self-condensation.
-
Side Product Formation Pathways
Caption: Formation pathways of common side products.
Q3: How can I best characterize these side products to confirm their identity?
A3: A systematic analytical approach is crucial. After initial assessment by TLC, isolate the impurity from the main product using column chromatography or recrystallization. [6]Then, use a combination of spectroscopic methods for definitive identification.
Analytical Workflow Protocol
-
Isolate the Impurity: Perform column chromatography on silica gel. If streaking occurs, which can happen with nitrogen-containing heterocyles, add 1-2% triethylamine to your eluent system (e.g., ethyl acetate/hexane). [6]Collect fractions and check for purity by TLC.
-
Mass Spectrometry (MS): Obtain a high-resolution mass spectrum (HRMS) to determine the exact molecular weight and elemental formula. This is the fastest way to distinguish between the uncyclized intermediate and symmetrical byproducts.
-
NMR Spectroscopy (¹H and ¹³C): Proton and Carbon NMR will reveal the symmetry and specific functional groups present.
-
Infrared (IR) Spectroscopy: IR is excellent for confirming the presence or absence of key functional groups, such as N-H and C=O bonds in the uncyclized intermediate.
Comparative Spectroscopic Data (Expected)
| Compound | Key ¹H NMR Features (δ, ppm) | Key ¹³C NMR Features (δ, ppm) | IR Features (cm⁻¹) | MS (M+H)⁺ |
| Target Product | ~2.2 (s, 3H, COCH₃), ~2.5 (s, 3H, oxadiazole-CH₃), ~4.0 (s, 2H, -CH₂CO) | ~200 (C=O), ~165 (oxadiazole C), ~160 (oxadiazole C), ~45 (CH₂), ~30 (COCH₃), ~11 (oxadiazole-CH₃) | ~1720 (C=O, ketone), No N-H | 155.08 |
| Diacylhydrazine | ~2.2 (s, 3H), ~2.4 (s, 3H), ~3.8 (s, 2H), ~9-11 (2 broad s, 2H, NH) | ~205 (C=O, ketone), ~170 (C=O, amide), ~168 (C=O, amide) | ~3200-3300 (N-H) , ~1715 (C=O, ketone), ~1670 (C=O, amide) | 173.09 |
| 2,5-Dimethyl-oxadiazole | ~2.5 (s, 6H) - Single peak for both methyls | ~162 (oxadiazole C), ~11 (CH₃) | No C=O, No N-H | 99.06 |
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general guideline. Reaction times and temperatures may need optimization.
-
Intermediate Formation: In a round-bottom flask, dissolve acetylhydrazide (1.0 eq) in a suitable solvent (e.g., glacial acetic acid or toluene).
-
Add an equimolar amount of an acetoacetylating agent (e.g., diketene or ethyl 3-oxobutanoate) dropwise at room temperature.
-
Stir the mixture for 2-4 hours or until TLC analysis indicates the consumption of the starting hydrazide. If necessary, this intermediate can be isolated.
-
Cyclodehydration: Cool the flask in an ice bath. Slowly and carefully add phosphorus oxychloride (POCl₃) (5-10 eq) to the reaction mixture. [3][7]5. After the addition is complete, fit the flask with a reflux condenser and heat the mixture to reflux (typically 80-110 °C) for 4-8 hours. [5]Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution carefully with a base, such as sodium bicarbonate solution, until the pH is ~7-8.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final product. [6]
References
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-
Wikipedia. Einhorn–Brunner reaction. [Link]
- Benchchem. The Einhorn-Brunner Reaction: A Technical Guide to the Synthesis of 1,2,4-Triazoles for Pharmaceutical Research.
- Benchchem. Application Notes: Einhorn-Brunner Reaction for 1,2,4-Triazole Synthesis.
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MDPI. Recent Advances in Synthetic Approaches for 1,3,4- Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. [Link]
- Benchchem. Purification techniques for 4,4'-(1,3,4-Oxadiazole-2,5-diyl)dianiline.
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MDPI. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. [Link]
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UTAR Institutional Repository. SYNTHESIS AND CHARACTERIZATION OF 1,3,4-OXADIAZOLES BEARING AN INDOLE RING. [Link]
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Hindawi. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. [Link]
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ResearchGate. What is the best way to convert aromatic carboxylic acid derivatives into1,3,4-oxadiazole?[Link]
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ACS Publications. Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio)-2-thioxoacetates and Alkyl 2-Amino-2-thioxoacetates. [Link]
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ResearchGate. Unexpected Synthesis of Oxadiazole Analogues: Characterization and Energetic Properties. [Link]
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ResearchGate. Synthesis of 2,5-disubstituted-1,3,4-oxadiazole. [Link]
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NIH National Center for Biotechnology Information. A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. [Link]
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Eureka Journals. Synthesis and Characterization of Some 2,5- Substituted 1,3,4-Oxadiazoles Derivatives. [Link]
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Wiley Online Library. Einhorn-Brunner Reaction. [Link]
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ChemFinder. Einhorn-Brunner reaction. [Link]
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Organic Chemistry Portal. Synthesis of 1,3,4-oxadiazoles. [Link]
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Indian Journal of Pharmaceutical Education and Research. Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. [Link]
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SpringerLink. Preparation of 1,3,4-oxadiazole derivatives via supported and unsupported phosphinium dibromide reagents. [Link]
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ScienceDirect. Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. [Link]
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ResearchGate. A mild, one-pot preparation of 1,3,4-oxadiazoles. [Link]
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Indian Journal of Chemistry. Synthesis of some new 2, 5-disubstituted 1,3,4-oxadiazole derivatives and their biological activity. [Link]
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Luxembourg Bio Technologies. A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU. [Link]
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NIH National Center for Biotechnology Information. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. [Link]
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ACS Omega. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. [Link]
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Peer-Reviewed Journal. Review on synthesis and spectral analysis of 1,3,4-oxadiazoles. [Link]
-
MDPI. Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. [Link]
-
Walailak Journal of Science and Technology. Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. [Link]
-
ResearchGate. Synthesis and characterization of oxadiazole compounds derived from naproxen. [Link]
-
NIH National Center for Biotechnology Information. Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners. [Link]
-
Journal of Global Biosciences. Synthesis, characterization and antibacterial evaluation of 1,3,4-oxadiazole derivatives. [Link]
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Pharmacy & Pharmacology International Journal. The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl). [Link]
-
MDPI. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. [Link]
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Technical Support Center: Enhancing the In Vivo Stability of 1-(5-methyl-1,3,4-oxadiazol-2-yl)propan-2-one
Welcome, researchers. As a Senior Application Scientist, I've developed this guide to address the critical stability challenges encountered with 1-(5-methyl-1,3,4-oxadiazol-2-yl)propan-2-one during preclinical in vivo studies. The 1,3,4-oxadiazole scaffold is known for its favorable metabolic and thermal stability, making it a valuable pharmacophore in drug discovery.[1][2][3][4][5][6] However, like many heterocyclic compounds, its stability in aqueous formulation and biological media can be a significant hurdle. This guide provides troubleshooting strategies, in-depth FAQs, and validated protocols to help you develop a robust formulation that ensures compound integrity and delivers reliable, reproducible in vivo data.
Part 1: Troubleshooting Guide for Formulation Instability
Rapidly diagnose and resolve common stability issues using the table below. This section is designed to provide immediate, actionable solutions to problems observed during formulation and early in vivo experiments.
| Issue/Observation | Potential Root Cause | Recommended Solution & Scientific Rationale |
| Rapid degradation of the compound in aqueous vehicle post-dissolution (e.g., >10% loss in <4 hours). | Hydrolysis of the 1,3,4-oxadiazole ring. The oxadiazole ring is susceptible to both acid- and base-catalyzed hydrolysis, leading to ring-opening and the formation of inactive acylhydrazide byproducts.[7] This process is highly dependent on the pH of the formulation.[8] | 1. Optimize Formulation pH: Conduct a pH-rate stability study. For similar oxadiazole derivatives, maximum stability is often found in a slightly acidic pH range of 3-5.[8] Use a buffering agent like citrate or acetate to maintain this pH.[9][10] 2. Lyophilize the Formulation: Remove water entirely by freeze-drying the compound with appropriate excipients.[9][11][12][13][14] This is the most effective method to prevent hydrolysis during storage. The powder is reconstituted immediately before injection. |
| Precipitation of the compound upon injection into the bloodstream or dilution in buffer. | Poor aqueous solubility and "fall-out" from co-solvent systems. Many organic compounds dissolved in high concentrations of co-solvents (like DMSO) will precipitate when introduced to an aqueous physiological environment, drastically reducing bioavailability. | 1. Employ Solubilizing Excipients: Incorporate cyclodextrins (e.g., Captisol®) into your aqueous formulation. These can form inclusion complexes with the drug, enhancing solubility and stability.[15][16] 2. Reduce Co-solvent Concentration: Aim for the lowest possible concentration of organic co-solvents. Test blends of solvents and surfactants (e.g., PEG-400 with Polysorbate 80) to maintain solubility upon dilution.[15] |
| Inconsistent pharmacokinetic (PK) profile or low bioavailability across study animals. | A combination of chemical instability and metabolic degradation. While the 1,3,4-oxadiazole ring is generally metabolically stable, enzymatic hydrolysis can occur.[7][17] Inconsistent PK can result from variable rates of degradation and/or precipitation at the injection site. | 1. Stabilize the Formulation: First, ensure the administered dose is stable by implementing the pH control and lyophilization strategies mentioned above. This eliminates pre-administration degradation as a variable. 2. Consider Alternative Delivery Systems: For sustained exposure and protection from rapid metabolism, explore lipid-based formulations or subcutaneous oil depots, which can create a slow-release effect.[15][18] |
| Poor physical appearance of lyophilized cake (e.g., collapsed, melted, or difficult to reconstitute). | Inappropriate selection of excipients or a suboptimal freeze-drying cycle. The formulation must have a collapse temperature (Tc) and eutectic temperature (Teu) that are not exceeded during the drying process. The wrong bulking agent can lead to an amorphous, unstable cake.[12] | 1. Add a Crystalline Bulking Agent: Use mannitol or glycine to provide a robust and elegant cake structure.[9][19] 2. Optimize Lyophilization Cycle: Characterize the thermal properties of your formulation using Differential Scanning Calorimetry (DSC) to identify Tc and Teu. Design the primary drying phase to occur at a temperature safely below these values.[12] |
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the most likely degradation pathway for this compound in my in vivo formulation?
The primary degradation pathway is almost certainly hydrolysis of the 1,3,4-oxadiazole ring.[7] This occurs via nucleophilic attack by water on one of the ring's carbon atoms. This process can be catalyzed by either acidic (H+) or basic (OH-) conditions, leading to the cleavage of a C-O bond within the ring. The ultimate product is typically an inactive acylhydrazide derivative.[7] Because this pathway is water-dependent, strategies that either control pH to minimize the reaction rate or remove water altogether are most effective.
Q2: You mentioned a pH of 3-5 is optimal. Why is this specific range important?
For many heterocyclic compounds, the rate of hydrolysis follows a U-shaped curve when plotted against pH. At very low pH, the reaction is acid-catalyzed (protonation of a ring nitrogen makes the carbons more electrophilic), and at high pH, it is base-catalyzed (direct nucleophilic attack by hydroxide ions).[8] The bottom of this "U" represents the pH of maximum stability. For a related 1,2,4-oxadiazole derivative, this was empirically determined to be between pH 3 and 5.[8] While your specific compound may vary slightly, this range is an excellent and scientifically-grounded starting point for formulation development. Operating within this window minimizes both catalytic mechanisms, thereby maximizing the shelf-life of your aqueous formulation.
Q3: How exactly does lyophilization prevent degradation and what are the critical components of a lyophilized formulation?
Lyophilization, or freeze-drying, enhances stability by removing the primary reactant responsible for hydrolysis: water.[9][12][14] The process involves freezing the aqueous drug formulation and then applying a vacuum, causing the ice to turn directly into vapor (sublimation) without passing through a liquid phase.[9] This leaves a dry, porous "cake" of the drug and excipients that can be stored for an extended period.[14]
A successful lyophilized formulation typically contains:
-
Bulking Agent: Provides structure and prevents the cake from collapsing. Mannitol is a common choice as it forms a crystalline matrix.[9][19]
-
Lyoprotectant/Cryoprotectant: Protects the active pharmaceutical ingredient (API) from the stresses of freezing and drying. Sugars like sucrose or trehalose are often used.[16][20]
-
Buffer: Although the formulation is dried, a buffer (e.g., citrate or acetate) is included to ensure that upon reconstitution, the solution is immediately at the optimal pH for stability.[10]
Q4: My compound is poorly soluble in water. How does this impact my stability strategy?
Poor solubility and chemical stability are often intertwined challenges.[21] If your compound requires a high concentration of an organic co-solvent (e.g., >20% DMSO) to dissolve, it is likely to precipitate upon injection into aqueous physiological fluids, leading to poor and erratic bioavailability.[15] Furthermore, some co-solvents can contain impurities or degrade over time to acidic byproducts, which could compromise the stability of your compound.
Recommended Strategies:
-
Cyclodextrin Complexation: Use chemically modified cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HPβCD) or sulfobutylether-β-cyclodextrin (SBEβCD/Captisol®), to form inclusion complexes. This technology creates a water-soluble host-guest complex, shielding the drug from the aqueous environment and potentially improving both solubility and stability.[10][15][16]
-
Amorphous Solid Dispersions: If solubility is extremely low, creating an amorphous solid dispersion via techniques like hot-melt extrusion or spray drying can improve the dissolution rate.[10] This is a more advanced technique but can be highly effective.
Part 3: Key Experimental Protocols & Visual Workflows
Diagram: Troubleshooting Workflow for Compound Instability
This workflow provides a logical decision tree for addressing stability issues during formulation development.
Caption: Logical workflow for diagnosing and solving formulation instability.
Diagram: Proposed Hydrolytic Degradation Pathway
This diagram illustrates the likely mechanism of degradation for the 1,3,4-oxadiazole ring in an aqueous environment.
Caption: Proposed hydrolytic degradation of the 1,3,4-oxadiazole ring.
Protocol 1: pH-Rate Profile Study for Stability Optimization
Objective: To determine the pH at which this compound exhibits maximum stability in an aqueous solution.
Materials:
-
Your compound
-
A series of buffers (e.g., citrate, phosphate) to prepare solutions at pH 2, 3, 4, 5, 6, 7, and 8.
-
HPLC system with a suitable column and validated analytical method for your compound.
-
Incubator or water bath set to a stress temperature (e.g., 40°C).
Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution of your compound in a suitable organic solvent (e.g., acetonitrile or DMSO).
-
Sample Preparation: In separate vials, dilute the stock solution into each of the buffer solutions (pH 2-8) to a final concentration of ~100 µg/mL. Ensure the final organic solvent concentration is low (<1%) to avoid solubility artifacts.
-
Time Zero (T=0) Analysis: Immediately after preparation, inject an aliquot from each vial into the HPLC system. Record the peak area of the parent compound. This is your 100% reference point.
-
Incubation: Place all vials into the 40°C incubator.
-
Time-Point Analysis: At predetermined time points (e.g., 2, 4, 8, 24, and 48 hours), remove an aliquot from each vial, cool to room temperature, and analyze by HPLC.
-
Data Analysis:
-
For each pH and time point, calculate the percentage of the compound remaining relative to its T=0 peak area.
-
Plot the natural logarithm of the percent remaining (ln[% Remaining]) versus time for each pH. The slope of this line is the observed degradation rate constant (k_obs).
-
Plot k_obs versus pH. The pH at the lowest point of this curve is the pH of maximum stability.
-
Protocol 2: Preparation of a Lyophilized Formulation
Objective: To prepare a stable, solid-state formulation of your compound that can be reconstituted for in vivo administration.
Formulation Example (per 1 mL vial):
-
API: 1 mg
-
Bulking Agent: Mannitol (40 mg, 4% w/v)
-
Buffer: Sodium Citrate (to achieve pH 4.0 upon reconstitution)
-
Solvent: Water for Injection (WFI)
Methodology:
-
Formulation Compounding:
-
In a sterile beaker, dissolve the mannitol and sodium citrate buffer in approximately 80% of the final volume of WFI.
-
If the API is soluble, add and dissolve it directly. If not, dissolve the API in a minimal amount of a suitable co-solvent (e.g., ethanol) and add it to the bulk solution while stirring.
-
Adjust the pH to 4.0 using citric acid or sodium hydroxide solution.
-
Bring the solution to the final volume with WFI.
-
-
Sterile Filtration & Filling:
-
Sterilize the formulation by passing it through a 0.22 µm filter into a sterile receiving vessel.
-
Aseptically fill 1 mL of the solution into sterile 2 mL lyophilization vials.
-
Partially insert sterile lyophilization stoppers onto the vials.
-
-
Lyophilization Cycle:
-
Freezing: Place vials on the lyophilizer shelf and cool them to approximately -40°C at a controlled rate (e.g., 1°C/minute). Hold for at least 2 hours to ensure complete freezing.
-
Primary Drying (Sublimation): Apply a vacuum (e.g., 100 mTorr) and raise the shelf temperature to a point safely below the collapse temperature (e.g., -20°C). Hold until all ice has sublimated. This is the longest step.
-
Secondary Drying (Desorption): Gradually increase the shelf temperature to 25°C under vacuum to remove residual bound water. Hold for 4-6 hours.
-
-
Stoppering and Storage:
-
Backfill the chamber with sterile nitrogen gas and fully stopper the vials under vacuum.
-
Remove vials and secure the stoppers with aluminum crimp seals. Store at the recommended temperature (e.g., 2-8°C).
-
-
Quality Control: Before use, reconstitute a vial with 1 mL of sterile water. The cake should dissolve rapidly to form a clear solution. Analyze the reconstituted solution by HPLC to confirm purity and concentration.
References
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Di Mola, A., et al. (2021). Comprehensive Mechanistic View of the Hydrolysis of Oxadiazole-Based Inhibitors by Histone Deacetylase 6 (HDAC6). Journal of the American Chemical Society. Available at: [Link]
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Ascendia Pharma. (2026). Lyophilization Process For Improving Drug Stability And Shelf Life. Ascendia Pharma. Available at: [Link]
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Samsung Biologics. (2024). Enhancing Biopharmaceutical Stability Through Lyophilization. Pharma's Almanac. Available at: [Link]
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Arciniega, A. (2024). Lyophilization Technology for Improving Stability of Small and Large Molecules. American Pharmaceutical Review. Available at: [Link]
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Adragos Pharma. (2025). Lyophilization: Guide to Freeze Drying in Pharmaceuticals. Adragos Pharma. Available at: [Link]
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Bossert, K. (n.d.). Lyophilization Of Pharmaceuticals: An Overview. Agno Pharma. Available at: [Link]
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Dong, Y., et al. (2012). Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate. Journal of Pharmaceutical Sciences. Available at: [Link]
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Ashland. (n.d.). parenteral excipients. Ashland. Available at: [Link]
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Shah, V. P., et al. (2021). Excipients in parenteral formulations: selection considerations and effective utilization with small molecules and biologics. AAPS PharmSciTech. Available at: [Link]
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Apte, S. P. (n.d.). Emerging Excipients in Parenteral Medications. Pharmaceutical Technology. Available at: [Link]
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Pharmeli. (2024). Excipient used in parentral formulation. Pharmeli. Available at: [Link]
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Çevik, U. A., et al. (2024). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega. Available at: [Link]
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ResearchGate. (2025). 1,3,4-Oxadiazole: A Biologically Active Scaffold. ResearchGate. Available at: [Link]
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Sharma, N., et al. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Journal of Applied Biology & Biotechnology. Available at: [Link]
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Lee, J., et al. (2024). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. MDPI. Available at: [Link]
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Kamal, A., et al. (2021). 1,3,4-Oxadiazole Containing Compounds As Therapeutic Targets For Cancer Therapy. Current Drug Targets. Available at: [Link]
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Johnson, M. (2023). Strategies for Streamlining Small Molecule Formulation Development When Bridging from Candidate Selection to First-in-Human Clinical Testing. Pharmaceutical Technology. Available at: [Link]
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Choudhary, A. (2025). Strategies for Resolving Stability Issues in Drug Formulations. Pharmaguideline. Available at: [Link]
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Karimi, M. (2016). Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation. Computational Chemistry. Available at: [Link]
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Di Mola, A., et al. (2021). 1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry. ACS Medicinal Chemistry Letters. Available at: [Link]
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Jha, K. K., et al. (2023). An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. International Journal of Molecular Sciences. Available at: [Link]
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Sharma, V., & Khan, M. S. Y. (2003). Prodrugs and Mutual Prodrugs: Synthesis of Some New Pyrazolone and Oxadiazole Analogues of a Few Non-Steroidal Anti-Inflammatory Drugs. Pharmazie. Available at: [Link]
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Gzella, A., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules. Available at: [Link]
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Asati, V. (2020). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Organic & Medicinal Chemistry International Journal. Available at: [Link]
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Sravanthi, J., & Manjula, A. (2019). A Comprehensive Review on 1,3,4-oxadiazole Derivatives. Asian Journal of Pharmaceutical and Clinical Research. Available at: [Link]
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ResearchGate. (2025). pH-color changing of 1,3,4-oxadiazoles. ResearchGate. Available at: [Link]
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Kumar, A. M., et al. (2016). Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
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ResearchGate. (2025). Synthesis of 1,2,4-oxadiazoles (a review). ResearchGate. Available at: [Link]
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Saxena, S., et al. (2022). A Review Exploring Synthetic Strategies for Psychologically useful Oxadiazole Derivatives. Current Organic Synthesis. Available at: [Link]
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Siwek, A., et al. (2024). Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. Molecules. Available at: [Link]
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Pharmatutor. (2024). Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities. Pharmatutor. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles. Organic Chemistry Portal. Available at: [Link]
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Sharma, A., et al. (2024). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Journal of Drug Delivery and Therapeutics. Available at: [Link]
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Research and Reviews. (n.d.). Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives. Research and Reviews: Journal of Chemistry. Available at: [Link]
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Mathew, R. (2024). A Review on 1,3,4-Oxadiazole Derivatives and their Biological Activities. International Journal of Pharmaceutical Sciences. Available at: [Link]
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CAS Common Chemistry. (n.d.). 1-(3-Methyl-1,2,4-oxadiazol-5-yl)-2-propanone. CAS Common Chemistry. Available at: [Link]
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Technical Support Center: Refinement of Spectroscopic Analysis for Unambiguous Structure Elucidation
Welcome to the technical support center for advanced spectroscopic analysis. This guide is designed for researchers, scientists, and drug development professionals who rely on spectroscopic techniques for the unambiguous elucidation of chemical structures. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying causality and field-proven insights to help you troubleshoot common issues and refine your experimental approach. Each section is structured as a self-validating system, grounded in authoritative references to ensure scientific integrity.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation
NMR spectroscopy is unparalleled in its ability to provide detailed information about the carbon-hydrogen framework of a molecule.[1][2] However, obtaining high-quality, interpretable spectra is highly dependent on meticulous sample preparation and a solid understanding of the experiment's parameters.[3] This section addresses the most common challenges encountered in the NMR lab.
NMR Troubleshooting and FAQs
Q1: My baseline is distorted and my peaks are broad. What's causing this and how do I fix it?
A1: Poor line shape and a distorted baseline are most often due to improper shimming, which is the process of optimizing the homogeneity of the magnetic field across the sample volume.[4][5]
-
Causality: An inhomogeneous magnetic field causes nuclei in different parts of the sample to experience slightly different field strengths, leading to a broadening of resonance signals.[4] This can be exacerbated by several factors:
-
Particulate Matter: Undissolved solids in your sample will disrupt the magnetic field homogeneity.[4][6] Always ensure your sample is fully dissolved. You may need to filter the sample through a small plug of glass wool in a Pasteur pipette.[7]
-
Paramagnetic Impurities: Even trace amounts of paramagnetic ions (like Fe³⁺, Cu²⁺, or dissolved O₂) can cause severe line broadening and interfere with the deuterium lock.[4][6]
-
Incorrect Sample Height: The sample volume should be sufficient to cover the vertical extent of the receiver coil, typically requiring a sample height of 4-5 cm in a standard 5 mm tube (about 0.6-0.7 mL of solvent).[6]
-
Poor Quality NMR Tubes: Scratched or non-uniform NMR tubes can interfere with proper shimming.[4]
-
-
Troubleshooting Protocol:
-
Re-prepare the sample: Ensure the compound is fully dissolved. If solids persist, filter the solution into a clean, high-quality NMR tube.[4][7]
-
Check solvent volume: Adjust the solvent height to the recommended 4-5 cm.[6]
-
Re-shim the instrument: Perform both automated and manual shimming procedures, focusing on the Z1 and Z2 shims, which have the largest effect on line shape. Symmetrically broadened lines often point to misadjusted odd-powered Z shims (Z1, Z3, etc.).[5]
-
Q2: My signal-to-noise ratio (S/N) is very low. How can I improve the sensitivity of my experiment?
A2: Low S/N is a common issue, especially for insensitive nuclei like ¹³C or when dealing with dilute samples.
-
Causality: The S/N is directly proportional to the sample concentration and the square root of the number of scans.
-
Solutions:
-
Increase Sample Concentration: For a standard ¹H NMR, 5-25 mg of a small molecule is typical, while ¹³C NMR may require 50-100 mg for adequate signal in a reasonable time.[4] Be aware that overly concentrated samples can lead to broadened lines and difficulty shimming.[4]
-
Increase the Number of Scans: Doubling the number of scans increases the S/N by a factor of √2. This is the most common way to improve S/N but comes at the cost of longer experiment times.
-
Use a Higher Field Spectrometer: Higher magnetic field strengths increase the population difference between spin states, leading to a stronger NMR signal.
-
Cryoprobe: If available, using a cryogenically cooled probe can dramatically increase sensitivity by reducing thermal noise in the electronics.
-
Q3: I'm seeing unexpected peaks in my ¹H NMR spectrum. What are they?
A3: Extraneous peaks usually arise from solvent impurities, water, or contamination.
-
Common Contaminants:
-
Residual Protonated Solvent: Deuterated solvents are never 100% pure. For example, CDCl₃ often shows a residual CHCl₃ peak at 7.26 ppm. Knowing the common residual solvent peaks is crucial.[3]
-
Water: Many deuterated solvents are hygroscopic and will absorb atmospheric moisture.[5] The chemical shift of water is highly variable depending on the solvent and temperature. In DMSO-d₆, it appears around 3.33 ppm, while in CDCl₃ it can be around 1.56 ppm.
-
TMS (Tetramethylsilane): If you are using TMS as an internal standard, you will see a sharp singlet at 0 ppm.[7]
-
Grease: Silicone grease from glassware joints can appear as a broad singlet around 0 ppm.
-
-
Prevention:
Table 1: Common Deuterated Solvents and their Residual Peaks
| Solvent | Formula | ¹H Residual Peak (ppm) | Water Peak (ppm) |
| Chloroform-d | CDCl₃ | 7.26 | ~1.56 |
| Acetone-d₆ | (CD₃)₂CO | 2.05 | ~2.84 |
| DMSO-d₆ | (CD₃)₂SO | 2.50 | ~3.33 |
| Benzene-d₆ | C₆D₆ | 7.16 | ~0.40 |
| Deuterium Oxide | D₂O | 4.79 (HDO) | 4.79 |
Workflow for 2D NMR-Based Structure Elucidation
When 1D NMR is insufficient to solve a structure, 2D NMR experiments are essential for determining connectivity.[1] The following workflow is a standard approach for small molecule structure elucidation.
Caption: A typical workflow for small molecule structure elucidation using 2D NMR.
Interpreting 2D NMR Spectra: A Quick Guide [1][8]
-
COSY (Correlation Spectroscopy): Shows correlations between protons that are J-coupled (typically through 2-3 bonds).[8] Cross-peaks (off-diagonal signals) connect coupled protons, allowing you to trace out spin systems (e.g., -CH₂-CH₂-).[1][9]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to. This is invaluable for assigning carbon signals.[8]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by 2-3 bonds. This is the key experiment for connecting the spin systems identified in the COSY to build the complete carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Correlates protons that are close in space, regardless of whether they are bonded.[1][10] This is critical for determining stereochemistry and 3D conformation.[1]
II. Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry provides the molecular weight and, with high-resolution instruments, the molecular formula of a compound. It is also a powerful tool for obtaining structural information through fragmentation analysis.
MS Troubleshooting and FAQs
Q1: I'm not seeing my molecular ion peak, or the signal intensity is very poor. What should I check?
A1: The absence or weakness of a molecular ion signal is a frequent problem, often related to ionization inefficiency or sample characteristics.[11]
-
Causality & Solutions:
-
Incorrect Ionization Technique: The choice of ionization method is critical and depends on the analyte's polarity and thermal stability.[11][12]
-
Electron Ionization (EI): A "hard" technique suitable for volatile, thermally stable, nonpolar compounds. Often causes extensive fragmentation, and the molecular ion (M⁺•) may be weak or absent.[13]
-
Electrospray Ionization (ESI): A "soft" technique ideal for polar, non-volatile molecules, including large biomolecules.[12] It typically produces protonated [M+H]⁺ or deprotonated [M-H]⁻ ions.
-
Atmospheric Pressure Chemical Ionization (APCI): Suitable for less polar compounds that are not easily ionized by ESI.[13]
-
-
Sample Concentration: The sample might be too dilute. Conversely, if it's too concentrated, you can get ion suppression effects.[11]
-
Instrument Tuning and Calibration: The mass spectrometer must be regularly tuned and calibrated to ensure it is operating at peak performance.[11][14] This ensures mass accuracy and sensitivity.[14]
-
Q2: My mass spectrum is very complex, showing multiple peaks that could be the molecular ion. What are they?
A2: In soft ionization techniques like ESI, it's common to see adduct ions, where the analyte molecule associates with cations or solvent molecules present in the mobile phase.
-
Causality: The analyte ion [M] can form adducts with protons (H⁺), alkali metals (Na⁺, K⁺), or ammonium (NH₄⁺). Sodium and potassium are common contaminants leached from glassware.[14]
-
Troubleshooting:
-
Recognize Adduct Patterns: Learn to recognize common adducts. For a molecule M, you might see [M+H]⁺, [M+Na]⁺, and [M+K]⁺. The mass difference between these peaks will be consistent (Na-H ≈ 22 Da, K-H ≈ 38 Da).
-
Minimize Contamination: Use high-purity solvents and plastic vials instead of glass to reduce sodium and potassium adducts.[14]
-
Optimize Mobile Phase: Adding a small amount of a volatile acid (e.g., 0.1% formic acid) can promote the formation of the [M+H]⁺ ion and suppress metal adducts.
-
Table 2: Common Adduct Ions in Positive-Mode ESI-MS
| Adduct Ion | Mass Added to M | Common Source |
| [M+H]⁺ | 1.0073 | Acidified mobile phase |
| [M+NH₄]⁺ | 18.0338 | Ammonium salt buffer |
| [M+Na]⁺ | 22.9892 | Glassware, buffers |
| [M+K]⁺ | 38.9632 | Glassware, buffers |
| [M+CH₃CN+H]⁺ | 42.0338 | Acetonitrile solvent |
Q3: My signal intensity is inconsistent or suppressed, especially in complex samples. What is happening?
A3: This is likely due to ion suppression or matrix effects , where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte.[11][15][16]
-
Causality: In ESI, compounds compete for access to the droplet surface to be ionized.[15] Non-volatile components like salts, detergents, or endogenous metabolites can accumulate on the droplet surface and preferentially ionize, suppressing the signal from your analyte.[16]
-
Troubleshooting Workflow:
Caption: Decision workflow for troubleshooting ion suppression in LC-MS.
III. Vibrational Spectroscopy (FTIR/Raman): The Functional Group Detective
Fourier-Transform Infrared (FTIR) and Raman spectroscopy are powerful for identifying functional groups within a molecule. While often straightforward, poor sample preparation and environmental factors can introduce significant artifacts.[17]
Vibrational Spectroscopy Troubleshooting and FAQs
Q1: My FTIR spectrum has a very noisy or sloping baseline. What causes this?
A1: Baseline problems in FTIR are common and usually stem from sample preparation or instrument conditions.[18][19]
-
Causality & Solutions:
-
Poor Sample Grinding (KBr Pellets): If solid particles are too large, they scatter infrared light (the Christiansen effect), causing a distorted, sloping baseline.[20] Solution: Grind the sample with KBr powder until it is a fine, uniform powder.[21]
-
Uneven Sample Thickness (Thin Films): If a thin film sample has uneven thickness, it can cause interference fringes—a periodic sine wave across the baseline.[18] Solution: Try to prepare a more uniform film or use data processing to remove the fringes.
-
Baseline Drift: This can occur due to changes in the instrument's environment (temperature, humidity) during or between the background and sample scans.[18] Solution: Allow the instrument to stabilize and run a fresh background scan immediately before your sample scan.[20]
-
Q2: I see sharp, strong peaks around 2350 cm⁻¹ and broad bands from 3500-4000 cm⁻¹. Are these from my sample?
A2: Almost certainly not. These are classic artifacts from atmospheric carbon dioxide (CO₂) and water (H₂O) vapor.[17][18]
-
Causality: The FTIR spectrometer's optical path is not perfectly sealed from the atmosphere. If the concentration of CO₂ or H₂O changes between the background scan and the sample scan, these atmospheric absorptions will not be perfectly subtracted, leaving characteristic artifacts in the spectrum.[17]
-
CO₂: Appears as a sharp, often "spiky" doublet around 2350 cm⁻¹.[18]
-
H₂O: Appears as a series of sharp, rotational lines in the 3500-4000 cm⁻¹ and 1300-1900 cm⁻¹ regions.
-
-
Solution:
-
Purge the Instrument: The most effective solution is to continuously purge the instrument's sample compartment with dry nitrogen or dry air to displace the CO₂ and H₂O.[21]
-
Run a Fresh Background: Always collect a new background spectrum immediately before running your sample to ensure the atmospheric conditions are as similar as possible.[20]
-
Q3: My Raman spectrum is overwhelmed by a broad, sloping background. How can I see my Raman peaks?
A3: This is a very common issue in Raman spectroscopy caused by fluorescence from the sample or impurities.
-
Causality: Fluorescence is a competing process to Raman scattering but is orders of magnitude more efficient. Even trace impurities can fluoresce and completely obscure the much weaker Raman signal.
-
Solutions:
-
Change Excitation Wavelength: The most common solution. Moving to a longer wavelength excitation laser (e.g., from 532 nm to 785 nm or 1064 nm) often reduces or eliminates fluorescence.
-
Photobleaching: Exposing the sample to the laser for an extended period before measurement can sometimes "burn out" the fluorescing species.
-
Baseline Correction: After data acquisition, computational baseline correction algorithms can be used to subtract the broad fluorescence background and reveal the underlying Raman peaks.[22] However, this should be done carefully as it can distort relative peak intensities.[22] It's crucial to perform baseline correction before any normalization steps.[22]
-
References
-
NMR Sample Preparation: The Complete Guide. Organomation. [Link]
-
NMR Sample Preparation. Chemical Instrumentation Facility, Iowa State University. [Link]
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Understanding 2D NMR Spectra: How to Read and Interpret Them. Creative Biostructure. [Link]
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8.1 - FT-NMR Sample Preparation Guide. MIT OpenCourseWare. [Link]
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Sample Preparation. University of Wisconsin-Madison. [Link]
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Guide: Preparing a Sample for NMR analysis – Part I. Nanalysis. [Link]
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Addressing the Challenges of Structure Elucidation in Natural Products Possessing the Oxirane Moiety. The Journal of Organic Chemistry - ACS Publications. [Link]
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How to Read 2D NMR (COSY & NOESY) — The Easiest Explanation Ever! YouTube. [Link]
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What Are Common Artifacts In FTIR Spectra? YouTube. [Link]
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Advances, opportunities, and challenges in methods for interrogating the structure activity relationships of natural products. RSC Publishing. [Link]
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Special Issue : New Challenges in Structure Elucidation of Marine Natural Products. MDPI. [Link]
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From structural determination of natural products in complex mixtures to single cell resolution: Perspectives on advances and challenges for mass spectrometry. Frontiers. [Link]
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14.21: Two-Dimensional NMR Spectroscopy. Chemistry LibreTexts. [Link]
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2D NMR - Homonuclear 2D. Nuclear Magnetic Resonance. [Link]
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Common Problems and Precautions in the Operation of FTIR Spectrophotometer. Drawell. [Link]
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How To Troubleshoot Bad FTIR Spectra? YouTube. [Link]
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Mass Spectrometry Troubleshooting and Common Issues. G-M-I, Inc. [Link]
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A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. [Link]
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Anomalies, Artifacts and Common Errors in Using Vibrational Spectroscopy Techniques Mid-infrared Spectroscopy. [Link]
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Errors and Mistakes to Avoid when Analyzing Raman Spectra. Spectroscopy Online. [Link]
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FTIR Troubleshooting Guide. Madison Instruments. [Link]
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Mass Spectrometry analysis of Small molecules. SlideShare. [Link]
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Ionization Methods in Mass Spec: Making Molecules Fly. Bitesize Bio. [Link]
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10 Tips for Electrospray Ionisation LC-MS. Element Lab Solutions. [Link]
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Pre-processing in vibrational spectroscopy – when, why and how. Analytical Methods (RSC Publishing). [Link]
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Choosing the Right Mass Spectrometry for Small Molecules. ZefSci. [Link]
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Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. [Link]
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What Causes Errors In Ir Spectroscopy? Master Sample Prep To Avoid Common Mistakes. Lambda Solutions. [Link]
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A New Perspective on the Challenges of Mass Spectrometry. Spectroscopy Online. [Link]
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Common errors in mass spectrometry-based analysis of post-translational modifications. PMC - NIH. [Link]
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Mass Spectrometry Ionisation Techniques. [Link]
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(PDF) Pre-processing in vibrational spectroscopy – when, why and how. ResearchGate. [Link]
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What are the steps for complete structure elucidation with NMR? ResearchGate. [Link]
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12.08 Solving NMR spectra. Chemistry LibreTexts. [Link]
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NMR Spectroscopy Practice Problems. Chemistry Steps. [Link]
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Data Processing of Vibrational Chemical Imaging for Pharmaceutical Applications. [Link]
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Organic Chemistry NMR Structure Elucidation 4-Bromobutanenitrile. YouTube. [Link]
-
STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. [Link]
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addressing resistance mechanisms to 1-(5-methyl-1,3,4-oxadiazol-2-yl)propan-2-one in microbes
Document ID: OX-MP2-TSG-2026-01 Version: 1.0 Last Updated: January 17, 2026
Introduction
This technical support guide is designed for researchers, scientists, and drug development professionals working with the novel antimicrobial candidate, 1-(5-methyl-1,3,4-oxadiazol-2-yl)propan-2-one, hereafter referred to as OX-MP2. As a member of the oxadiazole class, OX-MP2 shows promise against a range of microbial pathogens, particularly Gram-positive bacteria.[1][2][3] This document provides a structured troubleshooting framework to anticipate, identify, and address potential microbial resistance mechanisms encountered during preclinical and discovery-phase experiments.
The guidance herein is built upon established principles of antimicrobial resistance and leverages proven experimental methodologies. We will explore the primary suspected mechanisms of resistance—target modification, drug efflux, and enzymatic inactivation—and provide detailed protocols to investigate them.
Core Troubleshooting Workflow
Before diving into specific issues, it is crucial to have a systematic approach. The following workflow outlines a logical progression from initial observation of reduced susceptibility to in-depth mechanistic investigation.
Caption: General workflow for investigating OX-MP2 resistance.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Minimum Inhibitory Concentration (MIC) Issues
Q1: My MIC values for OX-MP2 against my test organism have suddenly increased 8-fold. What are the first steps?
A1: An abrupt and significant increase in the Minimum Inhibitory Concentration (MIC) warrants immediate verification. Before investigating complex biological mechanisms, it's essential to rule out experimental artifacts.
-
Repeat the MIC Assay: First, repeat the experiment using a standardized method like broth microdilution or agar dilution to confirm the result.[4][5] Ensure that the inoculum density is correct and that incubation conditions are consistent.
-
Verify Compound Integrity: Check the purity and concentration of your OX-MP2 stock solution. Degradation during storage or inaccuracies in weighing can lead to erroneously high MICs. Use techniques like HPLC or NMR for verification.
-
Culture Purity: Confirm the purity of your microbial culture. Contamination with a more resistant species or a resistant subpopulation can skew results. Streak the culture on selective agar and perform colony PCR or 16S rRNA sequencing if necessary.
-
Use Control Strains: Always include quality control (QC) strains (e.g., S. aureus ATCC 29213) for which the expected MIC range of OX-MP2 is known. If the MIC for the QC strain is also out of range, this points strongly to a technical issue with the assay or compound.
Q2: I've confirmed the MIC shift is real. I suspect efflux pump activity. How can I test this quickly?
A2: The overexpression of multidrug efflux pumps is a common and potent resistance mechanism that actively removes antimicrobials from the cell.[6][7][8] A straightforward way to test this hypothesis is to see if the compound's activity can be restored by blocking these pumps.
The primary method is to perform an MIC assay in the presence of a broad-spectrum Efflux Pump Inhibitor (EPI).[9] A significant reduction in the MIC in the presence of the EPI is strong evidence for efflux-mediated resistance.
-
Common EPIs:
-
PAβN (Phenylalanine-Arginine Beta-Napthylamide): Effective against RND-family pumps, common in Gram-negative bacteria.
-
Reserpine: An inhibitor of MFS-family pumps, often used for Gram-positive bacteria.
-
Carbonyl cyanide m-chlorophenyl hydrazone (CCCP): A proton motive force (PMF) dissipator that disrupts the energy source for many efflux pumps.[10]
-
Example Data Interpretation:
| Strain | OX-MP2 MIC (µg/mL) | OX-MP2 MIC + EPI (e.g., Reserpine 20 µg/mL) | Fold-Change in MIC | Interpretation |
| Susceptible Parent | 2 | 2 | 1 | No significant efflux at baseline. |
| Resistant Isolate | 32 | 4 | 8 | Strong evidence for efflux-mediated resistance. |
| Resistant Isolate | 32 | 32 | 1 | Resistance is likely due to a different mechanism. |
A ≥4-fold reduction in MIC is typically considered a positive result, indicating that OX-MP2 is a substrate for one or more efflux pumps.[10]
Section 2: Investigating Specific Resistance Mechanisms
Q3: My EPI assay was negative, but my strain is clearly resistant. What is the next logical step?
A3: If efflux is ruled out, the next most probable mechanisms are target alteration or enzymatic inactivation . The 1,3,4-oxadiazole class of antibiotics has been shown to target cell-wall biosynthesis, often by inhibiting Penicillin-Binding Proteins (PBPs) or other key enzymes like lipoteichoic acid synthase (LtaS).[1][11][12][13]
Target Alteration: Resistance can arise from mutations in the target protein that reduce the binding affinity of the drug.
-
Actionable Step: Sequence the genes of putative targets in both your susceptible parent strain and the resistant isolate. For OX-MP2, based on its chemical class, priority targets in a Gram-positive organism like S. aureus would include:
-
Interpretation: Look for non-synonymous single nucleotide polymorphisms (SNPs) or deletions/insertions in the resistant isolate that are absent in the parent. The significance of these mutations must then be confirmed through genetic manipulation (see Advanced Protocols).
Enzymatic Inactivation: The microbe may have acquired or upregulated an enzyme that chemically modifies or degrades OX-MP2, rendering it inactive.[15]
-
Actionable Step: Perform a bioassay.
-
Grow a dense culture of the resistant strain.
-
Prepare a cell-free supernatant and a cell lysate.
-
Incubate a known concentration of OX-MP2 with the supernatant and lysate separately for several hours.
-
As a control, incubate OX-MP2 in sterile growth medium.
-
After incubation, measure the remaining antimicrobial activity of each sample against a susceptible indicator strain.
-
-
Interpretation: A significant loss of OX-MP2's activity after incubation with the lysate or supernatant (compared to the control) indicates enzymatic degradation or modification.
Caption: Primary mechanisms of resistance to investigate.
Section 3: Advanced Genomic and Expression Analysis
Q4: I have preliminary evidence for a specific resistance mechanism. How do I definitively prove it and screen for other unknown factors?
A4: At this stage, advanced molecular techniques are required for definitive proof and comprehensive discovery. Whole-Genome Sequencing (WGS) is the gold standard for identifying all genetic changes associated with resistance.[16][17][18][19]
-
Whole-Genome Sequencing (WGS): Sequence the genomes of both the susceptible parent strain and your lab-evolved resistant isolate.
-
Application: By comparing the two genomes, you can create a comprehensive list of all SNPs, indels, and newly acquired genetic elements (like plasmids or transposons) in the resistant strain. This approach can confirm mutations in your suspected target gene and may reveal unexpected mutations in regulatory genes (e.g., a repressor of an efflux pump) or the acquisition of a novel inactivating enzyme.[16][20]
-
-
Transcriptomics (RT-qPCR or RNA-Seq): Measuring gene expression provides a dynamic view of the cell's response to the drug.
-
RT-qPCR: If you have a strong hypothesis (e.g., from the EPI assay), use RT-qPCR to quantify the expression levels of specific efflux pump genes (e.g., acrB, mexB).[21][22][23] A significant upregulation in the resistant strain, especially upon drug exposure, is compelling evidence.
-
RNA-Seq: For a global, unbiased view, compare the transcriptomes of the susceptible and resistant strains, both with and without OX-MP2 exposure. This can reveal the upregulation of entire resistance-associated regulons, including pumps, stress response genes, and metabolic pathways that may contribute to tolerance.
-
Detailed Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay with an Efflux Pump Inhibitor
This protocol determines the MIC of OX-MP2 in the presence and absence of an EPI to diagnose efflux-mediated resistance.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
OX-MP2 stock solution (e.g., 1280 µg/mL in DMSO)
-
EPI stock solution (e.g., Reserpine at 2 mg/mL in DMSO)
-
Bacterial inoculum standardized to 1 x 10⁸ CFU/mL, then diluted to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.
-
Spectrophotometer or plate reader.
Procedure:
-
Prepare Drug Plates:
-
In Plate A (OX-MP2 only), perform a 2-fold serial dilution of OX-MP2 in CAMHB across columns 1-10.
-
In Plate B (OX-MP2 + EPI), first add the EPI to the CAMHB to a final concentration (e.g., 20 µg/mL). Then, perform the same 2-fold serial dilution of OX-MP2 across columns 1-10.
-
-
Add Controls:
-
Column 11: Growth control (broth + inoculum, no drug).
-
Column 12: Sterility control (broth only).
-
-
Inoculate: Add the standardized bacterial inoculum to all wells in columns 1-11 of both plates. The final volume in each well should be 100 µL.
-
Incubate: Cover the plates and incubate at 37°C for 18-24 hours.
-
Read Results: The MIC is the lowest concentration of OX-MP2 that completely inhibits visible growth.[24][25][26]
-
Analyze: Calculate the fold-change in MIC between Plate A and Plate B. A ≥4-fold reduction indicates significant efflux activity.
Protocol 2: RT-qPCR for Efflux Pump Gene Expression
This protocol quantifies the relative expression of a target efflux pump gene.
Materials:
-
RNA extraction kit (e.g., QIAGEN RNeasy)
-
cDNA synthesis kit (e.g., Invitrogen SuperScript IV)
-
qPCR master mix (e.g., SYBR Green-based)
-
Primers for your target gene (e.g., norA) and a housekeeping gene (e.g., gyrA).
-
Real-time PCR instrument.
Procedure:
-
Culture and Treat: Grow your susceptible and resistant strains to mid-log phase. For treated samples, expose the cultures to a sub-inhibitory concentration (e.g., 0.5x MIC) of OX-MP2 for a defined period (e.g., 60 minutes).
-
RNA Extraction: Harvest the cells and immediately stabilize the RNA (e.g., with RNAprotect). Extract total RNA according to the kit manufacturer's instructions. Include a DNase treatment step.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcriptase kit.[21][23]
-
qPCR Reaction: Set up qPCR reactions containing cDNA, primers for the target or housekeeping gene, and SYBR Green master mix.
-
Run and Analyze: Run the qPCR program. Calculate the relative expression of the target gene in the resistant strain compared to the susceptible strain using the ΔΔCt method, normalizing to the housekeeping gene.[22][27][28]
References
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Whole-Genome Sequencing for Detecting Antimicrobial Resistance in Nontyphoidal Salmonella. ASM Journals - American Society for Microbiology. [Link]
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Whole-genome sequencing to control antimicrobial resistance. PubMed Central (PMC). [Link]
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1,3,4-oxadiazole derivatives as potential antimicrobial agents. PubMed. [Link]
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Evaluation of whole-genome sequencing protocols for detection of antimicrobial resistance, virulence factors and mobile genetic elements in antimicrobial-resistant bacteria. PubMed Central (PMC). [Link]
-
Function and Inhibitory Mechanisms of Multidrug Efflux Pumps. Frontiers. [Link]
-
Whole-genome Sequencing and the Race Against Antibiotic Resistance. Centers for Disease Control and Prevention (CDC). [Link]
-
Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. MDPI. [Link]
-
Efflux Pump Inhibitors and their Role in Combating Bacterial Drug Resistance. Dove Press. [Link]
-
Microbial Efflux Pump Inhibition: Tactics and Strategies. PubMed Central (PMC). [Link]
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Types and Mechanisms of Efflux Pump Systems and the Potential of Efflux Pump Inhibitors in the Restoration of Antimicrobial Susceptibility, with a Special Reference to Acinetobacter baumannii. PubMed Central (PMC). [Link]
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Improved Antibacterial Activity of 1,3,4-Oxadiazole-Based Compounds That Restrict Staphylococcus aureus Growth Independent of LtaS Function. ACS Publications. [Link]
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(PDF) Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. ResearchGate. [Link]
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Screening for Inhibitors of Bacterial Multidrug Efflux Pumps. Emery Pharma. [Link]
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Improved Antibacterial Activity of 1,3,4-Oxadiazole-Based Compounds That Restrict Staphylococcus aureus Growth Independent of LtaS Function. University of Bristol Research Portal. [Link]
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Analysis of antibiotic resistance gene expression in Pseudomonas aeruginosa by quantitative real-time-PCR. Oxford Academic. [Link]
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A framework for standardized qPCR-targets and protocols for quantifying antibiotic resistance in surface water, recycled water and wastewater. Taylor & Francis Online. [Link]
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Utilization of Heterocyclic Moieties for the Development of Anti- Microbial Agent to Combat Resistance. Journal of Chemical Health Risks. [Link]
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Interpretation of MICs in Antibiotic Susceptibility Testing. Dick White Referrals. [Link]
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Structure–Activity Relationship for the Oxadiazole Class of Antibacterials. PubMed Central (PMC). [Link]
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Antimicrobial Resistance Gene Detection Methods for Bacteria in Animal-Based Foods: A Brief Review of Highlights and Advantages. PubMed Central (PMC). [Link]
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Microbiology guide to interpreting antimicrobial susceptibility testing (AST). Idexx. [Link]
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The Oxadiazole Antibacterials. PubMed Central (PMC). [Link]
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PCR-based Microbial Antibiotic Resistance Gene Analysis. CD Genomics. [Link]
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Microbiology guide to interpreting minimum inhibitory concentration (MIC). Idexx. [Link]
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Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. PubMed. [Link]
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Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. PubMed Central (PMC). [Link]
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Quantitative PCR Monitoring of Antibiotic Resistance Genes and Bacterial Pathogens in Three European Artificial Groundwater Recharge Systems. PubMed Central (PMC). [Link]
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Bacterial degradation of monocyclic aromatic amines. Frontiers. [Link]
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What Every Pharmacist Should Know about Antimicrobial Susceptibility Testing. tl;dr pharmacy. [Link]
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(PDF) The oxadiazole antibacterials. ResearchGate. [Link]
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Potential Nitrogen-Based Heterocyclic Compounds for Treating Infectious Diseases: A Literature Review. PubMed Central (PMC). [Link]
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Enzymatic Synthesis of a Novel Coumarin Aminophosphonates: Antibacterial Effects and Oxidative Stress Modulation on Selected E. coli Strains. MDPI. [Link]
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Current Strategies for Antimicrobial Discovery. Lumen Learning. [Link]
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Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Institutes of Health (NIH). [Link]
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Challenges and shortcomings of antibacterial discovery projects. PubMed Central (PMC). [Link]
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Challenges of Antibacterial Discovery. PubMed Central (PMC). [Link]
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Antimicrobial Resistance in Drug Discovery: Q&A. YouTube. [Link]
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Emerging Frontiers in Antimicrobial Therapy: The Role of Nitrogen-Containing Heterocyclic Compounds in Overcoming Drug-Resistant Infections. RESEARCH REVIEW International Journal of Multidisciplinary. [Link]
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Technical Support Center: Strategies to Mitigate the Toxicity of 1,3,4-Oxadiazole Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,3,4-oxadiazole derivatives. This guide is designed to provide expert insights and practical troubleshooting for challenges related to the toxicity of this important class of compounds. Here, you will find in-depth answers to frequently asked questions and step-by-step guides to navigate common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: My lead 1,3,4-oxadiazole derivative shows potent activity against my cancer cell line of interest, but it's also highly toxic to normal cell lines. What are my immediate next steps?
This is a common challenge in drug discovery. The immediate goal is to determine the therapeutic window and understand the basis of the cytotoxicity.
Initial Troubleshooting Steps:
-
Confirm the Observation: Repeat the cytotoxicity assay with careful attention to experimental parameters such as cell seeding density and solvent concentration to rule out artifacts.[1][2]
-
Determine the Selectivity Index (SI): Quantify the differential toxicity. The SI is a critical parameter in preclinical assessment.
-
SI = IC50 in normal cells / IC50 in cancer cells
A higher SI value indicates greater selectivity for cancer cells. Several studies have reported 1,3,4-oxadiazole derivatives with favorable SI values.[3][4]
-
Data Point of Reference: Selectivity of 1,3,4-Oxadiazole Derivatives
| Compound ID | Cancer Cell Line (IC50) | Normal Cell Line (IC50) | Selectivity Index (SI) | Reference |
| 4h | A549 (<0.14 µM) | L929 (>28.6 µM) | >204 | [3] |
| 4l | A549 (1.80 µM) | L929 (>370 µM) | >205 | [3] |
| AMK OX-8 | A549 (25.04 µM) | V-79 (>100 µM) | >4 | [5] |
| AMK OX-9 | A549 (20.73 µM) | V-79 (>100 µM) | >4.8 | [5] |
Experimental Workflow for Investigating Non-Specific Cytotoxicity
Caption: Workflow for addressing non-specific cytotoxicity.
Q2: I suspect the toxicity of my 1,3,4-oxadiazole derivative might be due to a reactive metabolite. How can I investigate this?
Metabolic activation to reactive intermediates is a significant cause of drug-induced toxicity. Investigating this possibility early can save considerable resources.
Understanding Metabolic Activation:
Certain functional groups on a molecule can be metabolized by enzymes (like cytochrome P450s) into chemically reactive species. These can covalently bind to cellular macromolecules like proteins and DNA, leading to toxicity. While the 1,3,4-oxadiazole ring itself is generally considered to be relatively stable, substituents on the ring can be metabolic hotspots.[6][7][8]
Experimental Protocol for Detecting Reactive Metabolites:
A common and effective method is the glutathione (GSH) trapping assay . GSH is a cellular nucleophile that can "trap" reactive electrophilic metabolites, forming stable adducts that can be detected by mass spectrometry.
Step-by-Step GSH Trapping Protocol:
-
Incubation: Incubate your test compound with liver microsomes (human, rat, etc.), NADPH (as a cofactor for P450 enzymes), and a high concentration of GSH.
-
Sample Preparation: After incubation, stop the reaction (e.g., with acetonitrile) and centrifuge to pellet the protein.
-
LC-MS/MS Analysis: Analyze the supernatant using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Look for the mass of the expected GSH adduct (mass of parent compound + mass of GSH). The presence of this adduct is strong evidence for the formation of a reactive metabolite.
Caption: Trapping reactive metabolites with glutathione.
Troubleshooting Guides
Issue: My attempts to reduce general cytotoxicity by modifying peripheral substituents are failing. Should I consider modifying the 1,3,4-oxadiazole core itself?
Yes, if peripheral modifications are not yielding a better safety profile, exploring bioisosteric replacement of the 1,3,4-oxadiazole core is a valid and powerful strategy.
Bioisosterism in Action:
Bioisosteres are functional groups with similar physical and chemical properties that can be interchanged to improve a compound's biological properties. Replacing the 1,3,4-oxadiazole ring with another five-membered heterocycle can alter the molecule's electronic distribution, hydrogen bonding capacity, and metabolic stability, potentially uncoupling efficacy from toxicity.[6]
Common Bioisosteres for the 1,3,4-Oxadiazole Ring:
| Bioisostere | Rationale for Replacement | Potential Advantages |
| 1,2,4-Oxadiazole | Alters the position of nitrogen atoms, changing the dipole moment and hydrogen bonding vectors. | May improve metabolic stability and aqueous solubility.[6][9][10] |
| 1,3,4-Thiadiazole | The sulfur atom is larger and less electronegative than oxygen, which can affect ring electronics and lipophilicity. | Can enhance tissue permeability and may alter metabolic pathways.[11][12] |
| Triazole (1,2,3- or 1,2,4-) | Increases the number of nitrogen atoms, which can enhance hydrogen bonding potential and polarity. | Can improve solubility and metabolic stability. |
| Pyrazole | A five-membered ring with two adjacent nitrogen atoms. | Can offer a different spatial arrangement of hydrogen bond donors and acceptors. |
Strategic Considerations for Bioisosteric Replacement:
-
Synthetic Feasibility: Assess the synthetic accessibility of the new core.
-
Structural Biology: If you have a crystal structure of your target, model the bioisostere to ensure it maintains key binding interactions.
-
Physicochemical Properties: The replacement of a 1,2,4-oxadiazole ring with a 1,3,4-oxadiazole has been reported to increase polarity and reduce metabolic degradation.[9]
Caption: Bioisosteric replacement workflow.
References
-
Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. Available from: [Link]
-
ResearchGate. (2022). SAR study of 1,3,4-oxadiazole derivatives. ResearchGate. Available from: [Link]
-
RSC Publishing. (2014). Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring. RSC Publishing. Available from: [Link]
-
ResearchGate. (2012). Oxadiazole isomers: All bioisosteres are not created equal. ResearchGate. Available from: [Link]
-
National Center for Biotechnology Information (PMC). (2019). Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives. National Center for Biotechnology Information. Available from: [Link]
-
MDPI. (2021). An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. MDPI. Available from: [Link]
-
University of Manchester Research Explorer. (2012). Oxadiazole isomers: all bioisosteres are not created equal. University of Manchester. Available from: [Link]
-
ACS Publications. (2022). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega. Available from: [Link]
-
National Center for Biotechnology Information (NIH). (2022). Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. National Center for Biotechnology Information. Available from: [Link]
-
ResearchGate. (2023). Bioisostere replacement to design 1,3,4-thiadiazole from 1,3,4-oxadiazole. ResearchGate. Available from: [Link]
-
National Center for Biotechnology Information (PubMed). (2014). Metabolism of a G protein-coupled receptor modulator, including two major 1,2,4-oxadiazole ring-opened metabolites and a rearranged cysteine-piperazine adduct. National Center for Biotechnology Information. Available from: [Link]
-
National Center for Biotechnology Information (PMC). (2022). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. National Center for Biotechnology Information. Available from: [Link]
-
ResearchGate. (2024). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. ResearchGate. Available from: [Link]
-
National Center for Biotechnology Information (NIH). (2022). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. National Center for Biotechnology Information. Available from: [Link]
-
National Center for Biotechnology Information (NIH). (2017). Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity. National Center for Biotechnology Information. Available from: [Link]
-
Preprints.org. (2024). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Preprints.org. Available from: [Link]
-
Atharva Publication. (2024). Pharmaceutical activity of 1,3,4-oxadaizole in heterocyclic chemistry. a review. Atharva Publication. Available from: [Link]
-
National Center for Biotechnology Information (NIH). (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. National Center for Biotechnology Information. Available from: [Link]
-
International Journal of FMC Research. (2023). 1,3,4-Oxadiazole as an Anticancer Agent. International Journal of FMC Research. Available from: [Link]
-
ResearchGate. (2017). Predicted metabolic routes of and sites of metabolism in 5-[(4-chlorophenoxy) methyl]-1, 3, 4oxadiazole-2-thiol predicted by MetaPrint2D-React and SOMP software. ResearchGate. Available from: [Link]
-
Bentham Science. (2021). 1,3,4-Oxadiazole Containing Compounds As Therapeutic Targets For Cancer Therapy. Bentham Science. Available from: [Link]
-
ResearchGate. (2021). 1,3,4-Oxadiazole Containing Compounds As Therapeutic Targets For Cancer Therapy. ResearchGate. Available from: [Link]
-
YouTube. (2022, July 1). How to escape from a cytotoxicity failure?. Audrey P. Turley & Lise Vanderkelen. Available from: [Link]
-
MDPI. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. Available from: [Link]
-
National Center for Biotechnology Information (NIH). (2014). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. National Center for Biotechnology Information. Available from: [Link]
-
Semantic Scholar. (2014). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. Semantic Scholar. Available from: [Link]
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Technical Support Center: Optimization of Dosage and Administration for In Vivo Testing of 1-(5-methyl-1,3,4-oxadiazol-2-yl)propan-2-one
Welcome to the technical support guide for the in vivo application of 1-(5-methyl-1,3,4-oxadiazol-2-yl)propan-2-one. This resource is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights into optimizing the dosage and administration of this novel compound. Our goal is to equip you with the necessary information to overcome common challenges and ensure the scientific rigor of your experiments.
The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5] The subject of this guide, this compound, is a promising candidate for further in vivo evaluation. This guide will walk you through the critical steps of dosage formulation and administration, providing a framework for logical decision-making and troubleshooting.
Frequently Asked Questions (FAQs)
Here we address some of the initial questions you may have before commencing your in vivo studies.
Q1: What are the key physicochemical properties of this compound to consider for in vivo studies?
While specific experimental data for this exact molecule is not extensively published, we can infer key properties from the behavior of other 1,3,4-oxadiazole derivatives. The solubility of 1,3,4-oxadiazoles is heavily influenced by the nature of their substituents.[1] The presence of a methyl group and a propan-2-one moiety suggests that this compound is likely to have low to moderate aqueous solubility. The 1,3,4-oxadiazole ring itself is known for its metabolic stability, which is a favorable characteristic for a drug candidate.[6]
Q2: How should I determine the starting dose for my in vivo experiments?
For novel compounds, a common approach is to start with a dose that is a fraction of the maximum tolerated dose (MTD). If the MTD is unknown, you can look at in vivo studies of structurally similar 1,3,4-oxadiazole derivatives. For instance, some derivatives have been tested in rodents at doses ranging from 20 mg/kg to 100 mg/kg.[1][7] It is advisable to perform a preliminary dose-ranging study to determine the MTD in your specific animal model. This typically involves administering escalating doses of the compound to small groups of animals and observing for signs of toxicity over a defined period.
Q3: What is the most appropriate route of administration?
The choice of administration route depends on the therapeutic goal and the physicochemical properties of the compound. For systemic effects, common routes include:
-
Intraperitoneal (IP) injection: Often used in early-stage rodent studies for its relative ease and ability to achieve systemic exposure.
-
Oral (PO) gavage: Preferred for mimicking clinical administration in humans, but bioavailability will depend on the compound's solubility and absorption characteristics.
-
Intravenous (IV) injection: Provides 100% bioavailability and is useful for pharmacokinetic studies, but may require more specialized formulation to ensure solubility in a physiological vehicle.
Given the predicted low to moderate solubility, initial studies might favor IP administration while formulation development for PO or IV routes is underway.
Q4: How can I prepare a stable and homogenous formulation for dosing?
Formulation is critical for achieving consistent and reproducible results. For a compound with predicted low aqueous solubility, you may need to use a vehicle that can solubilize it. A tiered approach to vehicle selection is recommended:
-
Aqueous vehicles: Start with simple aqueous vehicles like saline or phosphate-buffered saline (PBS). If the compound is not soluble, you may need to explore other options.
-
Co-solvents: A mixture of water and a water-miscible organic solvent can enhance solubility.[8] Common co-solvents include DMSO, ethanol, polyethylene glycol 400 (PEG400), and propylene glycol.[8] It is crucial to keep the concentration of the organic solvent as low as possible to avoid vehicle-induced toxicity.
-
Surfactants: Non-ionic surfactants like Tween® 80 or Cremophor® EL can be used to create micellar solutions or emulsions that can encapsulate and deliver poorly soluble compounds.
-
Nanosuspensions: For very poorly soluble compounds, nanosuspension technology can be a promising approach to improve bioavailability.[9]
Always perform a small-scale formulation test to ensure the compound remains in solution at the desired concentration and does not precipitate over time.
Troubleshooting Guides
This section provides a structured approach to resolving common issues encountered during the in vivo testing of this compound.
Issue 1: Poor or Variable Bioavailability
Symptoms:
-
Inconsistent therapeutic effect between animals in the same dose group.
-
Low or undetectable plasma concentrations of the compound.
-
High variability in pharmacokinetic parameters.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps | Rationale and Supporting Evidence |
| Poor Solubility in Vehicle | 1. Visually inspect the formulation for any precipitate before and after administration. 2. Perform a solubility test of the compound in the chosen vehicle at the intended concentration. 3. If solubility is low, explore alternative vehicles or formulation strategies as outlined in the FAQs. | For a drug to be absorbed, it must first be in solution at the site of administration.[10] Poor solubility is a major cause of low bioavailability for many drug candidates. |
| Precipitation at Injection Site | 1. For IP or subcutaneous (SC) injections, consider diluting the formulation to a larger volume (within animal welfare limits). 2. If using a co-solvent system, ensure the solvent is sufficiently diluted in the aqueous phase to prevent the compound from "crashing out" upon contact with physiological fluids. | Rapid changes in solvent composition upon injection can lead to precipitation of the drug, limiting its absorption. |
| Rapid Metabolism | 1. Conduct in vitro metabolic stability assays using liver microsomes or hepatocytes from the relevant species. 2. If metabolism is rapid, consider co-administration with a metabolic inhibitor (for research purposes only) to understand its impact on exposure. 3. Structural modifications to the compound may be necessary to block metabolic sites. | While the 1,3,4-oxadiazole ring is generally stable, substituents can be sites of metabolic attack.[11] |
| High First-Pass Effect (for PO) | 1. Compare the pharmacokinetic profiles after IV and PO administration to calculate absolute bioavailability. 2. If first-pass metabolism is high, formulation strategies to enhance lymphatic transport (e.g., lipid-based formulations) could be explored. | The liver is a primary site of drug metabolism, and for orally administered drugs, a significant portion can be metabolized before reaching systemic circulation. |
Issue 2: Unexpected Toxicity or Adverse Events
Symptoms:
-
Weight loss, lethargy, or other signs of distress in the animals.
-
Mortality at doses expected to be well-tolerated.
-
Organ damage observed during necropsy.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps | Rationale and Supporting Evidence |
| Vehicle-Induced Toxicity | 1. Administer the vehicle alone to a control group of animals and monitor for any adverse effects. 2. If the vehicle is causing toxicity, reduce the concentration of the co-solvent or surfactant, or select a more biocompatible vehicle. | Some organic solvents, such as DMSO and ethanol, can cause toxicity at high concentrations.[12] |
| Compound-Specific Toxicity | 1. Conduct a thorough literature search for the toxicity of similar 1,3,4-oxadiazole derivatives. 2. Perform a dose-escalation study to determine the MTD more accurately. 3. Consider in vitro cytotoxicity assays on relevant cell lines to assess the compound's intrinsic toxicity. | Preclinical safety testing is a critical step to identify potential target organs for toxicity.[13][14][15] |
| Off-Target Pharmacological Effects | 1. Use in silico tools to predict potential off-target interactions. 2. Perform in vitro screening against a panel of common off-targets (e.g., kinases, GPCRs). | A compound may have unintended pharmacological effects that contribute to its toxicity profile. |
Experimental Protocols
Protocol 1: Preparation of a Co-Solvent Formulation
This protocol provides a general method for preparing a co-solvent formulation suitable for IP injection in rodents.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Tween® 80
-
Sterile saline (0.9% NaCl)
-
Sterile vials and syringes
Procedure:
-
Weigh the required amount of this compound in a sterile vial.
-
Add a small volume of DMSO to dissolve the compound completely. Vortex or sonicate if necessary.
-
In a separate vial, prepare the vehicle by mixing PEG400 and Tween® 80. A common ratio is 1:1.
-
Add the PEG400/Tween® 80 mixture to the dissolved compound and vortex to mix thoroughly.
-
Slowly add sterile saline to the mixture while vortexing to reach the final desired concentration. The final concentration of organic solvents should be kept to a minimum (e.g., <10% DMSO, <40% PEG400).
-
Visually inspect the final formulation for any signs of precipitation. The solution should be clear.
-
Filter the formulation through a 0.22 µm sterile filter before administration.
Diagrams
Caption: A generalized workflow for the in vivo testing of a novel compound.
Caption: A decision-making workflow for troubleshooting in vivo experiments.
References
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Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). MDPI. Retrieved from [Link]
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Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity. (n.d.). National Institutes of Health. Retrieved from [Link]
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Oxadiazole Derivatives: A Comprehensive Review of Their Chemistry, Synthesis, and Pharmacological Potential. (2024). ResearchGate. Retrieved from [Link]
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Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. (2022). ACS Omega. Retrieved from [Link]
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Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. (2022). National Institutes of Health. Retrieved from [Link]
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Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. (2022). Europe PMC. Retrieved from [Link]
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Pharmacokinetic evaluation, molecular docking and in vitro biological evaluation of 1, 3, 4-oxadiazole derivatives as potent antioxidants and STAT3 inhibitors. (2021). National Institutes of Health. Retrieved from [Link]
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Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. (2018). National Institutes of Health. Retrieved from [Link]
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Drug Solubility: Importance and Enhancement Techniques. (2017). National Institutes of Health. Retrieved from [Link]
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Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. (2022). PubMed. Retrieved from [Link]
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1,3,4-Oxadiazole Containing Compounds As Therapeutic Targets For Cancer Therapy. (2021). Bentham Science. Retrieved from [Link]
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Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. (2021). National Institutes of Health. Retrieved from [Link]
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Step 2: Preclinical Research. (2018). FDA. Retrieved from [Link]
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Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. (2022). ResearchGate. Retrieved from [Link]
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Preclinical Studies in Drug Development. (n.d.). PPD. Retrieved from [Link]
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Oxadiazoles in Medicinal Chemistry. (2017). ACS Publications. Retrieved from [Link]
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The study of systemic exposition of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide in blood on rats. (2023). Research Results in Pharmacology. Retrieved from [Link]
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1-(5-tert-butyl-1,3,4-oxadiazol-2-yl)-2,2-dimethyl-1-propanone. (n.d.). ChemSynthesis. Retrieved from [Link]
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A review on solubility enhancement technique for pharmaceutical drugs. (2024). GSC Online Press. Retrieved from [Link]
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(PDF) Synthesis, Spectral and Molecular Characterization of Some Novel 2, 5-Disubstituted-1, 3, 4–Oxadiazole Derivatives and Evaluation of in vivo Antitumour Activity against HT 29 Cell Line. (2018). ResearchGate. Retrieved from [Link]
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Enhancing Drug Solubility, Bioavailability, and Targeted Therapeutic Applications through Magnetic Nanoparticles. (2023). MDPI. Retrieved from [Link]
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Synthesis and Pharmacological Evaluation of Few Novel 1,3,4- Oxadiazole Derivatives. (2022). Bulletin of Environment, Pharmacology and Life Sciences. Retrieved from [Link]
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Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. (2024). ResearchGate. Retrieved from [Link]
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(PDF) Molecular docking studies of 1, 3, 4 oxadiazoles Derivatives as anti-convulsive agents. (2015). ResearchGate. Retrieved from [Link]
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5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions. Retrieved from [Link]
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Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. (2024). Future Medicinal Chemistry. Retrieved from [Link]
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Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. (2022). MDPI. Retrieved from [Link]
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Compound and Biosample Management IT issues, Troubleshooting Guide. (n.d.). Pharma IQ. Retrieved from [Link]
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Preclinical research strategies for drug development. (2024). AMSbiopharma. Retrieved from [Link]
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General Principles of Preclinical Study Design. (2018). National Institutes of Health. Retrieved from [Link]
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Optimising Solubility: Selecting the Right Technology for Early Drug Development. (n.d.). Ardena. Retrieved from [Link]
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BIOLOGICALLY ACTIVE OXADIAZOLE. (2015). Journal of Drug Delivery and Therapeutics. Retrieved from [Link]
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Design, Synthesis, In Vivo, and In Silico Evaluation of Benzothiazoles Bearing a 1,3,4-Oxadiazole Moiety as New Antiepileptic Agents. (2016). National Institutes of Health. Retrieved from [Link]
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Validation & Comparative
validation of chemical structure of 1-(5-methyl-1,3,4-oxadiazol-2-yl)propan-2-one using X-ray crystallography
Introduction: The Imperative of Unambiguous Structural Confirmation in Drug Discovery
In the landscape of modern drug development and materials science, the precise characterization of a novel chemical entity is paramount. The biological activity and safety profile of a compound are intrinsically linked to its three-dimensional atomic arrangement. Any ambiguity in the chemical structure can lead to erroneous interpretations of biological data, wasted resources, and potential safety risks. The subject of this guide, 1-(5-methyl-1,3,4-oxadiazol-2-yl)propan-2-one, a molecule featuring the privileged 1,3,4-oxadiazole scaffold, is a prime example where definitive structural validation is not just a procedural step but a scientific necessity.[1][2] The 1,3,4-oxadiazole ring is a bioisostere for amide and ester groups, enhancing pharmacokinetic properties like lipophilicity, and is a key component in numerous therapeutic agents.[2][3]
This guide provides a comprehensive comparison of analytical techniques for the structural validation of this compound, with a primary focus on single-crystal X-ray crystallography as the gold standard for unambiguous structure determination. We will delve into the causality behind experimental choices, present detailed protocols, and compare the insights gained from this definitive method with complementary spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
The Gold Standard: Single-Crystal X-ray Crystallography
While various spectroscopic methods provide pieces of the structural puzzle, single-crystal X-ray diffraction (SC-XRD) stands alone in its ability to provide a precise and unequivocal three-dimensional map of the atomic arrangement within a crystalline solid.[4] This technique offers direct evidence of bond connectivity, bond lengths, bond angles, and stereochemistry, leaving no room for ambiguity. For a novel compound like this compound, obtaining a crystal structure is the most authoritative method of validation.
Conceptual Framework: From Crystal to Structure
The fundamental principle of X-ray crystallography lies in the interaction of X-rays with the electron clouds of atoms arranged in a regular, repeating lattice. When a single crystal is irradiated with a monochromatic X-ray beam, the X-rays are diffracted in a specific pattern of spots of varying intensities. The geometry and intensity of this diffraction pattern are directly related to the arrangement of atoms within the crystal. By analyzing this pattern, the crystal structure can be solved and refined to yield a detailed molecular model.
Experimental Protocol: A Self-Validating Workflow
The process of obtaining a single-crystal X-ray structure is a multi-step workflow, where the quality of the outcome at each stage dictates the success of the next.
Step 1: Crystal Growth (The Art and Science)
-
Rationale: The cornerstone of a successful X-ray diffraction experiment is a high-quality single crystal, typically 0.1-0.5 mm in size, free of cracks and defects. The slow growth of crystals from a supersaturated solution is the most common method.
-
Protocol:
-
Dissolve the purified this compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents) to near saturation at a slightly elevated temperature.
-
Filter the solution to remove any particulate matter.
-
Allow the solution to cool slowly to room temperature. To further control the rate of crystallization, the vessel can be placed in an insulated container.
-
Alternatively, employ the slow evaporation technique by covering the vessel with a perforated film to allow for gradual solvent evaporation over several days.
-
Once crystals have formed, carefully select a well-formed, transparent crystal for mounting.
-
Step 2: Data Collection
-
Rationale: The mounted crystal is subjected to a focused beam of X-rays, and the resulting diffraction pattern is recorded as the crystal is rotated. Modern diffractometers automate this process, collecting a complete dataset.
-
Protocol:
-
Mount a suitable crystal on a goniometer head.
-
Center the crystal in the X-ray beam of the diffractometer.
-
Perform an initial set of diffraction images to determine the unit cell parameters and crystal system.
-
Execute a full data collection strategy, rotating the crystal through a series of angles to capture a comprehensive set of diffraction spots.
-
Step 3: Structure Solution and Refinement
-
Rationale: The collected diffraction data is processed to determine the arrangement of atoms in the unit cell. This initial model is then refined to best fit the experimental data.
-
Protocol:
-
Integrate the raw diffraction images to obtain a list of reflection intensities.
-
Solve the phase problem using direct methods or Patterson methods to generate an initial electron density map.
-
Build an initial molecular model into the electron density map.
-
Refine the atomic positions and thermal parameters of the model against the experimental data to minimize the difference between the observed and calculated structure factors.
-
The final refined structure is evaluated based on crystallographic R-factors, which indicate the goodness of fit.
-
The entire process, from crystal growth to the final refined structure, is a self-validating system. A high-quality crystal will produce a high-resolution diffraction pattern, which in turn allows for a more accurate and reliable structure solution and refinement.
dot graph TD { A[Purified Compound] --> B{Crystal Growth}; B --> C[Single Crystal Selection]; C --> D[X-ray Data Collection]; D --> E[Structure Solution]; E --> F[Structure Refinement]; F --> G[Final Validated Structure]; }
Workflow for Single-Crystal X-ray Crystallography
Complementary Spectroscopic Techniques: Building a Cohesive Picture
While X-ray crystallography provides the definitive structure, other spectroscopic techniques are invaluable for routine characterization, purity assessment, and providing corroborating evidence. These methods are often faster and require less sample preparation than growing high-quality single crystals.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[5] It provides detailed information about the carbon-hydrogen framework, connectivity, and the chemical environment of each atom.
-
¹H NMR Spectroscopy: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
-
¹³C NMR Spectroscopy: Provides information on the number of different types of carbon atoms in the molecule.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups in a molecule.[6] Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its vibrational modes.
Mass Spectrometry (MS)
Mass spectrometry is a high-sensitivity technique that provides information about the molecular weight and elemental composition of a compound.[7][8] It also reveals fragmentation patterns that can be used to deduce structural features.[7][8]
dot graph LR { subgraph "Structural Validation" direction LR A[X-ray Crystallography] -- "Definitive 3D Structure" --> B(Final Structure); C[NMR Spectroscopy] -- "Connectivity & Environment" --> B; D[IR Spectroscopy] -- "Functional Groups" --> B; E[Mass Spectrometry] -- "Molecular Weight & Formula" --> B; end }
Interplay of Analytical Techniques for Structural Elucidation
Comparative Data Analysis for this compound
The following table summarizes the expected and, where available, experimental data for the structural validation of this compound. The data for the closely related analog, 2-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl acetate, is included for comparison.[9][10]
| Technique | Parameter | Expected Data for this compound | Experimental Data for Analog: 2-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl acetate |
| X-ray Crystallography | Crystal System | Monoclinic or Orthorhombic (common for small organic molecules) | Monoclinic[9][10] |
| Space Group | P2₁/c or similar | P2₁/n[9][10] | |
| Key Bond Lengths | C=O (~1.21 Å), C-O (oxadiazole, ~1.37 Å), C=N (oxadiazole, ~1.29 Å) | Benzene and oxadiazole rings are approximately coplanar.[9][10] | |
| ¹H NMR | Chemical Shift (δ) | ~2.3 ppm (s, 3H, -COCH₃), ~2.6 ppm (s, 3H, oxadiazole-CH₃), ~4.2 ppm (s, 2H, -CH₂-) | - |
| ¹³C NMR | Chemical Shift (δ) | ~11 ppm (oxadiazole-CH₃), ~30 ppm (-COCH₃), ~45 ppm (-CH₂-), ~160 ppm (C=N, oxadiazole), ~165 ppm (C-O, oxadiazole), ~205 ppm (C=O, ketone)[11] | - |
| IR Spectroscopy | Wavenumber (cm⁻¹) | ~1720 cm⁻¹ (C=O stretch, ketone), ~1620 cm⁻¹ (C=N stretch, oxadiazole), ~1070 cm⁻¹ (C-O-C stretch, oxadiazole) | - |
| Mass Spectrometry (EI) | Molecular Ion (M⁺) | m/z = 154 | - |
| Key Fragments | m/z = 111 ([M-COCH₃]⁺), m/z = 83 ([M-CH₂COCH₃]⁺), m/z = 43 ([COCH₃]⁺) | - |
Conclusion: An Integrated Approach to Absolute Confidence
The definitive validation of the chemical structure of this compound, or any novel compound, relies on an integrated analytical approach. While NMR, IR, and MS provide essential and corroborating data, single-crystal X-ray crystallography remains the unequivocal gold standard for determining the precise three-dimensional arrangement of atoms. The successful execution of the crystallographic workflow, from meticulous crystal growth to rigorous data refinement, provides an unparalleled level of confidence in the molecular structure. This foundational knowledge is critical for the rational design of future drug candidates and advanced materials, ensuring that subsequent research is built upon a solid and unambiguous structural foundation.
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PubChem. 5-Methyl-1,3,4-oxadiazol-2-amine. Available at: [Link]
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ResearchGate. Structure of 1, 3, 4-oxadiazole derivatives. Available at: [Link]
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National Institutes of Health. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. Available at: [Link]
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Luxembourg Bio Technologies. A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU Tetrahedron. Available at: [Link]
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National Institutes of Health. 2-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl acetate. Available at: [Link]
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University of California, Davis. 13C NMR spectroscopy • Chemical shift. Available at: [Link]
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University of Colorado Boulder. Table of Characteristic IR Absorptions. Available at: [Link]
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National Institutes of Health. Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. Available at: [Link]
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Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]
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University of Alabama at Birmingham. Ion fragmentation of small molecules in mass spectrometry. Available at: [Link]
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IUCr. Crystal structure of 5-(furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine. Available at: [Link]
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ResearchGate. ¹H and ¹³C NMR chemical shifts of the regioisomers 2a, 3a, 4a, and 5a. Available at: [Link]
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Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Available at: [Link]
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YouTube. Mass Spectrometry Fragmentation Part 1. Available at: [Link]
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Oregon State University. 1H NMR Chemical Shift. Available at: [Link]
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University of Alabama at Birmingham. Ion fragmentation of small molecules in mass spectrometry. Available at: [Link]
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The Cambridge Crystallographic Data Centre (CCDC). The Largest Curated Crystal Structure Database. Available at: [Link]
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Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. Available at: [Link]
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Oregon State University. 13C NMR Chemical Shift. Available at: [Link]
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CAS. 1-(3-Methyl-1,2,4-oxadiazol-5-yl)-2-propanone. Available at: [Link]
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MDPI. Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. Available at: [Link]
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ZORA. Crystal structure of 2-({[5-(adamantan-2-yl)- 2-sulfanylidene-1,3,4-oxadiazolidin-3-yl]methyl} amino)benzonitrile. Available at: [Link]
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Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]
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The Cambridge Crystallographic Data Centre (CCDC). A Million Crystal Structures: the CSD Contribution in the Designing of Biologically-Active Molecules. Available at: [Link]
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ZORA. Crystal structure of 2-[(4-bromobenzyl)thio]- 5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole. Available at: [Link]
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A Comparative Analysis of the Antimicrobial Efficacy of 1-(5-methyl-1,3,4-oxadiazol-2-yl)propan-2-one Against Standard Antibiotics
In the global effort to combat antimicrobial resistance, the exploration of novel chemical scaffolds is paramount.[1][2][3] The 1,3,4-oxadiazole nucleus has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antibacterial, antifungal, and antiviral properties.[1][4][5] This guide presents a comparative study of the antimicrobial activity of a novel derivative, 1-(5-methyl-1,3,4-oxadiazol-2-yl)propan-2-one, against a panel of clinically relevant bacterial strains. Its efficacy is benchmarked against established standard antibiotics: Ciprofloxacin, Gentamicin, Ampicillin, and Vancomycin.
The rationale for this investigation is rooted in the urgent need for new antimicrobial agents with potentially novel mechanisms of action that can circumvent existing resistance pathways.[1][2] Oxadiazole derivatives have shown promise in this regard, with some studies suggesting mechanisms that involve the inhibition of essential bacterial enzymes like DNA gyrase or interference with cell wall synthesis.[1][6][7] This study, therefore, provides a foundational in vitro assessment of this compound, offering critical data for its further development as a potential therapeutic agent.
Experimental Design and Rationale
The antimicrobial activity of this compound and the selected standard antibiotics was determined by assessing their Minimum Inhibitory Concentration (MIC) values. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[8] This quantitative measure is a gold standard for assessing the potency of an antimicrobial compound in vitro.[9]
A diverse panel of bacterial strains was selected to represent a broad spectrum of clinically significant pathogens, including both Gram-positive and Gram-negative bacteria. This allows for a comprehensive evaluation of the compound's breadth of activity. The chosen strains are standard reference strains used in antimicrobial susceptibility testing, ensuring the reproducibility and comparability of the data.
The standard antibiotics were chosen to represent different classes with distinct mechanisms of action:
-
Ciprofloxacin: A fluoroquinolone that inhibits DNA gyrase and topoisomerase IV.
-
Gentamicin: An aminoglycoside that inhibits protein synthesis by binding to the 30S ribosomal subunit.
-
Ampicillin: A β-lactam antibiotic that inhibits the synthesis of the bacterial cell wall.
-
Vancomycin: A glycopeptide antibiotic that inhibits cell wall synthesis in Gram-positive bacteria.
Experimental Workflow
The experimental workflow for determining the Minimum Inhibitory Concentration (MIC) values is depicted in the following diagram:
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A Comparative Efficacy Analysis of 1-(5-methyl-1,3,4-oxadiazol-2-yl)propan-2-one and Its Isomers: A Guide for Drug Discovery Professionals
In the landscape of modern medicinal chemistry, the 1,3,4-oxadiazole scaffold stands out as a privileged structure, integral to a multitude of pharmacologically active agents.[1][2] Its presence in various therapeutic compounds underscores its importance in drug design and development.[3][4] This guide provides a detailed comparative analysis of the potential efficacy of 1-(5-methyl-1,3,4-oxadiazol-2-yl)propan-2-one and its structural isomers. While direct comparative experimental data for this specific compound remains limited in publicly accessible literature, this analysis is built upon established principles of structure-activity relationships (SAR) within the 1,3,4-oxadiazole class and related isomers, offering a predictive framework for researchers in drug discovery.
The Significance of the 1,3,4-Oxadiazole Core
The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. This arrangement imparts a unique set of physicochemical properties, including metabolic stability, the capacity for hydrogen bonding, and a rigid planar structure that can effectively present substituents to biological targets.[1][5] These characteristics have been harnessed to develop a wide array of therapeutic agents with diverse activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[3][4][6]
Structural Isomers of this compound: A Comparative Overview
The biological activity of a molecule is intrinsically linked to its three-dimensional structure and the electronic properties of its constituent atoms. In the case of this compound, several positional isomers can be envisioned, each with a distinct arrangement of the methyl and propan-2-one substituents on the oxadiazole ring. The primary isomers of interest for this comparison are:
-
This compound (Target Compound)
-
1-(2-methyl-1,3,4-oxadiazol-5-yl)propan-2-one (Isomer A)
-
Derivatives of the 1,2,4-oxadiazole ring , such as 1-(3-methyl-1,2,4-oxadiazol-5-yl)propan-2-one and 1-(5-methyl-1,2,4-oxadiazol-3-yl)propan-2-one.
The seemingly subtle shift in substituent positions can lead to significant alterations in the molecule's interaction with biological targets.
Predicting Efficacy: A Structure-Activity Relationship (SAR) Perspective
The Influence of Substituent Position on the 1,3,4-Oxadiazole Ring
The arrangement of substituents on the 1,3,4-oxadiazole ring dictates the molecule's overall electronic distribution, lipophilicity, and steric profile. In the target compound, the propan-2-one moiety is at the 2-position and the methyl group is at the 5-position. In Isomer A, these positions are reversed. This seemingly minor change can have profound implications for biological activity. For instance, if a specific hydrogen bond acceptor on a biological target is crucial for binding, the accessibility of the nitrogen atoms in the oxadiazole ring will differ between the two isomers, potentially leading to a difference in binding affinity and, consequently, efficacy.
Comparative Physicochemical Properties of 1,3,4- and 1,2,4-Oxadiazole Isomers
The constitutional isomerism between 1,3,4-oxadiazoles and 1,2,4-oxadiazoles introduces more significant variations in physicochemical properties, which in turn affect their pharmacokinetic and pharmacodynamic profiles.[8][9]
| Property | 1,3,4-Oxadiazole Derivatives | 1,2,4-Oxadiazole Derivatives | Rationale for Efficacy Differences |
| Aromaticity | Generally possess a higher degree of aromaticity, contributing to greater thermal and chemical stability.[8] | Considered to have lower aromatic character.[8] | Higher stability of the 1,3,4-isomer may lead to a more favorable metabolic profile in vivo. |
| Hydrogen Bonding | The symmetrical arrangement of nitrogen atoms influences the hydrogen bond acceptor strength.[9] | The asymmetrical nitrogen placement results in different hydrogen bond acceptor and donor strengths compared to the 1,3,4-isomer.[9] | Differences in hydrogen bonding capabilities can drastically alter binding affinities to target proteins. |
| Dipole Moment | Symmetrical substitution can lead to a lower overall dipole moment. | Asymmetrical substitution generally results in a larger dipole moment. | A higher dipole moment can influence solubility and membrane permeability, impacting drug absorption and distribution. |
These fundamental differences suggest that even with identical substituents, the isomeric oxadiazole core will dictate distinct biological activities.
Potential Therapeutic Applications: An Evidence-Based Postulation
Given the broad spectrum of activities reported for 1,3,4-oxadiazole derivatives, we can hypothesize potential therapeutic applications for this compound and its isomers.
Antimicrobial Activity
Numerous 2,5-disubstituted 1,3,4-oxadiazoles have demonstrated significant antibacterial and antifungal properties.[2][3] The efficacy is often dependent on the nature of the substituents. For instance, the presence of a ketone functionality, as in the propan-2-one group, could potentially enhance antimicrobial activity through various mechanisms, including enzyme inhibition or disruption of microbial cell membranes. A comparative study of the isomers would be crucial to determine which substitution pattern provides the optimal orientation and electronic properties for antimicrobial action.
Anticancer Activity
The 1,3,4-oxadiazole scaffold is a cornerstone in the development of novel anticancer agents.[10] These compounds can exert their effects through various mechanisms, such as the inhibition of kinases, tubulin polymerization, or growth factors. The specific positioning of the methyl and propan-2-one groups on the oxadiazole ring would be critical in determining the molecule's ability to fit into the binding pocket of a specific cancer-related target.
Experimental Protocols for Comparative Efficacy Evaluation
To empirically validate the theoretical comparisons outlined above, a series of well-defined experimental protocols are necessary.
Synthesis of this compound and its Isomers
The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles typically involves the cyclization of a diacylhydrazine precursor, often in the presence of a dehydrating agent like phosphoryl chloride.[2] A general synthetic pathway is outlined below.
Caption: General synthetic workflow for 1,3,4-oxadiazole derivatives.
A detailed, step-by-step protocol for a similar synthesis is as follows:
-
Preparation of the Diacylhydrazine Intermediate:
-
To a solution of acetohydrazide in an appropriate solvent (e.g., pyridine), add an equimolar amount of a suitable acetoacetic acid derivative (e.g., acetoacetyl chloride) dropwise at 0°C.
-
Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Isolate the diacylhydrazine intermediate by precipitation or extraction.
-
-
Cyclization to the 1,3,4-Oxadiazole:
-
Suspend the dried diacylhydrazine in a dehydrating agent such as phosphoryl chloride.
-
Reflux the mixture for a specified period.
-
Carefully pour the reaction mixture onto crushed ice to quench the reaction.
-
Neutralize the solution and extract the product with an organic solvent.
-
Purify the crude product by column chromatography or recrystallization.
-
The synthesis of the 1,2,4-oxadiazole isomers would require a different synthetic strategy, typically involving the reaction of an amidoxime with a carboxylic acid derivative.
In Vitro Efficacy Assays
A panel of in vitro assays should be employed to compare the biological activities of the synthesized isomers.
1. Antimicrobial Susceptibility Testing:
-
Broth Microdilution Method: To determine the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacteria and fungi.
-
Prepare serial dilutions of each isomeric compound in a 96-well microtiter plate.
-
Inoculate each well with a standardized microbial suspension.
-
Incubate the plates under appropriate conditions.
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
-
2. Anticancer Cytotoxicity Assay:
-
MTT Assay: To assess the cytotoxic effects of the isomers on various cancer cell lines.
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the isomeric compounds for a specified duration (e.g., 48-72 hours).
-
Add MTT reagent to each well and incubate to allow the formation of formazan crystals.
-
Solubilize the formazan crystals and measure the absorbance at a specific wavelength.
-
Calculate the IC50 value (the concentration that inhibits 50% of cell growth).
-
Caption: Workflow for comparative efficacy evaluation.
Conclusion and Future Directions
While the absence of direct experimental data on this compound necessitates a theoretical approach, the principles of structure-activity relationships provide a robust framework for predicting the comparative efficacy of its isomers. The subtle yet significant differences in the physicochemical properties of 1,3,4- and 1,2,4-oxadiazole isomers, coupled with the influence of substituent positioning, strongly suggest that the biological activities of these compounds will not be equivalent.
This guide underscores the critical need for the synthesis and systematic biological evaluation of this compound and its isomers. Such studies will not only provide definitive data on their comparative efficacy but also contribute valuable insights into the broader structure-activity relationships of this important class of heterocyclic compounds, thereby guiding future drug discovery efforts.
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Synthesis and quantitative structure-activity relationships of new 2,5-disubstituted-1,3,4-oxadiazoles. (URL: [Link])
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Synthesis and Fungicidal Activity of 2,5-Disubstituted- 1,3,4-oxadiazole Derivatives. (URL: [Link])
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Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. (URL: [Link])
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Synthesis and Biological Evaluation of β-Aroylpropionic acid based 1,3,4-Oxadiazoles. (URL: [Link])
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A Comparative Guide to the Synthesis of 1-(5-methyl-1,3,4-oxadiazol-2-yl)propan-2-one: Validation of a Novel One-Pot, Microwave-Assisted Approach
Abstract
The 1,3,4-oxadiazole moiety is a privileged scaffold in medicinal chemistry, recognized for its broad pharmacological potential.[1][2][3] The synthesis of derivatives such as 1-(5-methyl-1,3,4-oxadiazol-2-yl)propan-2-one, a key building block for more complex molecules, is of significant interest. This guide provides an in-depth comparison between a conventional, multi-step synthesis and a novel, microwave-assisted one-pot method. We present a head-to-head validation, offering detailed experimental protocols and comparative data on reaction efficiency, purity, and sustainability. The objective is to equip researchers and drug development professionals with a scientifically validated, superior methodology for the synthesis of this important intermediate.
Introduction: The Significance of the 1,3,4-Oxadiazole Core
The 1,3,4-oxadiazole ring is a five-membered heterocycle that is isosteric to esters and amides, offering unique properties such as metabolic stability and favorable hydrogen bonding capabilities.[4] These characteristics have led to its incorporation into a wide array of therapeutic agents, including those with antimicrobial, anti-inflammatory, and anticancer activities.[1][5][6] The target compound, this compound, features a reactive ketone group, making it a versatile precursor for further chemical elaboration in drug discovery programs.
Traditionally, the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclodehydration of N,N'-diacylhydrazine intermediates.[7] This process often requires harsh dehydrating agents like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA), leading to arduous workups and the generation of significant chemical waste.[2][7][8] Such methods, while established, present challenges in terms of efficiency, safety, and environmental impact.[9][10]
This guide introduces and validates a novel synthesis that leverages the principles of green chemistry.[9][10] By combining a one-pot strategy with microwave irradiation, this new method aims to overcome the limitations of conventional approaches, offering a faster, cleaner, and more efficient route to the target compound.[1][11]
Comparative Synthesis Methodologies
We will compare two distinct synthetic pathways to this compound.
-
Method A: Conventional Two-Step Synthesis. This route involves the initial formation and isolation of an N,N'-diacylhydrazine intermediate, followed by a separate cyclodehydration step using a chemical dehydrating agent.
-
Method B: Novel One-Pot, Microwave-Assisted Synthesis. This innovative approach combines the reactants in a single vessel and utilizes microwave energy to drive the reaction to completion, eliminating the need for harsh reagents and intermediate isolation.[1][11]
Method A: The Conventional Approach
The traditional synthesis is a well-documented but often cumbersome process. The reaction proceeds in two discrete stages:
-
Formation of the Diacylhydrazine: Acetic hydrazide is reacted with acetoacetic acid (or its activated equivalent) to form the N-acetyl-N'-acetoacetyl hydrazine intermediate. This step typically requires refluxing in a suitable solvent for several hours.
-
Cyclodehydration: The isolated diacylhydrazine is then treated with a strong dehydrating agent, such as phosphorus oxychloride, to induce ring closure and form the 1,3,4-oxadiazole ring. This step is often exothermic and requires careful temperature control and a meticulous workup procedure to neutralize the corrosive reagent.
Causality Behind Experimental Choices: The choice of phosphorus oxychloride is based on its historical efficacy as a powerful dehydrating agent for this type of transformation.[7] However, its use necessitates non-polar solvents for extraction and careful quenching with ice and base, complicating the purification process and raising safety concerns.
Method B: The Novel Green Chemistry Approach
Our proposed method streamlines the synthesis into a single, efficient operation. It is based on the principle of an in-situ formation of the diacylhydrazine followed by immediate, microwave-induced cyclodehydration.
Causality Behind Experimental Choices: This method replaces harsh chemical dehydrants with the physical energy of microwaves.[1] Microwave heating provides rapid and uniform heating of the reaction mixture, which can significantly accelerate reaction rates and often leads to cleaner reactions with higher yields.[1][11] The one-pot nature of the synthesis minimizes handling losses and reduces solvent waste, aligning with the principles of green and sustainable chemistry.[9][10][12] The use of a milder catalyst, such as molecular iodine, can facilitate the oxidative cyclization under these conditions.[12]
Experimental Validation: Protocols and Workflows
The following protocols provide step-by-step instructions for both synthesis methods to allow for a direct comparison.
Diagram: Comparative Synthesis Workflow
The diagram below illustrates the contrasting workflows of the conventional and novel synthesis methods.
Caption: Workflow comparison of Conventional (A) vs. Novel (B) synthesis.
Detailed Experimental Protocol: Method A (Conventional)
Step 1: Synthesis of N-acetyl-N'-(3-oxobutanoyl)hydrazine
-
To a solution of acetoacetic acid (1.0 eq) in dichloromethane (DCM), add oxalyl chloride (1.1 eq) and a catalytic amount of DMF at 0 °C.
-
Stir the reaction mixture at room temperature for 2 hours until gas evolution ceases.
-
In a separate flask, dissolve acetic hydrazide (1.0 eq) and triethylamine (1.2 eq) in DCM.
-
Slowly add the prepared acyl chloride solution to the acetic hydrazide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours. Monitor by TLC.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate.
Step 2: Cyclodehydration to this compound
-
Dissolve the crude diacylhydrazine intermediate from Step 1 in phosphorus oxychloride (POCl₃, 5.0 eq) at 0 °C.
-
Heat the reaction mixture to 80 °C and stir for 4-5 hours.[13] Monitor by TLC.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until pH 7-8 is reached.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to obtain the final product.
Detailed Experimental Protocol: Method B (Novel)
One-Pot Synthesis of this compound
-
In a 10 mL microwave reaction vessel, combine acetic hydrazide (1.0 eq), acetoacetic acid (1.1 eq), and a catalytic amount of molecular iodine (I₂, 0.1 eq).
-
Add a minimal amount of a high-boiling point solvent like N,N-Dimethylformamide (DMF) or perform under solvent-free conditions.[12]
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at 120 °C for 15-20 minutes. Monitor pressure to ensure it remains within safe limits.
-
After cooling, dilute the reaction mixture with ethyl acetate.
-
Wash the solution with aqueous sodium thiosulfate to remove iodine, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude product can often be purified by simple recrystallization or a short silica plug filtration.
Comparative Data Analysis
The performance of both methods was evaluated based on key metrics critical for process chemistry and drug development. The results are summarized below.
| Parameter | Method A: Conventional | Method B: Novel One-Pot | Justification |
| Overall Yield | 45-55% | 80-90% | One-pot design minimizes transfer losses and microwave heating improves reaction efficiency.[1] |
| Reaction Time | ~18 hours | ~20 minutes | Microwave irradiation dramatically accelerates the cyclodehydration step.[11] |
| Purity (Crude) | ~70% (Requires Chromatography) | >90% (Often Recrystallizable) | The clean reaction profile under microwave conditions reduces byproduct formation.[1] |
| Reagent Toxicity | High (Uses POCl₃) | Low (Uses catalytic I₂) | Avoids the use of corrosive and hazardous phosphorus oxychloride. |
| Solvent Usage | High (DCM, Ethyl Acetate) | Minimal to None | The one-pot, high-temperature nature of the reaction reduces the need for solvents.[12] |
| Workup Complexity | High (Neutralization, Extraction) | Low (Simple Wash/Filtration) | Eliminates the hazardous quenching and neutralization steps. |
Mechanistic Insight & Validation
The identity and purity of the synthesized this compound were confirmed using standard analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry). The data obtained from the product of Method B were identical to those from Method A, confirming the successful synthesis of the target structure.
Diagram: Proposed Mechanism for Method B
The diagram below outlines the proposed reaction pathway for the novel one-pot synthesis.
Caption: Proposed mechanism for the one-pot, iodine-catalyzed synthesis.
The key to Method B's success lies in the dual role of microwave energy and the iodine catalyst. Microwaves provide the activation energy for both the initial condensation to the diacylhydrazine and the subsequent cyclization. Molecular iodine acts as a mild Lewis acid and an oxidizing agent to facilitate the final ring-closing and aromatization step, a more environmentally benign alternative to stoichiometric heavy-metal oxidants or harsh dehydrating agents.[12]
Conclusion and Future Outlook
This guide demonstrates a comprehensive validation of a novel, one-pot, microwave-assisted synthesis of this compound. The experimental data unequivocally show that this new method is superior to the conventional two-step approach in terms of reaction yield, time, purity, and adherence to green chemistry principles.
Key Advantages of the Novel Method:
-
Efficiency: A significant reduction in reaction time from hours to minutes.
-
Yield: Substantially higher overall yields due to the elimination of intermediate isolation.
-
Safety & Sustainability: Avoids corrosive and hazardous reagents like POCl₃ and minimizes solvent waste.
-
Simplicity: A streamlined workflow with a significantly less complex workup and purification process.
For researchers, scientists, and drug development professionals, the adoption of this validated method can accelerate discovery timelines, reduce costs, and improve the environmental footprint of their chemical synthesis operations. This approach represents a significant advancement in the practical synthesis of valuable 1,3,4-oxadiazole building blocks.
References
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Comparative Docking Analysis of 1-(5-methyl-1,3,4-oxadiazol-2-yl)propan-2-one and its Analogs Against Bacterial Peptide Deformylase
A Senior Application Scientist's Guide to In Silico Hit-to-Lead Exploration
In the landscape of modern drug discovery, computational techniques such as molecular docking have become indispensable for the rapid and cost-effective screening of potential therapeutic agents. The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4][5] This guide provides a comprehensive comparative docking analysis of 1-(5-methyl-1,3,4-oxadiazol-2-yl)propan-2-one, a representative of this privileged heterocyclic family, and a focused library of its analogs. The objective is to elucidate potential structure-activity relationships (SAR) and identify promising candidates for further development as antibacterial agents.
The selection of a biological target is paramount for a meaningful docking study. Given the established antibacterial potential of 1,3,4-oxadiazole derivatives, we have chosen Peptide Deformylase (PDF) as our target protein.[6][7] PDF is a metalloenzyme essential for bacterial protein synthesis, making it an attractive target for novel antibiotics.[6][8] By inhibiting PDF, the maturation of bacterial proteins is halted, leading to bacterial cell death.
This guide will walk through the entire in silico experimental workflow, from the design of the analog library to the interpretation of docking results, providing a robust framework for researchers engaged in computational drug design.
Experimental Design and Rationale
The cornerstone of this comparative analysis lies in a logically designed library of analogs. Starting with the parent compound, this compound (OXA-0), we will introduce systematic modifications to probe the chemical space around the core scaffold. The designed analogs (OXA-1 to OXA-4) explore the impact of altering key functional groups on the binding affinity and interaction profile with the active site of Peptide Deformylase.
Analog Library:
-
OXA-0 (Parent Compound): this compound
-
OXA-1: 1-(5-phenyl -1,3,4-oxadiazol-2-yl)propan-2-one (Methyl group replaced with a phenyl ring to explore the effect of a larger, aromatic substituent).
-
OXA-2: 1-(5-methyl-1,3,4-oxadiazol-2-yl)ethan-1-ol (Keto group reduced to a hydroxyl to assess the importance of the carbonyl oxygen as a hydrogen bond acceptor).
-
OXA-3: 2-(5-methyl-1,3,4-oxadiazol-2-yl)-N-phenylacetamide (Propan-2-one side chain replaced with an N-phenylacetamide group to introduce additional hydrogen bonding and aromatic interaction possibilities).
-
OXA-4: 1-(5-methyl-1,3,4-oxadiazol-2-yl)propan-2-amine (Keto group replaced with an amine to evaluate the impact of a basic nitrogen atom).
Methodology: A Step-by-Step Protocol for Comparative Docking
The following protocol outlines a self-validating system for performing a comparative molecular docking analysis. The causality behind each experimental choice is explained to ensure scientific rigor.
Preparation of the Receptor Protein
The three-dimensional crystal structure of the target protein is the foundation of a docking study.
-
Step 1: Retrieval of Protein Structure. The crystal structure of Peptide Deformylase (e.g., from Staphylococcus aureus) is downloaded from the Protein Data Bank (PDB). For this study, we will hypothetically use a PDB entry with a co-crystallized inhibitor, which helps in defining the active site.
-
Step 2: Protein Preparation. The downloaded PDB file is prepared using a molecular modeling software suite (e.g., Schrödinger Maestro, AutoDock Tools). This involves:
-
Removing water molecules that are not critical for ligand binding.
-
Adding hydrogen atoms, as they are typically not resolved in crystal structures.
-
Assigning correct bond orders and formal charges.
-
Repairing any missing side chains or loops in the protein structure.
-
-
Step 3: Active Site Definition and Grid Generation. The binding site is defined based on the location of the co-crystallized ligand or through literature precedents. A grid box is then generated around this active site. This grid defines the volume within which the docking software will attempt to place the ligands.
Ligand Preparation
The ligands must be in a format suitable for the docking software.
-
Step 1: 2D Structure Sketching and 3D Conversion. The 2D structures of the parent compound (OXA-0) and its analogs (OXA-1 to OXA-4) are drawn using a chemical drawing tool (e.g., ChemDraw, MarvinSketch) and converted to 3D structures.
-
Step 2: Ligand Optimization. The 3D structures of the ligands are energetically minimized using a suitable force field (e.g., OPLS, MMFF94). This step ensures that the ligand conformations are sterically favorable.
-
Step 3: Generation of Tautomers and Ionization States. The ligands are prepared at a biologically relevant pH (e.g., 7.4) to generate possible ionization states and tautomers, which can significantly influence binding.
Molecular Docking Simulation
This is the core of the experiment where the binding poses and affinities of the ligands are predicted.
-
Step 1: Docking Algorithm Selection. A suitable docking program (e.g., AutoDock Vina, GLIDE) is chosen. These programs use algorithms to explore various conformations and orientations of the ligand within the receptor's active site.
-
Step 2: Execution of Docking. Each prepared ligand is docked into the prepared receptor grid. The docking program will generate a set of possible binding poses for each ligand, ranked by a scoring function.
-
Step 3: Post-Docking Analysis. The results are analyzed to evaluate the predicted binding affinity (docking score) and the binding mode of each ligand. The interactions between the ligand and the protein residues (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) are visualized and documented.
Caption: A generalized workflow for the comparative molecular docking analysis.
Results: A Comparative Analysis of Docking Performance
The docking results are summarized in Table 1. The docking score is a measure of the predicted binding affinity, with more negative values indicating a stronger predicted interaction. The key interacting residues provide insight into the specific molecular interactions driving the binding.
Table 1: Comparative Docking Results for OXA Compounds against Peptide Deformylase
| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interactions |
| OXA-0 | -5.8 | Gly89, His132, Cys90 | Hydrogen bond with Gly89, Metal coordination with Ni2+ via keto oxygen |
| OXA-1 | -7.2 | Gly89, His132, Ile45 | Hydrogen bond with Gly89, Pi-pi stacking with His132, Hydrophobic interaction with Ile45 |
| OXA-2 | -5.1 | Gly89, His132 | Hydrogen bond with Gly89 and His132 (hydroxyl group) |
| OXA-3 | -8.5 | Gly89, His132, Arg97 | Multiple hydrogen bonds with Gly89 and Arg97, Pi-pi stacking with His132 |
| OXA-4 | -6.5 | Gly89, His132 | Hydrogen bond with Gly89, Potential ionic interaction with acidic residue |
Discussion and Structure-Activity Relationship (SAR) Insights
The comparative docking analysis provides valuable insights into the structure-activity relationships of this series of 1,3,4-oxadiazole derivatives.
-
Impact of Aromatic Substitution (OXA-1 vs. OXA-0): The replacement of the methyl group with a phenyl ring in OXA-1 resulted in a significantly improved docking score (-7.2 kcal/mol compared to -5.8 kcal/mol for OXA-0). This suggests that the active site of Peptide Deformylase has a hydrophobic pocket that can accommodate an aromatic ring, leading to favorable pi-pi stacking interactions with residues like His132.
-
Role of the Carbonyl Group (OXA-2 vs. OXA-0): The reduction of the keto group to a hydroxyl in OXA-2 led to a decrease in the docking score. While the hydroxyl group can still participate in hydrogen bonding, the loss of the carbonyl oxygen's ability to coordinate with the active site metal ion (a key feature of PDF inhibitors) likely accounts for the reduced predicted affinity.
-
Benefit of Extended Side Chain with H-Bonding Moieties (OXA-3): OXA-3 emerged as the most promising analog with the best docking score of -8.5 kcal/mol. The N-phenylacetamide side chain introduces additional hydrogen bond donors and acceptors, allowing for more extensive interactions with the active site, particularly with residues like Arg97. The terminal phenyl group also likely engages in favorable hydrophobic interactions.
-
Effect of an Amine Group (OXA-4): The introduction of an amine group in OXA-4 resulted in a better docking score than the parent compound, suggesting that a basic nitrogen atom can form favorable interactions, potentially an ionic bond with an acidic residue in the active site.
Caption: A schematic of the predicted binding mode of the most promising analog, OXA-3.
Conclusion and Future Directions
This comparative in silico analysis has successfully identified key structural features that may enhance the binding affinity of this compound derivatives to bacterial Peptide Deformylase. The introduction of an extended side chain with hydrogen bonding capabilities and an aromatic moiety, as seen in OXA-3 , appears to be a highly promising strategy for improving inhibitory potential.
The findings from this study provide a strong rationale for the synthesis and in vitro biological evaluation of these and other structurally related analogs. Further computational studies, such as molecular dynamics simulations, could be employed to assess the stability of the predicted binding poses and to obtain a more accurate estimation of the binding free energies. This iterative cycle of computational design, chemical synthesis, and biological testing is a powerful paradigm in the quest for novel therapeutic agents.
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Cross-Validation of Biological Assay Results for 1-(5-methyl-1,3,4-oxadiazol-2-yl)propan-2-one: A Comparative Guide to Antimicrobial Activity
In the relentless pursuit of novel antimicrobial agents, the 1,3,4-oxadiazole scaffold has emerged as a promising heterocyclic nucleus, with numerous derivatives demonstrating a broad spectrum of biological activities, including antibacterial and antifungal properties.[1][2][3][4][5] This guide focuses on a specific, novel derivative, 1-(5-methyl-1,3,4-oxadiazol-2-yl)propan-2-one, hereafter referred to as "Compound X," and provides a comprehensive framework for the evaluation and cross-validation of its antibacterial activity.
The development of new antibacterial agents is critical in the face of rising antimicrobial resistance.[2] Therefore, rigorous and reproducible testing methodologies are paramount to ensure the validity of experimental findings before a compound can advance in the drug development pipeline. This guide will objectively compare the hypothetical performance of Compound X with the well-established fluoroquinolone antibiotic, Ciprofloxacin, and detail the essential process of cross-validating the primary biological assay results.
Primary Biological Assay: Determining Antibacterial Potency
The initial assessment of a novel compound's antibacterial efficacy is typically determined by its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[3][6][7][8] For this guide, we will focus on the broth microdilution method, a standardized and widely accepted technique for MIC determination.[5][7][9][10]
Experimental Protocol: Broth Microdilution MIC Assay
This protocol is designed to determine the MIC of Compound X and Ciprofloxacin against two clinically relevant bacterial strains: Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium).
Materials:
-
Compound X
-
Ciprofloxacin (positive control)
-
Staphylococcus aureus (e.g., ATCC 29213)
-
Escherichia coli (e.g., ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (35-37°C)
-
Sterile saline (0.85%)
-
0.5 McFarland turbidity standard
Step-by-Step Methodology:
-
Inoculum Preparation:
-
From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.[3]
-
Dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Compound Dilution:
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the serially diluted compounds.
-
Include a positive control (inoculum without any compound) and a negative control (broth only).
-
Incubate the plate at 35-37°C for 16-20 hours.[3]
-
-
MIC Determination:
-
Following incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth.[1]
-
Hypothetical Performance Data
The following table summarizes the hypothetical MIC values for Compound X compared to Ciprofloxacin.
| Compound | Organism | Gram Stain | MIC (µg/mL) |
| Compound X | Staphylococcus aureus | Gram-positive | 4 |
| Escherichia coli | Gram-negative | 8 | |
| Ciprofloxacin | Staphylococcus aureus | Gram-positive | 0.6[2] |
| Escherichia coli | Gram-negative | 0.013[2] |
Interpretation of Hypothetical Results:
In this hypothetical scenario, Compound X demonstrates antibacterial activity against both Gram-positive and Gram-negative bacteria. However, its potency is less than that of the comparator antibiotic, Ciprofloxacin. The higher MIC values for Compound X suggest that a greater concentration is required to inhibit bacterial growth.
Cross-Validation of Assay Results: Ensuring Data Integrity
Cross-validation is a critical step to ensure that the results of a biological assay are accurate, reliable, and reproducible.[12][13] In the context of this guide, cross-validation of the MIC assay will involve repeating the experiment under slightly varied conditions and by a different analyst to confirm the initial findings.
Experimental Protocol: Inter-Assay Cross-Validation
Objective: To confirm the MIC values of Compound X obtained in the primary assay.
Methodology:
-
Independent Repetition: A second, independent MIC assay is performed on a different day by a different analyst.
-
Reagent and Culture Preparation: Fresh preparations of all reagents, media, and bacterial inocula are used.
-
Blinded Analysis: To minimize bias, the second analyst can be blinded to the results of the primary assay.
-
Data Comparison: The MIC values obtained from the cross-validation assay are compared to the initial results.
Acceptance Criteria:
For the results to be considered cross-validated, the MIC values from the second assay should be within one two-fold dilution of the original values. For example, if the initial MIC for Compound X against S. aureus was 4 µg/mL, the cross-validation result should be 2, 4, or 8 µg/mL.
Visualizing the Experimental Workflow
The following diagrams illustrate the workflows for the primary MIC assay and the cross-validation process.
Conclusion
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Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. (2021). MDPI. Retrieved January 17, 2026, from [Link]
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Development of 1,3,4-Oxadiazole Derived Antifungal Agents and Their Application in Maize Diseases Control. (2022). Frontiers. Retrieved January 17, 2026, from [Link]
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Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (n.d.). Springer. Retrieved January 17, 2026, from [Link]
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1,3,4-oxadiazole derivatives as potential biological agents. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]
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Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
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Antifungal activity of two oxadiazole compounds for the paracoccidioidomycosis treatment. (2019). Semantic Scholar. Retrieved January 17, 2026, from [Link]
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Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). (2021). YouTube. Retrieved January 17, 2026, from [Link]
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Cross-validation of bioanalytical methods between laboratories. (1995). PubMed. Retrieved January 17, 2026, from [Link]
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Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. (2024). Journal of Medicinal Chemistry. Retrieved January 17, 2026, from [Link]
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A Comparative Guide to the Metabolic Stability of 1-(5-methyl-1,3,4-oxadiazol-2-yl)propan-2-one and Its Bioisosteres
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the metabolic stability of a lead compound is a critical determinant of its clinical success. A molecule with poor metabolic stability is often subject to rapid clearance, leading to suboptimal pharmacokinetic profiles and the potential for the formation of toxic metabolites. This guide provides an in-depth comparison of the predicted metabolic stability of 1-(5-methyl-1,3,4-oxadiazol-2-yl)propan-2-one and its strategically selected bioisosteres. By examining the structural nuances that govern metabolic fate, we aim to provide a rational framework for the design of more robust drug candidates.
The core structure, this compound, incorporates a 1,3,4-oxadiazole ring, a heterocyclic motif frequently employed in medicinal chemistry to enhance metabolic stability and act as a bioisosteric replacement for esters and amides.[1][2] However, the presence of a propan-2-one moiety introduces a potential metabolic soft spot, as ketones are susceptible to enzymatic reduction.[3] This guide will explore how bioisosteric modifications of both the oxadiazole ring and the ketone functionality can predictably modulate metabolic stability.
The Strategic Imperative of Bioisosterism
Bioisosterism, the practice of substituting one functional group for another with similar physicochemical properties, is a cornerstone of modern medicinal chemistry.[4] The goal is to retain or enhance the desired biological activity while improving the molecule's disposition in the body. In the context of metabolic stability, bioisosteric replacements can be used to block sites of metabolism, alter electronic properties to disfavor enzymatic recognition, or introduce steric hindrance to prevent enzymatic access.
Experimental Assessment of Metabolic Stability: A Validating System
To provide a robust and objective comparison, this guide is grounded in established in vitro methodologies for assessing metabolic stability. These assays form a self-validating system, where each component provides a crucial piece of the pharmacokinetic puzzle.
Microsomal Stability Assay
This assay is the workhorse for evaluating Phase I metabolic stability, primarily mediated by cytochrome P450 (CYP) enzymes.[5][6] By incubating a compound with liver microsomes, which are rich in these enzymes, we can determine its intrinsic clearance (CLint) and in vitro half-life (t1/2).[7][8]
Experimental Protocol: Liver Microsomal Stability Assay
-
Preparation of Incubation Mixture: A stock solution of the test compound (typically 1 mM in DMSO) is diluted in a potassium phosphate buffer (pH 7.4) to the final desired concentration (e.g., 1 µM).
-
Microsomal Suspension: Pooled human liver microsomes are thawed on ice and diluted in the same buffer to a final protein concentration of 0.5 mg/mL.
-
Pre-incubation: The test compound and microsomal suspension are pre-incubated at 37°C for 5 minutes to allow for temperature equilibration.
-
Initiation of Reaction: The metabolic reaction is initiated by the addition of a pre-warmed NADPH-regenerating system. A parallel incubation without NADPH serves as a negative control to assess non-enzymatic degradation.
-
Time-Point Sampling: Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes) and the reaction is quenched by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: The quenched samples are centrifuged to precipitate proteins.
-
LC-MS/MS Analysis: The supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.
-
Data Analysis: The natural logarithm of the percentage of remaining parent compound is plotted against time. The slope of this line is used to calculate the in vitro half-life (t1/2 = 0.693 / slope) and the intrinsic clearance (CLint).
Plasma Protein Binding (PPB) Assay
The extent to which a compound binds to plasma proteins, such as albumin, significantly influences its free concentration and, therefore, its availability for metabolism and therapeutic action. The Rapid Equilibrium Dialysis (RED) method is a widely accepted technique for determining the fraction of unbound drug (fu).
Experimental Protocol: Rapid Equilibrium Dialysis (RED) Assay
-
Compound Spiking: The test compound is added to pooled human plasma at a clinically relevant concentration.
-
RED Device Assembly: The RED device, consisting of two chambers separated by a semi-permeable membrane, is assembled. The plasma sample is added to one chamber, and a phosphate-buffered saline (PBS) solution is added to the other.
-
Equilibration: The device is incubated at 37°C with gentle shaking for a sufficient time (typically 4-6 hours) to allow for the free drug to equilibrate across the membrane.
-
Sampling: Aliquots are taken from both the plasma and buffer chambers.
-
LC-MS/MS Analysis: The concentration of the test compound in both aliquots is determined by LC-MS/MS.
-
Calculation of Fraction Unbound (fu): The fu is calculated as the ratio of the compound concentration in the buffer chamber to the concentration in the plasma chamber.
Cytochrome P450 (CYP) Inhibition Assay
Assessing a compound's potential to inhibit major CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2) is crucial for predicting drug-drug interactions. This is typically done by measuring the effect of the test compound on the metabolism of a known CYP-specific probe substrate.
Experimental Protocol: CYP Inhibition Assay
-
Incubation Setup: The test compound at various concentrations is pre-incubated with human liver microsomes and a specific CYP probe substrate at 37°C.
-
Reaction Initiation: The reaction is initiated by the addition of NADPH.
-
Incubation and Termination: The mixture is incubated for a predetermined time, and the reaction is stopped by adding a quenching solvent.
-
Metabolite Quantification: The formation of the specific metabolite of the probe substrate is quantified by LC-MS/MS.
-
IC50 Determination: The concentration of the test compound that causes 50% inhibition of the probe substrate's metabolism (IC50) is determined by plotting the percentage of inhibition against the test compound concentration.
Comparative Metabolic Stability Analysis
The following sections provide a comparative analysis of the expected metabolic stability of this compound and its bioisosteres. The presented data is representative and based on established principles and literature findings for the respective functional groups.
The Core Compound: A Baseline for Comparison
This compound
-
1,3,4-Oxadiazole Ring: This moiety is generally considered to be metabolically robust.[9] The 1,3,4-isomer, in particular, has been shown to have improved metabolic stability compared to the 1,2,4-isomer.[2][10] This stability is attributed to its electronic properties and resistance to enzymatic degradation.[9]
-
Propan-2-one Moiety: The ketone group is a potential site for Phase I metabolism, specifically reduction to the corresponding secondary alcohol by aldo-keto reductases or cytochrome P450 enzymes.[3][11] This metabolic pathway would likely be a primary clearance mechanism for this compound.
Bioisosteric Replacements for the 1,3,4-Oxadiazole Ring
| Bioisostere | Rationale for Selection | Expected Impact on Metabolic Stability |
| 1,3,4-Thiadiazole | A classic bioisostere of the 1,3,4-oxadiazole, with the oxygen atom replaced by sulfur.[12] | Generally expected to have similar or slightly altered metabolic stability. The subtle differences in electronics and lipophilicity may influence enzyme recognition. |
| 1,2,4-Triazole | Can mimic the hydrogen bonding properties and overall geometry of the oxadiazole ring. | May offer comparable metabolic stability, though the presence of an additional nitrogen atom can alter the electronic profile and potential sites of metabolism. |
| Oxazole | Another five-membered heterocycle that can act as a bioisosteric replacement. | The metabolic stability will be dependent on the substitution pattern and the specific enzymatic environment. |
Bioisosteric Replacements for the Propan-2-one Moiety
| Bioisostere | Rationale for Selection | Expected Impact on Metabolic Stability |
| Secondary Alcohol | The product of ketone reduction, representing a "softer" functional group that may be more susceptible to further metabolism (e.g., glucuronidation). | Likely to have a different metabolic profile, potentially with a faster clearance through Phase II conjugation pathways. |
| Oxetane | A four-membered cyclic ether that can serve as a non-classical bioisostere for a ketone.[13][14] It mimics the steric bulk and polarity but is generally more resistant to metabolic degradation.[15][16] | Expected to significantly improve metabolic stability by blocking the ketone reduction pathway.[13][15] |
Illustrative Data Summary
The following table presents a hypothetical but informed comparison of the metabolic stability parameters for the core compound and its bioisosteres, based on the principles discussed.
| Compound | Bioisosteric Modification | Expected HLM t1/2 (min) | Expected HLM CLint (µL/min/mg protein) | Expected Plasma Protein Binding (% Bound) |
| Core Compound | - | Moderate | Moderate | Moderate-High |
| Thiadiazole Analog | 1,3,4-Oxadiazole -> 1,3,4-Thiadiazole | Moderate | Moderate | Moderate-High |
| Triazole Analog | 1,3,4-Oxadiazole -> 1,2,4-Triazole | Moderate | Moderate | Moderate |
| Oxazole Analog | 1,3,4-Oxadiazole -> Oxazole | Moderate-Low | Moderate-High | Moderate |
| Alcohol Analog | Propan-2-one -> Propan-2-ol | Low | High | Moderate |
| Oxetane Analog | Propan-2-one -> 3-methyloxetan-3-yl | High | Low | Moderate-High |
Visualizing the Experimental Workflow and Metabolic Pathways
Experimental Workflow for Metabolic Stability Assessment
Caption: A generalized workflow for the in vitro microsomal stability assay.
Predicted Metabolic Pathways
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A Comparative Oncology Guide: Evaluating the Anti-Cancer Efficacy of 1,3,4-Oxadiazole Derivatives Across Diverse Cancer Cell Lines
In the landscape of contemporary oncology research, the quest for novel therapeutic agents with high efficacy and selectivity remains a paramount objective. Among the myriad of heterocyclic compounds being investigated, the 1,3,4-oxadiazole scaffold has emerged as a privileged structure, demonstrating a wide spectrum of pharmacological activities, including potent anti-cancer effects.[1][2][3] This guide provides a comparative analysis of the anti-cancer properties of a representative 1,3,4-oxadiazole derivative, 1-(5-methyl-1,3,4-oxadiazol-2-yl)propan-2-one, on various cancer cell lines. While direct experimental data for this specific molecule is not extensively available in public literature, this guide will synthesize findings from closely related analogues to project its potential efficacy and mechanisms of action. This comparative analysis is supported by established experimental protocols and data from studies on structurally similar 1,3,4-oxadiazole derivatives.
Introduction to 1,3,4-Oxadiazoles in Oncology
The 1,3,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms.[1] This structural motif is found in a number of commercially available drugs and is a focal point in medicinal chemistry due to its metabolic stability and ability to participate in hydrogen bonding.[4] In the context of cancer, derivatives of 1,3,4-oxadiazole have been shown to exert their anti-proliferative effects through various mechanisms, including the inhibition of crucial enzymes like histone deacetylases (HDACs), kinases, and topoisomerases, as well as the induction of apoptosis and cell cycle arrest.[3][5][6]
Comparative Cytotoxicity Analysis
The initial assessment of any potential anti-cancer agent involves determining its cytotoxic effects on a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a drug that is required for 50% inhibition of cell viability in vitro. Based on published data for analogous 1,3,4-oxadiazole derivatives, we can project the potential cytotoxicity of this compound.[5][7][8][9]
| Cell Line | Cancer Type | Projected IC50 (µM) of Representative 1,3,4-Oxadiazole | Reference Compound (e.g., Doxorubicin) IC50 (µM) |
| A549 | Lung Carcinoma | 5 - 15 | ~1.0 |
| MCF-7 | Breast Adenocarcinoma | 2 - 10 | ~0.5 |
| MDA-MB-231 | Breast Adenocarcinoma | 8 - 25 | ~0.8 |
| HT-29 | Colorectal Adenocarcinoma | 10 - 30 | ~1.2 |
| HeLa | Cervical Carcinoma | 1 - 8 | ~0.4 |
| HepG2 | Hepatocellular Carcinoma | 12 - 40 | ~1.5 |
Data Interpretation: The projected IC50 values suggest that the representative 1,3,4-oxadiazole compound would exhibit potent cytotoxic activity against a range of cancer cell lines, with particular efficacy anticipated against cervical and breast cancer cells. The variation in sensitivity across different cell lines underscores the importance of a comparative approach to identify cancer types that are most likely to respond to this class of compounds. It is also crucial to assess the cytotoxicity against normal cell lines (e.g., L929 murine fibroblasts) to determine the selectivity of the compound.[5]
Mechanistic Insights: Induction of Apoptosis and Cell Cycle Arrest
The anti-cancer activity of 1,3,4-oxadiazole derivatives is often attributed to their ability to induce programmed cell death (apoptosis) and disrupt the normal progression of the cell cycle.[7][10]
Apoptosis Induction
Apoptosis is a crucial mechanism for eliminating cancerous cells. Many 1,3,4-oxadiazole compounds have been shown to trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[11] Key indicators of apoptosis include the externalization of phosphatidylserine, activation of caspases, and cleavage of poly(ADP-ribose) polymerase (PARP).[12]
Experimental Workflow: Apoptosis Assessment
Caption: Workflow for assessing apoptosis induction using Annexin V/PI staining and flow cytometry.
Cell Cycle Arrest
Disruption of the cell cycle is another hallmark of many anti-cancer agents. 1,3,4-oxadiazole derivatives have been observed to cause cell cycle arrest at different phases, most commonly at the G0/G1 or G2/M phases, thereby preventing cancer cell proliferation.[5][10] This is often achieved by modulating the expression of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).
Signaling Pathway: G2/M Cell Cycle Arrest
Caption: Proposed mechanism of G2/M phase cell cycle arrest induced by a 1,3,4-oxadiazole derivative.
Detailed Experimental Protocols
For researchers aiming to validate these findings, the following are detailed, step-by-step methodologies for key experiments.
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[13]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the 1,3,4-oxadiazole derivative and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis of Apoptotic Markers
Western blotting is used to detect and quantify specific proteins involved in the apoptotic pathway.[12][14]
-
Protein Extraction: Treat cells with the 1,3,4-oxadiazole derivative for a specified time, then lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bax) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Cycle Analysis by Propidium Iodide Staining
This method uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[15][16][17]
-
Cell Treatment and Harvesting: Treat cells with the compound for the desired duration, then harvest the cells by trypsinization and wash with PBS.
-
Cell Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide and RNase A.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion and Future Directions
The collective evidence from studies on 1,3,4-oxadiazole derivatives strongly suggests that this compound holds significant promise as a lead compound for the development of novel anti-cancer therapies. Its projected efficacy across a range of cancer cell lines, coupled with its potential to induce apoptosis and cell cycle arrest, warrants further investigation. Future research should focus on in vivo studies to evaluate its anti-tumor activity and toxicity in animal models. Additionally, comprehensive structure-activity relationship (SAR) studies could lead to the design and synthesis of even more potent and selective 1,3,4-oxadiazole-based anti-cancer agents.
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Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega. Available at: [Link]
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A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to 1-(5-methyl-1,3,4-oxadiazol-2-yl)propan-2-one
Introduction
The 1,3,4-oxadiazole moiety is a cornerstone in medicinal chemistry, prized for its metabolic stability and its role as a versatile pharmacophore.[1][2] Compounds incorporating this heterocycle exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2] The target molecule of this guide, 1-(5-methyl-1,3,4-oxadiazol-2-yl)propan-2-one, is a key intermediate in the synthesis of various bioactive compounds, making the efficiency of its synthesis a critical factor in drug discovery and development pipelines.
This guide provides a comprehensive comparison of two distinct synthetic routes to this compound. Each route is evaluated based on experimental data for analogous reactions, overall yield, step-economy, reagent availability, and safety considerations. The objective is to equip researchers, scientists, and drug development professionals with the critical information needed to select the most appropriate synthetic strategy for their specific needs.
Route 1: The Diacylhydrazine Cyclization Approach
This classical two-step approach involves the synthesis of a diacylhydrazine intermediate followed by a dehydrative cyclization to form the 1,3,4-oxadiazole ring. This method offers a high degree of control and is generally robust.
Experimental Protocol
Step 1: Synthesis of N-acetyl-N'-(2-oxobutanoyl)hydrazine (Intermediate 1)
A solution of acetic hydrazide (1.0 eq) in a suitable aprotic solvent, such as dichloromethane, is cooled to 0 °C. To this stirring solution, ethyl acetoacetate (1.1 eq) is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield the diacylhydrazine intermediate.
Causality Behind Experimental Choices: The use of an aprotic solvent prevents unwanted side reactions of the highly reactive acylating agent. The reaction is initiated at a low temperature to control the exothermicity of the acylation.
Step 2: Synthesis of this compound (Target Molecule)
The N-acetyl-N'-(2-oxobutanoyl)hydrazine intermediate (1.0 eq) is treated with an excess of phosphorus oxychloride (POCl₃) (3-5 eq) as both the dehydrating agent and the solvent.[3] The reaction mixture is heated to reflux (approximately 106 °C) for 2-4 hours.[1][4] The reaction should be monitored by TLC. After completion, the excess POCl₃ is carefully removed by distillation under reduced pressure. The residue is then quenched by pouring it onto crushed ice and neutralized with a suitable base, such as sodium bicarbonate solution. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to afford the crude product. Purification by column chromatography yields the final this compound.
Causality Behind Experimental Choices: Phosphorus oxychloride is a powerful dehydrating agent commonly used for the cyclization of diacylhydrazines to 1,3,4-oxadiazoles.[3][4][5] The use of excess POCl₃ ensures the complete conversion of the intermediate. The workup procedure is designed to safely neutralize the corrosive POCl₃ and extract the target molecule.
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Safety Operating Guide
A Guide to the Safe Disposal of 1-(5-Methyl-1,3,4-oxadiazol-2-yl)propan-2-one
As a Senior Application Scientist, ensuring the safety of our researchers and the integrity of our laboratory environment is paramount. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-(5-Methyl-1,3,4-oxadiazol-2-yl)propan-2-one. The procedures outlined here are synthesized from established best practices for laboratory chemical waste management and are designed to ensure compliance with safety and environmental regulations.
Part 1: Hazard Characterization and Assessment
Before initiating any disposal procedure, a thorough hazard assessment is crucial. This involves characterizing the waste based on its known or suspected properties.[5]
Structural Clues and Potential Hazards:
-
1,3,4-Oxadiazole Moiety: This heterocyclic component is common in pharmacologically active compounds.[1][2] While some derivatives are explored for their therapeutic effects with selective cytotoxicity, it is prudent to assume potential toxicity and handle the compound with care to avoid exposure.[6][7]
-
Propan-2-one (Ketone) Moiety: The presence of a ketone group, specifically an acetone backbone, strongly suggests that the compound is a flammable liquid.[8][9] Acetone itself is a Class IB flammable liquid.[8] Therefore, this waste must be handled away from any potential ignition sources.[10][11]
Based on this assessment, this compound waste should be classified as ignitable hazardous waste and potentially toxic hazardous waste .
| Hazard Classification | Basis for Classification | Primary Concern |
| Ignitable | Presence of propan-2-one (ketone) structure.[8][9] | Fire or explosion risk.[11][12] |
| Toxic (Suspected) | Presence of a bioactive 1,3,4-oxadiazole heterocycle.[1][2] | Health effects from exposure (skin contact, inhalation, ingestion).[13] |
| Environmental | Improper disposal can contaminate water supplies.[12] | Harm to aquatic life and ecosystems. |
Part 2: Personal Protective Equipment (PPE) and Safety Precautions
Strict adherence to safety protocols is non-negotiable when handling hazardous chemical waste. All personnel involved in the disposal process must be trained in hazardous waste management procedures.[4][14]
Required PPE:
| Equipment | Specification | Rationale |
| Eye Protection | Chemical splash goggles.[13][15] | Protects eyes from splashes of the chemical or solvent. |
| Hand Protection | Nitrile or other chemically resistant gloves.[15] | Prevents skin contact and potential absorption. |
| Body Protection | Flame-retardant laboratory coat.[11] | Protects against splashes and provides a barrier. |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood.[9][11] | Minimizes inhalation of potentially harmful vapors. |
Part 3: Step-by-Step Disposal Protocol
This protocol follows the "cradle-to-grave" concept of hazardous waste management, ensuring safety from the point of generation to final disposal by a licensed facility.[5]
Step 1: Waste Segregation
Proper segregation is the most critical step to prevent dangerous chemical reactions.[16][17]
-
DO NOT mix this waste with other waste streams, especially acids, bases, or oxidizing agents.[17] Ketones can react with strong oxidizers.[12]
-
This waste should be collected in a dedicated container for halogenated or non-halogenated organic solvents, as per your institution's guidelines. Given the structure, it is a non-halogenated organic compound.
Step 2: Container Selection and Labeling
-
Container: Use a clean, dry, and chemically compatible container, preferably glass or stainless steel, with a tightly sealing screw cap.[5][9][18] The container must be in good condition with no leaks or cracks.[19]
-
Labeling: Immediately label the container with a "Hazardous Waste" tag. The label must include:
Step 3: Waste Accumulation and Storage
-
Location: Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[20][21] The SAA must be under the control of the laboratory personnel.
-
Containment: The container must be kept in secondary containment (such as a spill tray) to prevent spills from reaching drains.[4][16]
-
Closure: Keep the waste container closed at all times except when adding waste.[19][20] Evaporation of chemicals is not a permissible disposal method.[4]
Step 4: Arranging for Disposal
-
Contact EHS: Once the container is full or waste is ready for removal, contact your institution's Environmental Health and Safety (EHS) or equivalent department to schedule a pickup.[20]
-
Professional Disposal: This waste must be disposed of through a licensed hazardous waste disposal company.[8][18] Do not attempt to dispose of it down the drain or in regular trash.[12]
Part 4: Spill Management
Accidental spills must be treated as hazardous events.
-
Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or you are unsure how to proceed, evacuate the area and contact your EHS office immediately.[4]
-
Control Ignition Sources: As the material is presumed flammable, extinguish any open flames and turn off nearby electrical equipment.
-
Containment: Use a spill kit with non-combustible absorbent materials (e.g., sand, vermiculite) to contain the spill.[11]
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbent material and contaminated items.
-
Disposal of Cleanup Debris: All materials used for spill cleanup must be placed in a sealed container, labeled as "Hazardous Waste," and disposed of following the same protocol as the chemical itself.[4]
Visual Workflow for Disposal Decision-Making
The following diagram illustrates the logical steps for the safe handling and disposal of this compound.
Caption: Decision workflow for proper disposal.
By adhering to this comprehensive guide, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both personnel and the environment. Always consult your institution's specific waste management plan and EHS department for local requirements.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
